Doxercalciferol-D3
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-ZKEOFIQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-32-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Doxercalciferol's Mechanism of Action in Renal Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxercalciferol, a synthetic vitamin D2 analog, is a cornerstone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Its therapeutic efficacy hinges on its metabolic activation to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which then acts as a potent agonist for the vitamin D receptor (VDR). This guide provides a comprehensive technical overview of doxercalciferol's mechanism of action, detailing its molecular interactions, downstream signaling cascades, and clinical effects in the context of renal disease. The information is supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction: The Challenge of Secondary Hyperparathyroidism in CKD
Chronic kidney disease disrupts mineral metabolism, primarily through the impaired renal production of active vitamin D (calcitriol). This deficiency leads to hypocalcemia and hyperphosphatemia, which in turn trigger a compensatory increase in parathyroid hormone (PTH) secretion, a condition known as secondary hyperparathyroidism. Persistently elevated PTH levels contribute to renal osteodystrophy, cardiovascular complications, and increased mortality in CKD patients.[1][2]
Doxercalciferol offers a therapeutic advantage as it bypasses the need for renal activation.[3][4] This document elucidates the intricate mechanisms by which doxercalciferol effectively suppresses PTH and modulates mineral metabolism in the complex pathophysiological landscape of renal disease.
Pharmacokinetics and Metabolic Activation
Doxercalciferol (1α-hydroxyvitamin D2) is a prodrug that requires metabolic activation to exert its biological effects.[4] Following oral or intravenous administration, it undergoes 25-hydroxylation in the liver, a reaction catalyzed by the cytochrome P450 enzyme CYP27A1, to form the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This hepatic activation is crucial as it circumvents the compromised 1α-hydroxylase activity in the kidneys of CKD patients.
The major active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours.
Core Mechanism of Action: Vitamin D Receptor Activation
The therapeutic effects of doxercalciferol are mediated through the binding of its active metabolite, 1α,25-(OH)2D2, to the vitamin D receptor (VDR), a nuclear hormone receptor. The VDR is expressed in various tissues, including the parathyroid glands, intestine, bone, and kidneys. The activation of the VDR is a critical step in mitigating the adverse effects of CKD.
Upon binding, the 1α,25-(OH)2D2-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway for PTH Suppression
The primary therapeutic target of doxercalciferol in CKD is the parathyroid gland. The activation of VDR in parathyroid cells initiates a signaling cascade that leads to the suppression of PTH gene transcription and subsequent reduction in PTH synthesis and secretion.
Regulation of Calcium and Phosphorus Homeostasis
Doxercalciferol influences calcium and phosphorus levels primarily through VDR activation in the intestine and bone.
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Intestinal Absorption: VDR activation in intestinal epithelial cells upregulates the expression of genes involved in calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) and calbindin-D9k, leading to increased intestinal calcium absorption. It also promotes phosphate absorption.
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Bone Metabolism: In conjunction with PTH, the active form of doxercalciferol modulates bone remodeling. It can stimulate the differentiation of osteoblasts and influence osteoclast activity, which can lead to the mobilization of calcium and phosphorus from the bone.
Quantitative Data from Clinical Studies
The efficacy of doxercalciferol in managing secondary hyperparathyroidism has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Effect of Doxercalciferol on Intact Parathyroid Hormone (iPTH) Levels
| Study | Patient Population | Treatment Duration | Baseline iPTH (pg/mL) | End-of-Study iPTH (pg/mL) | Percentage Reduction | p-value |
| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | 219 ± 22 | 118 ± 17 | 46% | <0.001 |
| Agarwal et al. (2014) | CKD Stage 4 | 18 weeks | 381.7 ± 31.3 | 237.9 ± 25.7 | 35.4% | <0.001 |
| Aggarwal et al. (2011) | CKD Stages 3 & 4 | 12 weeks | 432.80 ± 224.86 | 246.20 ± 220.0 | 43.1% | <0.05 |
| Zitter et al. (2010) | CKD Stages 3 & 4 | 3 months | ~110 | ~80 | 27% | 0.002 |
Table 2: Impact of Doxercalciferol on Serum Calcium and Phosphorus
| Study | Patient Population | Baseline Calcium (mg/dL) | End-of-Study Calcium (mg/dL) | Baseline Phosphorus (mg/dL) | End-of-Study Phosphorus (mg/dL) | Incidence of Hypercalcemia |
| Coburn et al. (2004) | CKD Stages 3 & 4 | Not specified | No significant difference from placebo | Not specified | No significant difference from placebo | Not significantly different from placebo |
| Agarwal et al. (2014) | CKD Stage 4 | Not specified | No significant difference from baseline | Not specified | No significant difference from baseline | 4 patients developed hypercalcemia |
| Zitter et al. (2010) | CKD Stages 3 & 4 | 9.1 ± 0.5 | 9.5 ± 0.9 | Not specified | Not specified | 2 patients developed hypercalcemia |
| Cheng et al. (2006) | Hemodialysis Patients | Not specified | Not specified | Not specified | Significantly higher peak at 36h vs. paricalcitol | Not specified |
Detailed Experimental Protocols
Understanding the methodologies employed in key studies is crucial for interpreting the data and designing future research.
Protocol for Evaluating PTH Suppression in CKD Patients (Adapted from Coburn et al., 2004)
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Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 55 adults with CKD stage 3 or 4 and an intact PTH (iPTH) level greater than 85 pg/mL.
-
Procedure:
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Baseline Phase (8 weeks): Patients underwent an 8-week baseline period to establish stable biochemical parameters.
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Treatment Phase (24 weeks): Patients were randomized to receive either oral doxercalciferol or a placebo.
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Dose Titration: The doxercalciferol dosage was initiated at a low level and gradually increased if the iPTH level was not decreased by 30% or more and if serum calcium and phosphorus levels remained stable.
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Monitoring: Plasma iPTH, serum calcium, and serum phosphorus were monitored regularly throughout the study.
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-
Primary Endpoint: The primary efficacy endpoint was the percentage change in mean plasma iPTH from baseline to the end of the 24-week treatment period.
Protocol for Assessing Acute Effects on Mineral Metabolism (Adapted from Cheng et al., 2006)
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Study Design: A prospective, crossover study.
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Patient Population: 13 hemodialysis patients.
-
Procedure:
-
Dietary Control: Patients were placed on a low calcium, low phosphorus diet.
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Phosphate Binder: Sevelamer was used as the sole phosphate binder.
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Drug Administration: Patients received a single high dose of either doxercalciferol (120 mcg) or paricalcitol (160 mcg) on two separate occasions.
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Serial Measurements: Serum calcium, phosphorus, and PTH levels were measured at multiple time points over a 36-hour period following drug administration.
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-
Primary Endpoint: The primary objective was to assess the acute effects of the two vitamin D analogs on bone mobilization by measuring changes in serum calcium and phosphorus.
Broader Systemic Effects and Future Directions
Beyond its primary role in managing SHPT, emerging evidence suggests that VDR activation by doxercalciferol may have other beneficial systemic effects. Studies have indicated potential roles in modulating inflammation, oxidative stress, and the renin-angiotensin system, which could contribute to cardiovascular and renal protection.
Future research should focus on elucidating these pleiotropic effects and their long-term clinical implications in the CKD population. Comparative effectiveness studies with other VDR activators are also warranted to further refine therapeutic strategies.
Conclusion
Doxercalciferol is a vital therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action is centered on its hepatic conversion to a potent VDR agonist, which effectively suppresses PTH gene transcription and modulates mineral metabolism. A thorough understanding of its pharmacokinetics, molecular interactions, and clinical effects, as detailed in this guide, is essential for optimizing its use in clinical practice and for guiding future research and development in the field of renal therapeutics.
References
- 1. Vitamin D Receptor Activators and Clinical Outcomes in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Vitamin D Receptor Activation in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxercalciferol Monograph for Professionals - Drugs.com [drugs.com]
- 4. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]
The Hepatic Bioactivation of Doxercalciferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 that serves as a prodrug for the active hormonal form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[1][2][3] It is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. The activation of doxercalciferol is a critical step in its mechanism of action and occurs primarily in the liver. This technical guide provides an in-depth overview of the metabolic activation pathway of doxercalciferol in the liver, including the key enzymes, metabolites, and relevant experimental methodologies.
Core Metabolic Activation Pathway
The hepatic bioactivation of doxercalciferol is a single hydroxylation step at the C-25 position.[4][5] This conversion is catalyzed by cytochrome P450 enzymes located in both the mitochondria and microsomes of hepatocytes. Unlike the activation of native vitamin D, this process bypasses the need for renal 1α-hydroxylation, which is often impaired in patients with kidney disease.
The primary enzymatic reaction is as follows:
Doxercalciferol (1α-hydroxyvitamin D2) → 1α,25-dihydroxyvitamin D2 (Major Active Metabolite)
A minor metabolic pathway also exists, leading to the formation of 1α,24-dihydroxyvitamin D2.
The key enzymes implicated in the 25-hydroxylation of vitamin D analogs are:
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CYP2R1: A microsomal enzyme considered the principal vitamin D 25-hydroxylase.
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CYP27A1: A mitochondrial enzyme that also possesses 25-hydroxylase activity. Notably, CYP27A1 is reported to be a less efficient catalyst for the 25-hydroxylation of vitamin D2 and its analogs compared to vitamin D3.
Quantitative Data
The following tables summarize available quantitative data related to the metabolism and pharmacokinetics of doxercalciferol and its active metabolite.
Table 1: Pharmacokinetic Parameters of Doxercalciferol's Active Metabolite (1α,25-dihydroxyvitamin D2)
| Parameter | Value | Species | Reference(s) |
| Mean Elimination Half-Life | 32-37 hours | Human | |
| Time to Peak Blood Level | 11-12 hours (oral admin.) | Human | |
| Oral Bioavailability | ~42% | Human |
Table 2: Illustrative Enzyme Kinetic Parameters for Vitamin D 25-Hydroxylation *
| Enzyme | Substrate | Km | Vmax | Source | Reference(s) |
| Human CYP27A1 | Vitamin D3 | 3.2 µM | 0.27 mol/min/mol P450 | Recombinant | |
| Human CYP27A1 | Vitamin D3 | 0.49 mol/mol phospholipid | Not Reported | Recombinant |
Signaling and Experimental Workflow Diagrams
Metabolic Activation Pathway of Doxercalciferol
References
- 1. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 20-hydroxyvitamin D3 by mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of vitamin D3 by isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a sensitive HPLC‐MS/MS method for 25‐hydroxyvitamin D2 and D3 measurement in capillary blood - PMC [pmc.ncbi.nlm.nih.gov]
Doxercalciferol's Engagement with the Vitamin D Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog prescribed for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. As a pro-drug, doxercalciferol undergoes hepatic metabolism to its active form, 1α,25-dihydroxyvitamin D2 (ercalcitriol), which is the primary mediator of its biological effects. This active metabolite exerts its function by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium and phosphate homeostasis, bone metabolism, and cellular proliferation and differentiation. This technical guide provides an in-depth analysis of the binding affinity of doxercalciferol's active metabolite for the VDR, details the experimental protocols used to characterize this interaction, and illustrates the associated signaling pathways.
Quantitative Data on VDR Binding Affinity
The binding affinity of doxercalciferol's active metabolite, 1α,25-dihydroxyvitamin D2, for the Vitamin D Receptor (VDR) has been a subject of scientific investigation. Studies have demonstrated that 1α,25-dihydroxyvitamin D2 exhibits a binding affinity for the VDR that is equivalent to that of calcitriol (1α,25-dihydroxyvitamin D3), the endogenous active form of vitamin D3.[1] This comparable affinity underscores the potency of doxercalciferol's active form in eliciting VDR-mediated biological responses.
For comparative purposes, the binding affinity of calcitriol to the VDR is well-characterized, with a dissociation constant (Kd) typically in the range of 0.1 nM.[2] Given the equal affinity, the Kd for 1α,25-dihydroxyvitamin D2 can be considered to be in the same nanomolar range.
| Compound | Active Metabolite | Receptor | Binding Affinity (Relative to Calcitriol) | Dissociation Constant (Kd) (Estimated) |
| Doxercalciferol | 1α,25-dihydroxyvitamin D2 | Vitamin D Receptor (VDR) | Equal[1] | ~0.1 nM[2] |
| Calcitriol | 1α,25-dihydroxyvitamin D3 | Vitamin D Receptor (VDR) | 100% | ~0.1 nM[2] |
VDR Signaling Pathway
Upon entering the target cell, the active metabolite of doxercalciferol, 1α,25-dihydroxyvitamin D2, binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. This interaction recruits a complex of coactivator or corepressor proteins, ultimately modulating the transcription of genes involved in mineral homeostasis and other physiological processes.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound (unlabeled 1α,25-dihydroxyvitamin D2) for the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-calcitriol) for binding to the receptor.
Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of 1α,25-dihydroxyvitamin D2 for the VDR.
Materials:
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Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
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Radioligand: [³H]-1α,25-dihydroxyvitamin D3 ([³H]-calcitriol) with high specific activity.
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Test Compound: 1α,25-dihydroxyvitamin D2 (active metabolite of doxercalciferol) at various concentrations.
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Unlabeled Competitor: Non-radiolabeled calcitriol for determining non-specific binding.
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Assay Buffer: e.g., Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate.
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Separation Method: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.
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Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled competitor in assay buffer.
-
Incubation: In microcentrifuge tubes, combine the receptor source, a fixed concentration of [³H]-calcitriol, and varying concentrations of the test compound or unlabeled competitor. Include tubes with only the radioligand and receptor for total binding, and tubes with radioligand, receptor, and a high concentration of unlabeled calcitriol for non-specific binding.
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Equilibration: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation: Add hydroxylapatite slurry to each tube, incubate briefly, and then centrifuge to pellet the receptor-bound radioligand. Alternatively, filter the incubation mixture through glass fiber filters.
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Washing: Wash the pellets or filters with wash buffer to remove unbound radioligand.
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Quantification: Add scintillation cocktail to the pellets or filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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VDR-Mediated Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Objective: To determine the effective concentration (EC50) of 1α,25-dihydroxyvitamin D2 for VDR-mediated gene transcription.
Materials:
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Reporter Cell Line: A mammalian cell line (e.g., HEK293, HeLa) stably transfected with two plasmids:
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An expression vector for the human VDR.
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A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with one or more VDREs.
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Test Compound: 1α,25-dihydroxyvitamin D2 at various concentrations.
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Control Agonist: Calcitriol as a positive control.
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Cell Culture Medium and Reagents: Appropriate for the chosen cell line.
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Lysis Buffer and Reporter Assay Reagent: For measuring luciferase or β-galactosidase activity.
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Luminometer or Spectrophotometer: For signal detection.
Procedure:
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Cell Seeding: Plate the reporter cells in a multi-well plate (e.g., 96-well) at an appropriate density and allow them to attach overnight.
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Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (1α,25-dihydroxyvitamin D2) or the control agonist. Include wells with vehicle only as a negative control.
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Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours) at 37°C in a CO2 incubator.
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Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well to release the cellular contents, including the reporter enzyme.
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Signal Detection: Add the appropriate reporter assay reagent (e.g., luciferin for luciferase) to the cell lysates.
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Measurement: Measure the luminescence or absorbance using a plate reader.
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Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability or total protein if necessary.
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Plot the reporter gene activity against the log concentration of the test compound.
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Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.
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Conclusion
Doxercalciferol, through its active metabolite 1α,25-dihydroxyvitamin D2, is a potent activator of the Vitamin D Receptor, exhibiting a binding affinity comparable to the endogenous hormone calcitriol. The methodologies of competitive radioligand binding assays and reporter gene assays are fundamental tools for quantifying this interaction and the subsequent functional response. A thorough understanding of doxercalciferol's binding characteristics and the downstream signaling cascade is critical for the continued development and optimization of VDR-targeted therapies.
References
Doxercalciferol in the Regulation of Parathyroid Hormone Gene Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the mechanisms by which doxercalciferol, a synthetic vitamin D analog, regulates the gene expression of parathyroid hormone (PTH). It details the molecular signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate these effects. This guide is intended to serve as a resource for professionals in the fields of nephrology, endocrinology, and pharmaceutical development.
Introduction: The Challenge of Secondary Hyperparathyroidism
In patients with chronic kidney disease (CKD), the impaired ability of the kidneys to produce the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), leads to a condition known as secondary hyperparathyroidism (SHPT).[1][2] This condition is characterized by elevated serum PTH levels, which contribute to metabolic bone disease and cardiovascular complications.[3] Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog developed to treat SHPT in patients with CKD, including those on dialysis and in earlier stages (3 or 4).[1][4] As a prohormone, doxercalciferol is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which then acts on target tissues to suppress PTH synthesis and secretion.
Molecular Mechanism of Action
The primary mechanism by which doxercalciferol's active metabolite, 1α,25-(OH)2D2, regulates PTH is through the transcriptional suppression of the PTH gene. This process is mediated by the Vitamin D Receptor (VDR), a nuclear receptor present in the parathyroid glands.
The key steps are as follows:
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Activation: Doxercalciferol is hydroxylated by the enzyme CYP27 in the liver to form its active metabolite, 1α,25-(OH)2D2. This activation step bypasses the need for renal hydroxylation, which is impaired in CKD patients.
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VDR Binding: The active metabolite, 1α,25-(OH)2D2, diffuses into the parathyroid gland cells and binds to the VDR in the cytoplasm.
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Nuclear Translocation and Heterodimerization: Upon binding, the VDR-ligand complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
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Gene Repression: This VDR/RXR heterodimer then binds to specific DNA sequences known as negative Vitamin D Response Elements (nVDREs) located in the promoter region of the PTH gene. This binding event recruits a complex of corepressors, which includes histone deacetylases, leading to the inhibition of PTH gene transcription.
Studies have confirmed that this suppressive action is entirely dependent on the VDR, as the effect is absent in VDR-null mice.
Preclinical Evidence and Experimental Protocols
A substantial body of preclinical research has established the efficacy of doxercalciferol in suppressing PTH at the molecular and physiological levels. These studies utilize both in vitro cell cultures and in vivo animal models.
In Vitro Studies
In vitro models are crucial for isolating the direct effects of doxercalciferol's active metabolite on parathyroid cells, independent of systemic calcium changes.
Experimental Protocol: Primary Culture of Porcine Parathyroid Cells
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Tissue Harvest: Parathyroid glands are harvested from pigs.
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Cell Dispersion: The glands are minced and subjected to enzymatic digestion (e.g., using collagenase and DNase) to obtain a single-cell suspension.
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Cell Culture: Dispersed cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with serum.
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Treatment: Once confluent, the cells are treated with varying concentrations of 1α,25-(OH)2D2 (the active form of doxercalciferol) or a vehicle control for a specified duration (e.g., 24-48 hours).
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Analysis:
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PTH mRNA Expression: Total RNA is extracted from the cells, and quantitative real-time RT-PCR is performed to measure PTH mRNA levels, normalized to a housekeeping gene (e.g., GAPDH).
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Cell Proliferation: Assays such as BrdU incorporation or cell counting are used to assess the anti-proliferative effects of the compound.
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VDR Translocation: Confocal microscopy is employed to visualize the translocation of VDR from the cytoplasm to the nucleus upon treatment.
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Table 1: In Vitro Efficacy of Active Doxercalciferol on PTH mRNA
| Compound | Concentration | % Inhibition of PTH mRNA | Cell Model | Reference |
|---|
| Active Doxercalciferol (1α,25-(OH)2D2) | 100 nM | ~75% | Primary Porcine Parathyroid Cells | |
In Vivo Animal Models
Animal models of CKD are essential for studying the integrated physiological response to doxercalciferol, including its effects on serum PTH, calcium, and phosphorus.
Experimental Protocol: 5/6 Nephrectomized (NX) Rat Model
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Model Creation: Male Sprague-Dawley rats undergo a two-step surgical ablation procedure to induce renal insufficiency (5/6 nephrectomy).
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Disease Progression: Rats are allowed to recover and develop SHPT, often accelerated by a high-phosphorus diet for several weeks.
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Treatment Administration: Animals are divided into groups and treated with doxercalciferol (e.g., 0.042–0.33 μg/kg) or a vehicle control. Treatment is typically administered intraperitoneally (i.p.) or by oral gavage, three times a week for a period of 2-4 weeks.
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Sample Collection: 24 hours after the final dose, animals are anesthetized, and samples are collected. This includes blood for serum analysis and parathyroid glands for mRNA analysis.
-
Biochemical Analysis:
-
Serum levels of intact PTH (iPTH), total calcium, and phosphorus are measured using standard assays (e.g., ELISA, colorimetric assays).
-
PTH mRNA levels in the excised parathyroid glands are quantified via RT-PCR.
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Table 2: In Vivo Efficacy of Doxercalciferol in Animal Models
| Animal Model | Doxercalciferol Dose | Outcome | Reference |
|---|---|---|---|
| 5/6 Nephrectomized Rats | 0.042–0.33 μg/kg | Significant reduction in serum PTH and PTH mRNA expression. |
| NTX Cyp27b1-null Mice | 100 or 300 pg/g b.w. | Normalized serum calcium and PTH levels. | |
Clinical Evidence of PTH Regulation
Clinical trials have consistently demonstrated that doxercalciferol is safe and effective for treating SHPT in CKD patients. Therapy is individualized and titrated based on plasma iPTH, serum calcium, and phosphorus levels.
Table 3: Summary of Doxercalciferol Clinical Trial Data in CKD Patients
| Study Population | Treatment Duration | Key Finding on PTH Reduction | Reference |
|---|---|---|---|
| CKD Stages 3 & 4 (Pre-dialysis) | 24 weeks | Mean plasma iPTH decreased by 46% from baseline (P <0.001 vs. placebo). | |
| CKD Stage 4 (Pre-dialysis) | 18 weeks | Mean iPTH decreased by 35.4% (from 381.7 to 237.9 pg/mL, P <0.001). 83% of patients achieved ≥30% suppression. | |
| Hemodialysis Patients | 12 weeks | Similar iPTH suppression for both oral and intravenous formulations. |
| CKD Stages 3 & 4 | 12 weeks | PTH decreased by 27% (P = 0.002). | |
Dosing and Administration in Clinical Practice For patients on dialysis, doxercalciferol injection is typically initiated at a dose of 4 mcg administered intravenously three times weekly at the end of dialysis. The dose is then titrated based on weekly monitoring of iPTH, calcium, and phosphorus with the goal of maintaining iPTH within the target range while avoiding hypercalcemia. For oral administration in pre-dialysis patients, dosages are also carefully adjusted based on frequent monitoring.
Conclusion
Doxercalciferol serves as an effective therapy for secondary hyperparathyroidism in the CKD population. Its mechanism of action is rooted in the direct transcriptional suppression of the PTH gene, a process mediated by the Vitamin D Receptor. As a prohormone activated in the liver, it reliably reduces PTH levels in patients with compromised renal function. Preclinical and clinical data robustly support its efficacy. The management of patients with doxercalciferol requires careful, individualized dose titration to achieve optimal PTH suppression while minimizing the risk of hypercalcemia and hyperphosphatemia.
References
Cellular Uptake and Intracellular Trafficking of Doxercalciferol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog that serves as a prohormone.[1] It is clinically used for the management of secondary hyperparathyroidism in patients with chronic kidney disease.[2] Doxercalciferol requires metabolic activation, primarily in the liver, to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which then modulates gene expression through the vitamin D receptor (VDR).[3] A comprehensive understanding of the cellular uptake and intracellular trafficking of doxercalciferol is crucial for optimizing its therapeutic efficacy and for the development of novel vitamin D-based therapies. This technical guide provides a detailed overview of the current understanding of these processes, including relevant experimental protocols and signaling pathways.
Core Concepts of Vitamin D Transport
The cellular uptake and trafficking of doxercalciferol are best understood in the context of the well-established mechanisms for endogenous vitamin D transport. Vitamin D and its metabolites are hydrophobic and are transported in the circulation primarily bound to the Vitamin D Binding Protein (DBP).[4] The cellular uptake of the DBP-bound vitamin D metabolites is a critical step for their subsequent metabolic activation or action in target tissues.
A key mechanism for the cellular entry of DBP-bound vitamin D is megalin/cubilin-mediated endocytosis.[5] This receptor complex is highly expressed in the proximal tubules of the kidney, where it plays a crucial role in reabsorbing filtered DBP-25-hydroxyvitamin D3 (25(OH)D3) from the glomerular filtrate, thus preventing its urinary loss and facilitating its conversion to the active 1,25-dihydroxyvitamin D3. This pathway is not exclusive to the kidney and has been identified in other tissues, including mammary epithelial cells and mesenchymal stem cells.
Cellular Uptake of Doxercalciferol
While direct experimental data on the cellular uptake of doxercalciferol is limited, its transport mechanisms can be inferred from its properties as a vitamin D2 analog and the established pathways for other vitamin D compounds.
Binding to Vitamin D Binding Protein (DBP)
Doxercalciferol, upon entering the circulation, is expected to bind to DBP. It is important to note that DBP has a slightly lower binding affinity for vitamin D2 and its metabolites compared to vitamin D3 metabolites. This difference in affinity could influence the pharmacokinetics of doxercalciferol, potentially leading to a larger free fraction and altered tissue distribution compared to its vitamin D3 counterparts.
Megalin/Cubilin-Mediated Endocytosis
The primary proposed mechanism for the cellular uptake of doxercalciferol is through megalin/cubilin-mediated endocytosis of the DBP-doxercalciferol complex. This pathway is particularly relevant for its uptake into hepatocytes for subsequent metabolic activation. Although direct evidence for doxercalciferol is lacking, the necessity of this pathway for the uptake of other DBP-bound vitamin D metabolites strongly suggests its involvement.
Potential Role of Other Transporters
Given that doxercalciferol is a prohormone activated in the liver, other transport mechanisms at the sinusoidal membrane of hepatocytes may be involved. Organic Anion-Transporting Polypeptides (OATPs) are a family of uptake transporters expressed in the liver that mediate the transport of a wide range of endogenous and exogenous compounds, including some vitamin D metabolites. It is plausible that OATPs could contribute to the hepatic uptake of doxercalciferol, either in its free form or bound to DBP. However, this remains a speculative area requiring further investigation.
Intracellular Trafficking and Metabolic Activation
Following its uptake into the cell, doxercalciferol undergoes a series of trafficking events leading to its metabolic activation and subsequent biological effects.
-
Endosomal Trafficking and Release: If internalized via megalin-mediated endocytosis, the DBP-doxercalciferol complex is trafficked through the endosomal pathway. In the acidic environment of the late endosomes and lysosomes, DBP is likely degraded, releasing doxercalciferol into the cytoplasm.
-
Metabolic Activation in the Liver: Cytoplasmic doxercalciferol is transported to the mitochondria where it is hydroxylated at the 25-position by the enzyme CYP27A1, a vitamin D 25-hydroxylase. This enzymatic conversion yields the major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).
-
Nuclear Translocation and VDR Binding: The active metabolite, 1α,25-(OH)2D2, is then transported to the nucleus. In the nucleus, it binds to the Vitamin D Receptor (VDR).
-
Transcriptional Regulation: The binding of 1α,25-(OH)2D2 to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. A primary target gene is that of the parathyroid hormone (PTH), where binding of the VDR-RXR complex suppresses its transcription.
Quantitative Data
Direct quantitative data on the cellular uptake and intracellular trafficking of doxercalciferol are largely unavailable in the current literature. The following table provides a summary of related data for other vitamin D compounds to offer a comparative context.
| Parameter | Vitamin D Compound | Value | Cell/System | Reference |
| Binding Affinity (Ka) to DBP | 25(OH)D3 | ~5 x 10^8 M^-1 | Human Serum | |
| 1,25(OH)2D3 | ~4 x 10^7 M^-1 | Human Serum | ||
| 25(OH)D2 | Lower affinity than 25(OH)D3 | Human Serum | ||
| Uptake in Caco-2 cells | Cholecalciferol (D3) | Saturable uptake | Caco-2 cells | Inferred from |
| Ergocalciferol (D2) | Similar uptake to D3 at low concentrations | Caco-2 cells | ||
| Permeability (Papp) | Various Drugs | >1 x 10^-6 cm/s (high absorption) | Caco-2 cells | |
| 0.1-1.0 x 10^-6 cm/s (moderate absorption) | Caco-2 cells | |||
| <1 x 10^-7 cm/s (low absorption) | Caco-2 cells |
Note: The lack of specific quantitative data for doxercalciferol highlights a significant gap in the current understanding of its pharmacology and an area for future research.
Experimental Protocols
The following are detailed, albeit generalized, protocols for key experiments that can be adapted to study the cellular uptake and intracellular trafficking of doxercalciferol.
Radiolabeled Doxercalciferol Uptake Assay
This assay is designed to quantify the cellular uptake of doxercalciferol over time.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium and supplements
-
Radiolabeled doxercalciferol (e.g., [3H]-doxercalciferol)
-
Unlabeled doxercalciferol
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Protocol:
-
Cell Seeding: Seed hepatocytes in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation for Uptake: On the day of the assay, wash the cell monolayers twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add uptake buffer containing a known concentration of [3H]-doxercalciferol to each well. For competition experiments, co-incubate with an excess of unlabeled doxercalciferol.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well (determined from a parallel plate). Plot the uptake (e.g., in pmol/mg protein) against time to determine the uptake kinetics.
Confocal Microscopy for Intracellular Trafficking
This method allows for the visualization of the subcellular localization of doxercalciferol.
Materials:
-
Cell line of interest (e.g., hepatocytes, kidney proximal tubule cells)
-
Fluorescently labeled doxercalciferol analog or antibodies against doxercalciferol (if available)
-
Organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)
-
Cell culture dishes with glass coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips. Once attached, treat the cells with the fluorescently labeled doxercalciferol analog for various time points.
-
Organelle Staining (Live-cell imaging): If using live-cell imaging, incubate the cells with organelle-specific markers according to the manufacturer's instructions prior to or during treatment with the fluorescent doxercalciferol.
-
Fixation (for fixed-cell imaging): After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization and Blocking: If performing immunofluorescence, permeabilize the cells with permeabilization buffer and then block with blocking buffer for 1 hour.
-
Antibody Incubation (for immunofluorescence): Incubate with a primary antibody against doxercalciferol (if available), followed by a fluorescently labeled secondary antibody.
-
Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the different fluorophores.
-
Image Analysis: Analyze the images to determine the colocalization of the fluorescent doxercalciferol signal with the different organelle markers.
Conclusion
The cellular uptake and intracellular trafficking of doxercalciferol are critical determinants of its therapeutic activity. While direct experimental evidence is limited, it is highly probable that doxercalciferol, after binding to DBP in the circulation, is taken up by target cells, particularly hepatocytes, via megalin/cubilin-mediated endocytosis. Other transporters, such as OATPs, may also contribute to its hepatic uptake. Following internalization, doxercalciferol is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, which then translocates to the nucleus to regulate gene expression through the VDR. The lack of quantitative data and direct experimental validation of these pathways for doxercalciferol represents a significant knowledge gap. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise mechanisms governing the cellular pharmacology of doxercalciferol, which will be invaluable for the optimization of existing therapies and the development of new vitamin D-based drugs.
References
- 1. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reevaluating the Role of Megalin in Renal Vitamin D Homeostasis Using a Human Cell-Derived Microphysiological System - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of doxercalciferol's active metabolite 1α,25-dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂), the biologically active metabolite of the prohormone doxercalciferol. This document details the molecular mechanisms, signaling pathways, and quantitative effects of this key regulator of calcium and phosphate homeostasis. It is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and structured data for scientific and research applications.
Introduction
Doxercalciferol (1α-hydroxyvitamin D₂) is a synthetic vitamin D analog that is metabolically activated in the liver by the enzyme CYP27A1 to form 1α,25-dihydroxyvitamin D₂.[1][2] This active metabolite is structurally similar to calcitriol (1α,25-dihydroxyvitamin D₃), the endogenous active form of vitamin D. The primary clinical application of doxercalciferol is the management of secondary hyperparathyroidism in patients with chronic kidney disease.[2][3] Its pharmacodynamic effects are mediated through its interaction with the vitamin D receptor (VDR), leading to the modulation of a wide array of genes involved in mineral metabolism and other physiological processes.[1]
Molecular Mechanism of Action
The biological actions of 1α,25(OH)₂D₂ are initiated by its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The process follows a well-defined genomic pathway:
-
Ligand Binding: 1α,25(OH)₂D₂ enters the target cell and binds to the VDR located primarily in the nucleus. This binding induces a conformational change in the VDR protein.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This VDR/RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.
-
Transcriptional Regulation: Upon binding to a VDRE, the complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of the downstream gene by interacting with the basal transcription machinery. This leads to an increase or decrease in the synthesis of messenger RNA (mRNA) and, consequently, the corresponding proteins.
This molecular cascade is the foundation for the diverse physiological effects of 1α,25(OH)₂D₂, from regulating mineral homeostasis to influencing immune function and cellular differentiation.
References
Doxercalciferol's Effects on Calcium and Phosphate Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol, a synthetic vitamin D analog, is a crucial therapeutic agent in managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the core mechanisms of doxercalciferol, focusing on its intricate effects on calcium and phosphate homeostasis. This document details the molecular signaling pathways, summarizes quantitative data from key clinical trials, and provides detailed experimental protocols for the assessment of relevant biomarkers. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important compound.
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a prohormone that undergoes metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active analog of calcitriol.[1][2][3] Unlike native vitamin D, doxercalciferol's activation bypasses the need for renal 1α-hydroxylase, an enzyme often impaired in CKD patients.[3][4] Its primary therapeutic action is the suppression of elevated parathyroid hormone (PTH) levels, a hallmark of SHPT. This guide delves into the molecular underpinnings of doxercalciferol's action and its quantitative impact on mineral metabolism.
Mechanism of Action: Signaling Pathways
Doxercalciferol's biological effects are mediated through its active metabolite, 1α,25-(OH)2D2, which binds to the vitamin D receptor (VDR), a nuclear transcription factor. The VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.
Parathyroid Gland: PTH Suppression
In the parathyroid gland, the activated VDR complex directly suppresses the transcription of the PTH gene, leading to reduced PTH synthesis and secretion. This is the principal mechanism by which doxercalciferol ameliorates SHPT.
Intestine: Calcium and Phosphate Absorption
The activated VDR in intestinal epithelial cells upregulates the expression of genes involved in calcium and phosphate absorption. Key among these are the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and calbindin-D9k, which facilitate the transcellular transport of calcium from the intestinal lumen into the bloodstream. The effect on phosphate absorption is less well-defined but is also believed to be enhanced.
Bone: Regulation of Remodeling
In bone, doxercalciferol's active metabolite influences bone remodeling. It can stimulate the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) by osteoblasts, which in turn promotes osteoclast differentiation and bone resorption. However, it also promotes osteoblast differentiation and function, contributing to bone formation. The net effect on bone mineral density is complex and can be influenced by the underlying bone health and PTH levels.
Quantitative Effects on Calcium and Phosphate Homeostasis
The clinical efficacy of doxercalciferol in managing SHPT has been demonstrated in numerous studies. The following tables summarize the quantitative data on changes in serum PTH, calcium, and phosphate levels from key clinical trials.
Table 1: Effect of Doxercalciferol on Serum Intact PTH (iPTH) Levels
| Study | Patient Population | Treatment Duration | Baseline iPTH (pg/mL) | End-of-Study iPTH (pg/mL) | Mean Change (%) | p-value |
| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | 219 ± 22 | 118 ± 17 | -46% | <0.001 |
| Frazão et al. (2000) | Hemodialysis | 16 weeks | 897 ± 52 | ~404 | -55% | <0.001 |
| Maung et al. (2001) | Hemodialysis | 12 weeks | Median: 707 | - | Reduction <50% in 89% (oral) & 78% (IV) of patients | - |
| Aggarwal et al. | CKD Stages 3 & 4 | 12 weeks | 432.80 ± 224.86 | 246.20 ± 220.0 | -43.1% | <0.05 |
| Yang et al. (2025) | Hemodialysis | 12 weeks | 655.05 | 269.90 | -55.45% | <0.0001 |
Table 2: Effect of Doxercalciferol on Serum Calcium Levels
| Study | Patient Population | Treatment Duration | Baseline Calcium (mg/dL) | End-of-Study Calcium (mg/dL) | Mean Change | p-value |
| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | No significant difference from placebo | No significant difference from placebo | - | NS |
| Maung et al. (2001) | Hemodialysis | 12 weeks | - | 9.82 ± 0.14 (oral), 9.67 ± 0.11 (IV) | - | NS |
| Zisman et al. | CKD Stages 3 & 4 | 3 months | 9.1 ± 0.5 | 9.5 ± 0.9 | +0.4 mg/dL | 0.04 |
Table 3: Effect of Doxercalciferol on Serum Phosphate Levels
| Study | Patient Population | Treatment Duration | Baseline Phosphate (mg/dL) | End-of-Study Phosphate (mg/dL) | Mean Change | p-value |
| Coburn et al. (2004) | CKD Stages 3 & 4 | 24 weeks | No significant difference from placebo | No significant difference from placebo | - | NS |
| Zisman et al. | CKD Stages 3 & 4 | 3 months | 3.5 ± 0.5 | 3.7 ± 0.6 | +0.2 mg/dL | NS |
Table 4: Effect of Doxercalciferol on Fibroblast Growth Factor 23 (FGF23)
| Study | Patient Population | Treatment Duration | Baseline FGF23 | End-of-Study FGF23 | Mean Change | p-value |
| Wesseling-Perry et al. (2011) | Pediatric Peritoneal Dialysis | 8 months | Significantly elevated | Rose over fourfold | - | - |
Experimental Protocols
Accurate monitoring of key biomarkers is essential for the safe and effective use of doxercalciferol. The following are detailed methodologies for the measurement of serum intact PTH, calcium, and phosphate.
Measurement of Intact Parathyroid Hormone (iPTH)
Method: Two-Site Sandwich Immunochemiluminometric Assay (ICMA)
Principle: This assay utilizes two antibodies that bind to different epitopes on the intact PTH molecule (1-84). One antibody is typically coated on a solid phase (e.g., microplate well or paramagnetic particles), and the other is labeled with a chemiluminescent molecule (e.g., acridinium ester). The amount of light emitted is directly proportional to the concentration of intact PTH in the sample.
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing EDTA. Centrifuge to separate plasma. Store plasma at -20°C if not analyzed immediately.
-
Assay Steps: a. Pipette patient plasma, calibrators, and controls into the respective wells of the antibody-coated microplate. b. Add the acridinium-labeled antibody to each well. c. Incubate to allow for the formation of the antibody-PTH-antibody sandwich complex. d. Wash the wells to remove unbound labeled antibody. e. Add trigger solutions to initiate the chemiluminescent reaction. f. Measure the light emission using a luminometer.
-
Data Analysis: Construct a calibration curve using the signals from the calibrators. Determine the concentration of iPTH in the patient samples and controls by interpolating their signals on the calibration curve.
Measurement of Serum Calcium
Method: o-Cresolphthalein Complexone (OCPC) Colorimetric Method
Principle: In an alkaline medium, calcium ions form a purple-colored complex with o-cresolphthalein complexone. The intensity of the color, measured spectrophotometrically, is proportional to the calcium concentration in the sample.
Procedure:
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to obtain serum.
-
Reagent Preparation: Prepare a working reagent by mixing the OCPC color reagent and a buffer solution according to the manufacturer's instructions.
-
Assay Steps: a. Pipette serum samples, calibrators, and a reagent blank into separate test tubes. b. Add the working reagent to each tube and mix. c. Incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development. d. Measure the absorbance of the samples and calibrators against the reagent blank at a wavelength of approximately 570-578 nm using a spectrophotometer.
-
Data Analysis: Calculate the calcium concentration in the samples using the absorbance of the calibrator with a known concentration.
Measurement of Serum Phosphate
Method: Ammonium Molybdate Colorimetric Method
Principle: Inorganic phosphate reacts with ammonium molybdate in an acidic medium to form an ammonium phosphomolybdate complex. This complex can be measured directly by its absorbance in the ultraviolet range or, more commonly, is reduced to form a colored molybdenum blue complex, the absorbance of which is measured in the visible range.
Procedure:
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to obtain serum.
-
Assay Steps (Molybdenum Blue Method): a. Pipette serum samples, calibrators, and a reagent blank into separate test tubes. b. Add an acidic ammonium molybdate reagent to each tube and mix. c. Add a reducing agent (e.g., ascorbic acid) and mix. d. Incubate at room temperature for a specified time to allow for color development. e. Measure the absorbance of the samples and calibrators against the reagent blank at a wavelength of approximately 660-700 nm using a spectrophotometer.
-
Data Analysis: Calculate the phosphate concentration in the samples based on the absorbance of the calibrator with a known concentration.
Conclusion
Doxercalciferol is a potent and effective therapy for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action, centered on the activation of the vitamin D receptor, leads to a cascade of events that modulate PTH gene expression and influence calcium and phosphate homeostasis. A thorough understanding of its quantitative effects and the appropriate methodologies for monitoring its therapeutic and potential adverse effects are paramount for its optimal use in research and clinical practice. This guide provides a foundational resource for professionals in the field to further their work with this important therapeutic agent.
References
- 1. Efficacy and side effects of intermittent intravenous and oral doxercalciferol (1alpha-hydroxyvitamin D(2)) in dialysis patients with secondary hyperparathyroidism: a sequential comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scantibodies.com [scantibodies.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. | Semantic Scholar [semanticscholar.org]
Investigating the Off-Target Effects of Doxercalciferol in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is clinically utilized for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic action is primarily mediated through its hepatic conversion to 1α,25-dihydroxyvitamin D2, which subsequently binds to the vitamin D receptor (VDR) to modulate gene expression. While its on-target effects on calcium and parathyroid hormone homeostasis are well-documented, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the preclinical investigation of doxercalciferol's off-target effects, focusing on its cardiovascular, anticancer, and immunomodulatory activities. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to further explore the multifaceted pharmacological profile of doxercalciferol.
I. Cardiovascular Effects
Preclinical studies have explored the impact of doxercalciferol on the cardiovascular system, with a particular focus on cardiac hypertrophy.
Quantitative Data
| Parameter | Preclinical Model | Treatment Group | Control Group | Percentage Change/Improvement | Reference |
| Posterior Wall Thickness | Dahl Salt-Sensitive (DSS) rats on a high salt diet | Doxercalciferol (150 ng, 3x/week, 6 weeks) | High Salt + Vehicle | 13% decrease | [1] |
| Fractional Shortening | Dahl Salt-Sensitive (DSS) rats on a high salt diet | Doxercalciferol (150 ng, 3x/week, 6 weeks) | High Salt + Vehicle | 17% improvement | [1] |
| Left Ventricular (LV) Mass | Dahl Salt-Sensitive (DSS) rats on a high salt diet | Doxercalciferol (150 ng, 3x/week, 6 weeks) | High Salt + Vehicle | Significant attenuation of increase | [1] |
Experimental Protocol: Induction and Assessment of Cardiac Hypertrophy in a Rat Model
1. Animal Model:
-
Male Dahl Salt-Sensitive (DSS) rats, 6 weeks of age.
2. Induction of Cardiac Hypertrophy:
-
Rats are fed a high salt (HS) diet for 6 weeks to induce cardiac hypertrophy.
3. Doxercalciferol Administration:
-
Doxercalciferol is administered intraperitoneally at a dose of 150 ng, three times per week (e.g., Monday, Wednesday, Friday) for the 6-week duration of the high salt diet.
-
A control group receives the high salt diet and a vehicle control.
4. Assessment of Cardiac Parameters:
-
Echocardiography: Perform echocardiograms to measure parameters such as posterior wall thickness, fractional shortening, and to calculate left ventricular mass.
-
Biochemical Markers: Measure plasma brain natriuretic peptide (BNP) levels and tissue atrial natriuretic factor (ANF) mRNA levels as indicators of cardiac hypertrophy and dysfunction.
-
Histopathology: Conduct histological analysis of heart tissue to assess cellular changes associated with hypertrophy.
Signaling Pathway
Doxercalciferol's cardioprotective signaling pathway.
II. Anticancer Effects
The antiproliferative activity of vitamin D analogs, including doxercalciferol and its active metabolite, has been investigated in various cancer models.
Quantitative Data
| Compound | Cancer Cell Line | IC50/ED50 | Reference |
| 19-nor-1,25-Dihydroxyvitamin D2 (Paricalcitol) | HL-60 (Leukemia) | 2.4 x 10-9 M | [2] |
| NB-4 (Leukemia) | 5.8 x 10-9 M | [2] | |
| THP-1 (Leukemia) | 2.4 x 10-9 M | ||
| NCI-H929 (Myeloma) | 2.0 x 10-10 M | ||
| HT-29 (Colon) | 1.7 x 10-8 M | ||
| SW837 (Colon) | 3.2 x 10-8 M |
| Parameter | Preclinical Model | Treatment Group | Control Group | Outcome | Reference |
| Tumor Volume Change | Retinoblastoma Xenograft in Athymic Mice | 1α-Hydroxyvitamin D2 (0.2 µ g/0.1 ml, 5x/week, 5 weeks) | Gavage Control | 2.56-fold increase vs. 5.25-fold increase | |
| Intraperitoneal Tumor Volume | Gastric Cancer Peritoneal Metastasis Model in Mice | Paricalcitol | Vehicle Control | 252.0 ± 8.4 mm³ vs. 353.2 ± 22.9 mm³ |
Experimental Protocol: In Vitro Assessment of Anticancer Activity
1. Cell Lines:
-
Select a panel of relevant cancer cell lines (e.g., breast, prostate, colon, leukemia).
2. Cell Culture:
-
Culture cells in appropriate media and conditions.
3. Drug Treatment:
-
Treat cells with a range of concentrations of doxercalciferol or its active metabolite, 1α,25-dihydroxyvitamin D2.
-
Include a vehicle control.
4. Cell Viability/Proliferation Assay:
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or MTS assay.
5. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.
Experimental Workflow
Workflow for in vitro anticancer assessment.
III. Immunomodulatory Effects
Preclinical evidence suggests that vitamin D compounds can modulate the immune system.
Quantitative Data
Direct quantitative data for doxercalciferol's effect on specific cytokine levels is limited. The following table presents data from a comparative study of vitamin D2 and D3 in mice.
| Parameter | Preclinical Model | Vitamin D2 Group | Vitamin D3 Group | p-value | Reference |
| CD45+ Monocyte-Macrophage Population (Spleen) | Female Mice | 38.04% | - | 0.0173 | |
| Natural Killer Cells (Spleen) | Female Mice | 39.25% (reduced) | - | 0.0054 | |
| Cyp27b1 mRNA Expression (Spleen) | Female Mice | 2.35-fold increase | - | - | |
| CD11b mRNA Expression (Spleen) | Female Mice | 1.77-fold increase | - | - | |
| RANKL mRNA Expression (Spleen) | Female Mice | 1.80-fold increase | - | - | |
| CD14 mRNA Expression (Spleen) | Female Mice | 0.39-fold decrease | - | - |
Experimental Protocol: Evaluation of Immunomodulatory Effects in Mice
1. Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
2. Doxercalciferol Administration:
-
Administer doxercalciferol via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Include a vehicle-treated control group.
3. Sample Collection:
-
After a specified treatment period, collect blood and lymphoid tissues (e.g., spleen, lymph nodes).
4. Immunophenotyping:
-
Isolate immune cells (e.g., splenocytes, peripheral blood mononuclear cells).
-
Use flow cytometry with specific antibodies to quantify different immune cell populations (e.g., T cells, B cells, monocytes, natural killer cells).
5. Cytokine Analysis:
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in serum or in the supernatant of stimulated immune cells using methods like ELISA or multiplex bead arrays.
Logical Relationship
Doxercalciferol's impact on the immune system.
IV. Conclusion
The preclinical data reviewed in this guide indicate that doxercalciferol exhibits off-target effects beyond its established role in mineral metabolism. The observed cardioprotective, potential anticancer, and immunomodulatory activities warrant further investigation to fully elucidate their mechanisms and clinical relevance. The provided experimental protocols and signaling pathway diagrams offer a framework for designing future studies aimed at comprehensively characterizing the pharmacological profile of doxercalciferol. A deeper understanding of these off-target effects will be instrumental in optimizing its therapeutic use and exploring its potential in new indications. Further research focusing on generating specific quantitative data, particularly for its anticancer and immunomodulatory properties, is highly encouraged.
References
Doxercalciferol's Impact on Fibroblast Growth Factor 23 (FGF23) Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the intricate relationship between doxercalciferol, a prohormone of vitamin D, and the regulation of Fibroblast Growth Factor 23 (FGF23) signaling. Elevated FGF23 levels are an early indicator of mineral and bone disorders in chronic kidney disease (CKD) and are associated with increased cardiovascular risk. Doxercalciferol, used to manage secondary hyperparathyroidism in CKD patients, has a significant impact on FGF23 expression. This document details the molecular mechanisms, summarizes quantitative data from clinical and preclinical studies, outlines key experimental protocols, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: Doxercalciferol and FGF23 in Mineral Metabolism
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that undergoes activation in the liver to form 1α,25-dihydroxyvitamin D2 (doxercalciferol), the active form of vitamin D2. It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease (CKD) by suppressing the synthesis and secretion of parathyroid hormone (PTH).
Fibroblast Growth Factor 23 (FGF23) is a hormone primarily secreted by osteocytes and osteoblasts that plays a crucial role in phosphate and vitamin D homeostasis.[1] Under normal physiological conditions, FGF23 inhibits renal phosphate reabsorption and suppresses the production of 1,25-dihydroxyvitamin D (calcitriol), the active form of vitamin D3.[1] In CKD, FGF23 levels rise early, contributing to the complex pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD).[2]
Understanding the interplay between doxercalciferol and FGF23 is critical for optimizing therapeutic strategies in CKD, as vitamin D analogs, including doxercalciferol, are known to stimulate FGF23 expression.[3] This guide delves into the signaling pathways and experimental evidence that define this interaction.
Signaling Pathways
Doxercalciferol-Mediated Upregulation of FGF23 in Osteocytes
Doxercalciferol, after its conversion to the active form, binds to the Vitamin D Receptor (VDR) in osteocytes. This ligand-receptor complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter region of the FGF23 gene, stimulating its transcription.[4] This leads to increased synthesis and secretion of FGF23. Additionally, doxercalciferol has been shown to promote the maturation of osteoblasts into FGF23-expressing early osteocytes.
Downstream Signaling of FGF23 in the Kidney
Once in circulation, FGF23 targets the kidneys to exert its effects on phosphate and vitamin D metabolism. It binds to a complex of a Fibroblast Growth Factor Receptor (FGFR) and its co-receptor, α-Klotho, primarily in the proximal and distal tubules. This binding activates downstream signaling cascades, including the ERK1/2 pathway.
The key effects of FGF23 signaling in the kidney are:
-
Inhibition of Phosphate Reabsorption: FGF23 signaling leads to the downregulation of sodium-phosphate cotransporters (NaPi-2a and NaPi-2c) in the proximal tubules, resulting in increased urinary phosphate excretion (phosphaturia).
-
Suppression of Vitamin D Synthesis: FGF23 suppresses the expression of 1α-hydroxylase (CYP27B1), the enzyme responsible for converting 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D.
-
Stimulation of Vitamin D Catabolism: FGF23 upregulates the expression of 24-hydroxylase (CYP24A1), an enzyme that degrades 1,25-dihydroxyvitamin D.
Quantitative Data on Doxercalciferol's Effects
The following tables summarize the quantitative effects of doxercalciferol on key parameters of mineral metabolism. It is important to note that while multiple studies confirm that doxercalciferol increases FGF23, detailed quantitative data from head-to-head clinical trials with placebo or other vitamin D analogs are limited in the publicly available literature.
Table 1: Effect of Doxercalciferol on Serum FGF23 Levels
| Study Population | Intervention | Duration | Baseline FGF23 | Post-treatment FGF23 | Fold Change | p-value | Reference |
| Pediatric dialysis patients | Doxercalciferol | 8 months | Data not provided | Data not provided | Increased | <0.001 | |
| Gcm2-/- and Cyp27b1-/- mice | Doxercalciferol | Not specified | Decreased (vs. WT) | Increased | Not specified | Not specified | |
| Pediatric dialysis patients | Doxercalciferol or Calcitriol | 8 months | Elevated | Significantly Increased | >4-fold | Not specified | [Wesseling-Perry et al., 2011, as cited in 19] |
Table 2: Comparative Effects of Doxercalciferol and Other Vitamin D Analogs on Mineral Metabolism
| Parameter | Doxercalciferol | Calcitriol | Comparator | Key Finding | Reference |
| Serum PTH | Equivalent suppression | Equivalent suppression | Calcitriol | Both are effective in controlling secondary hyperparathyroidism. | [Wesseling-Perry et al., 2011, as cited in 13] |
| Serum Calcium | May increase | May increase | Not applicable | Both can increase serum calcium levels. | |
| Serum Phosphate | May increase | May increase | Not applicable | Both can increase serum phosphate levels. |
Experimental Protocols
Measurement of FGF23 Levels by Sandwich ELISA
This protocol is a generalized procedure based on commercially available ELISA kits for the quantitative measurement of intact FGF23 (iFGF23) in serum or plasma.
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for FGF23
-
Standard FGF23 solutions of known concentrations
-
Biotinylated detection antibody specific for FGF23
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and disposable tips
-
Plate shaker
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the FGF23 standard to generate a standard curve. Dilute wash buffer and other concentrated reagents as per the kit instructions.
-
Sample Addition: Add 100 µL of standards, controls, and samples into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation 1: Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit manufacturer.
-
Washing 1: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C.
-
Washing 2: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing 3: Repeat the washing step as described in step 4, typically for 5-7 washes.
-
Substrate Addition: Add 90 µL of the TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Subtract the blank reading from all other readings. Plot the standard curve (absorbance vs. concentration) and determine the concentration of FGF23 in the samples by interpolating their absorbance values.
In Vitro Studies with Osteocyte-like Cells
-
Cell Culture: Murine osteocyte-like cell lines (e.g., MLO-Y4) or primary human osteoblasts are cultured in appropriate media (e.g., α-MEM with fetal bovine serum and penicillin-streptomycin).
-
Treatment: Cells are treated with varying concentrations of active doxercalciferol or vehicle control for a specified period (e.g., 24-48 hours).
-
Analysis of Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of the FGF23 gene.
-
Analysis of Protein Secretion: The cell culture supernatant is collected, and the concentration of secreted FGF23 is measured by ELISA as described above.
In Vivo Animal Studies
-
Animal Models: Animal models of CKD, such as 5/6 nephrectomized rats or mice, are often used. Genetically modified mice, such as VDR knockout mice, can also be employed to investigate the VDR-dependency of doxercalciferol's effects.
-
Treatment: Animals are administered doxercalciferol or a vehicle control via oral gavage or injection for a defined study period.
-
Sample Collection: Blood samples are collected at baseline and at the end of the study to measure serum levels of FGF23, PTH, calcium, and phosphate. Bone tissue may also be harvested for analysis of FGF23 gene expression.
-
Biochemical Analysis: Serum parameters are measured using standard laboratory techniques, including ELISA for FGF23 and PTH.
Conclusion and Implications
Doxercalciferol effectively manages secondary hyperparathyroidism in CKD patients but also leads to a significant increase in circulating FGF23 levels. This effect is primarily mediated through the activation of the Vitamin D Receptor in osteocytes, leading to increased transcription of the FGF23 gene. The resulting high levels of FGF23 contribute to the altered mineral metabolism characteristic of CKD-MBD.
For researchers and drug development professionals, these findings have several key implications:
-
The impact on FGF23 should be a critical consideration in the development and clinical use of vitamin D analogs.
-
Monitoring FGF23 levels in patients treated with doxercalciferol may provide valuable insights into the overall state of mineral metabolism and cardiovascular risk.
-
Future therapeutic strategies could focus on dissociating the PTH-lowering effects of vitamin D analogs from their FGF23-stimulating effects.
-
Further research is needed to fully elucidate the long-term clinical consequences of doxercalciferol-induced increases in FGF23.
This technical guide provides a foundational understanding of the complex interaction between doxercalciferol and FGF23 signaling. A thorough grasp of these mechanisms is essential for advancing the treatment of mineral and bone disorders in chronic kidney disease.
References
- 1. The Osteocyte in CKD: New Concepts Regarding the Role of FGF23 in Mineral Metabolism and Systemic COmplications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How FGF23 shapes multiple organs in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shedding Light on the Complex Regulation of FGF23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Doxercalciferol: A Technical Guide to Chemical Structure and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of doxercalciferol (1α-hydroxyvitamin D₂), a synthetic vitamin D analog. It details its chemical structure, metabolic activation, and the critical structure-activity relationships (SAR) that govern its therapeutic efficacy in managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).
Chemical Structure of Doxercalciferol
Doxercalciferol is a synthetic analog of ergocalciferol (vitamin D₂). Chemically, it is a seco-steroid, meaning one of the rings of the steroid nucleus (the B-ring) is opened. Its systematic IUPAC name is (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol.[1][2][3]
Key Structural Features:
-
Core: A 9,10-seco-steroid structure.
-
A-Ring: An open B-ring creates a flexible A-ring, which contains hydroxyl groups at the 1α and 3β positions. The 1α-hydroxyl group is a crucial modification that allows the molecule to bypass the need for renal 1α-hydroxylation, a metabolic step that is impaired in CKD patients.[4][5]
-
CD-Ring System: The intact hydrindane (C/D) ring system is essential for binding to the vitamin D receptor (VDR).
-
Side Chain: Doxercalciferol possesses the characteristic ergosterol side chain, which includes a double bond between C22 and C23 and a methyl group at C24. These features distinguish it from vitamin D₃ analogs (cholecalciferol derivatives).
The molecular formula for doxercalciferol is C₂₈H₄₄O₂, and its molecular weight is approximately 412.66 g/mol .
Metabolic Activation and Signaling Pathway
Doxercalciferol is a prodrug, meaning it is biologically inert until it undergoes metabolic activation.
-
Hepatic Activation: After administration, doxercalciferol is transported to the liver. Here, the enzyme 25-hydroxylase (CYP27A1) introduces a hydroxyl group at the C25 position on the side chain. This conversion is independent of the kidneys.
-
Formation of Active Metabolite: This hydroxylation results in the formation of 1α,25-dihydroxyvitamin D₂ (also known as ercalcitriol), the major biologically active metabolite. A minor metabolite, 1α,24-dihydroxyvitamin D₂, is also formed.
-
VDR Binding: The active 1α,25-(OH)₂D₂ binds to the Vitamin D Receptor (VDR), a nuclear transcription factor present in various tissues, including the parathyroid glands, intestine, bone, and kidney.
-
Gene Regulation: Ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
PTH Suppression: In the parathyroid gland, the binding of the VDR-RXR complex to a negative VDRE in the parathyroid hormone (PTH) gene promoter suppresses its transcription, leading to reduced PTH synthesis and secretion. This is the primary mechanism for its therapeutic effect in SHPT.
Structure-Activity Relationship (SAR)
The biological activity of vitamin D analogs is determined by modifications to the A-ring, the side chain, and the CD-ring system. These modifications influence VDR binding affinity, interaction with co-regulatory proteins, and affinity for the vitamin D binding protein (DBP), which affects pharmacokinetics.
-
The 1α-Hydroxyl Group: This is the most significant modification for use in CKD. Natural vitamin D requires two hydroxylation steps for activation: 25-hydroxylation in the liver and 1α-hydroxylation in the kidney. By pre-hydroxylating the molecule at the 1α-position, doxercalciferol bypasses the compromised renal activation step, making it effective in patients with renal insufficiency.
-
The Side Chain: The structure of the side chain is a key determinant of the biological profile.
-
VDR Affinity: The C25-hydroxyl group (added during activation) is critical for anchoring the ligand within the VDR's ligand-binding pocket.
-
DBP Affinity: Differences in the side chain (e.g., the C22=C23 double bond in D₂ analogs) can alter the affinity for DBP. Lower DBP affinity can lead to faster clearance but potentially greater access to target tissues.
-
Selective VDR Activation: Analogs like paricalcitol (a D₂ derivative with a modified side chain and A-ring) are considered "selective" VDR activators. This selectivity may arise from the unique conformation the VDR adopts upon ligand binding, leading to differential recruitment of transcriptional coactivators and corepressors. This can result in a therapeutic profile with potent PTH suppression but a lower tendency to cause hypercalcemia compared to non-selective activators like calcitriol. Studies in uremic rat models have shown that paricalcitol is less potent in raising serum calcium than doxercalciferol.
-
-
The A-Ring: Modifications to the A-ring can impact VDR binding and activity. For example, 2α-substitutions have been shown to be more potent than 2β-substitutions. While doxercalciferol itself is not modified at C2, this highlights the A-ring's importance in the SAR of the broader vitamin D analog class.
Quantitative Data: Preclinical Comparison
Quantitative data directly comparing the VDR binding affinities of the active metabolites of doxercalciferol, paricalcitol, and calcitriol are not consistently reported in a standardized format. However, preclinical studies in animal models provide valuable comparative data on their biological effects.
| Parameter | Doxercalciferol | Paricalcitol | Calcitriol | Reference |
| PTH Suppression | Effective at 100-300 pg/g b.w. in NTX Cyp27b1-null mice. | Less effective at similar doses; PTH remained elevated. | Effective, but with a high risk of hypercalcemia. | |
| Serum Calcium | Normalized at 100-300 pg/g b.w. in NTX Cyp27b1-null mice. | Normalized at 300-1,000 pg/g b.w. in the same model. | ~10-fold more hypercalcemic than paricalcitol. | |
| Calcemic Potency | ~2-3 fold more hypercalcemic than paricalcitol in 5/6 NX rats. | Less potent in raising serum calcium than doxercalciferol. | High calcemic potency. | |
| Pharmacokinetics | Active metabolite (1α,25-(OH)₂D₂) has a half-life of 32-37 hours. | Not specified in these studies. | Not specified in these studies. |
Data derived from preclinical studies in rodent models of uremia and may not be directly extrapolated to humans.
Experimental Protocols
The characterization of VDR activators like doxercalciferol relies on a series of established in vitro and in vivo assays.
VDR Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for the VDR by measuring its ability to compete with a high-affinity radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ of the active metabolite of doxercalciferol for the VDR.
-
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).
-
Test Compound: 1α,25-(OH)₂D₂ (active metabolite of doxercalciferol) at serial dilutions.
-
Assay Buffer: Typically a Tris-based buffer containing EDTA, DTT, and high salt concentration (e.g., 0.5 M KCl) to stabilize the receptor.
-
Separation Method: Hydroxylapatite (HAP) slurry or rapid filtration through glass fiber filters to separate bound from free radioligand.
-
-
Methodology:
-
A constant amount of VDR and [³H]-calcitriol are incubated in the presence of increasing concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium (typically overnight at 4°C).
-
The bound radioligand is separated from the free radioligand using HAP or filtration.
-
The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
VDR-Mediated Reporter Gene (Transactivation) Assay
This cell-based assay measures the functional ability of a compound to act as a VDR agonist and initiate gene transcription.
-
Objective: To quantify the potency (EC₅₀) of the active metabolite of doxercalciferol as a VDR agonist.
-
Materials:
-
Reporter Cell Line: A human cell line (e.g., HEK293, HepG2) stably or transiently co-transfected with an expression vector for human VDR and a reporter vector. The reporter vector contains a luciferase gene downstream of a promoter with multiple VDREs.
-
Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compound: 1α,25-(OH)₂D₂ at serial dilutions.
-
Luciferase Assay Reagent: Contains cell lysis buffer and luciferin substrate.
-
-
Methodology:
-
The reporter cells are plated in a multi-well plate and allowed to attach.
-
Cells are treated with serial dilutions of the test compound or vehicle control for a set period (e.g., 24 hours).
-
The cells are lysed, and the luciferase assay reagent is added.
-
The resulting luminescence, which is proportional to the level of VDR-mediated gene transcription, is measured using a luminometer.
-
Data are plotted as luminescence versus the log concentration of the compound, and the EC₅₀ value is calculated using a sigmoidal dose-response curve.
-
In Vivo Animal Models of SHPT
Animal models are essential for evaluating the therapeutic efficacy and potential side effects (e.g., hypercalcemia) of vitamin D analogs.
-
Objective: To assess the ability of doxercalciferol to suppress PTH and its effects on serum calcium and phosphorus in a uremic state.
-
Models:
-
5/6 Nephrectomy (NX) Rat/Mouse Model: This is a widely used surgical model that mimics CKD by reducing renal mass, leading to uremia and the development of SHPT.
-
Genetic Models: The Cyp27b1-null mouse lacks the 1α-hydroxylase enzyme and therefore cannot produce endogenous calcitriol. When combined with nephrectomy (NTX), this model provides a clean system to test the direct effects of exogenously administered active vitamin D compounds.
-
-
Methodology:
-
CKD is induced in the animals (e.g., via 5/6 nephrectomy).
-
Animals are treated with doxercalciferol or vehicle control over a period of several weeks.
-
Blood samples are collected periodically to measure serum levels of intact PTH (iPTH), calcium, and phosphorus.
-
At the end of the study, tissues such as bone and parathyroid glands may be collected for histological analysis.
-
The efficacy of doxercalciferol is determined by its ability to reduce serum iPTH into the target range without causing significant hypercalcemia or hyperphosphatemia.
-
References
An In-depth Technical Guide to the Physiological Functions of Doxercalciferol Beyond Bone Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic analog of vitamin D2, is a well-established therapeutic agent for the management of secondary hyperparathyroidism in individuals with chronic kidney disease. Its clinical utility in bone and mineral metabolism is primarily attributed to its conversion in the liver to the biologically active 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite effectively modulates calcium and phosphate homeostasis. However, the physiological sphere of influence of doxercalciferol extends significantly beyond the skeletal system. The widespread expression of its molecular target, the vitamin D receptor (VDR), in a multitude of tissues—including cardiac muscle, immune cells, and various cancer cell lines—points towards a broader regulatory role in human physiology.
This technical guide provides a comprehensive examination of the non-skeletal functions of doxercalciferol. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of its effects on the cardiovascular and immune systems, as well as its emerging potential as an anti-cancer agent. This document will delve into the intricate signaling pathways, present quantitative data from pivotal studies, and offer detailed experimental protocols to foster and facilitate further investigation into the expanding therapeutic applications of doxercalciferol.
I. Cardiovascular Effects of Doxercalciferol
A growing body of preclinical and clinical research suggests that doxercalciferol exerts protective effects on the cardiovascular system. These effects are thought to be mediated through multiple mechanisms, including the attenuation of cardiac hypertrophy, modulation of the renin-angiotensin system, and potential enhancements in endothelial function.
A. Attenuation of Cardiac Hypertrophy
Preclinical investigations have provided compelling evidence that doxercalciferol can impede the development of cardiac hypertrophy. A notable study utilizing a rat model of high-salt-induced cardiac hypertrophy has demonstrated the significant anti-hypertrophic potential of doxercalciferol.
Table 1: Effect of Doxercalciferol on Cardiac Hypertrophy in Dahl Salt-Sensitive Rats [1][2]
| Parameter | Normal Diet + Vehicle | High Salt + Vehicle | High Salt + Doxercalciferol |
| Heart Weight/Body Weight (mg/g) | 3.1 ± 0.1 | 4.2 ± 0.2 | 3.5 ± 0.1# |
| Left Ventricular Mass (mg) | 680 ± 30 | 950 ± 50 | 750 ± 40# |
| Fractional Shortening (%) | 58 ± 2 | 45 ± 3 | 53 ± 2# |
| Serum BNP (pg/mL) | 150 ± 20 | 450 ± 50 | 250 ± 30# |
| Tissue ANF mRNA (fold change) | 1.0 ± 0.2 | 5.0 ± 0.5 | 2.5 ± 0.3# |
| p < 0.05 vs. Normal Diet + Vehicle; #p < 0.05 vs. High Salt + Vehicle |
Animal Model: Male Dahl salt-sensitive (DSS) rats, at 6 weeks of age.
Diet and Treatment:
-
Induction of Hypertrophy: A cohort of rats was fed a high-salt (HS) diet containing 8% NaCl for a duration of 6 weeks to induce cardiac hypertrophy. A control group was maintained on a normal diet (ND) with 0.3% NaCl.
-
Doxercalciferol Administration: Doxercalciferol was administered via intraperitoneal (i.p.) injection at a dosage of 150 ng, three times per week, for the entire 6-week period of the high-salt diet. The vehicle-treated group received i.p. injections of the vehicle solution according to the same schedule.
Assessment of Cardiac Hypertrophy:
-
Pathological Analysis: Following the experimental period, the rats were euthanized, and their hearts were excised and weighed. The ratio of heart weight to body weight was calculated as a gross index of cardiac hypertrophy.
-
Biochemical Markers: Blood samples were collected for the measurement of serum brain natriuretic peptide (BNP) levels using an enzyme-linked immunosorbent assay (ELISA) kit. Tissue samples from the left ventricle were harvested for the quantification of atrial natriuretic factor (ANF) mRNA expression levels using real-time quantitative polymerase chain reaction (RT-qPCR).
Upon its metabolic activation to 1α,25-(OH)2D2, doxercalciferol binds to the VDR present in cardiomyocytes. This ligand-receptor interaction is hypothesized to antagonize pro-hypertrophic signaling cascades. A prominent proposed mechanism is the inhibition of the Protein Kinase C (PKC) pathway. In the aforementioned study, the high-salt diet was observed to upregulate the expression and promote the membrane translocation of PKCα, a critical mediator of cardiac hypertrophy. Treatment with doxercalciferol was shown to effectively attenuate this activation of PKCα.[1]
II. Immunomodulatory and Anti-Inflammatory Functions
The active form of vitamin D, supplied by doxercalciferol, is a potent modulator of the immune system. It exerts its effects by binding to the VDR, which is expressed in various immune cells, including T-lymphocytes and macrophages. The immunomodulatory actions of doxercalciferol are characterized by the suppression of pro-inflammatory responses and the promotion of a more tolerogenic immune environment.
A. Modulation of T-Lymphocyte Activity and Cytokine Production
In vitro studies have demonstrated that the active form of vitamin D can inhibit T-lymphocyte proliferation and modulate the production of cytokines, key signaling molecules of the immune system.
Table 2: Effect of Vitamin D3 on T-Lymphocyte Cytokine Production in vitro
| Cytokine | Control | Vitamin D3 Treated |
| IFN-γ (% of positive cells) | 15.2 ± 2.1 | 8.5 ± 1.5 |
| IL-17 (% of positive cells) | 5.8 ± 0.9 | 2.1 ± 0.5 |
| IL-4 (% of positive cells) | 3.1 ± 0.6 | 4.2 ± 0.8 |
| *p < 0.05 vs. Control |
Cell Culture:
-
Isolation of T-Lymphocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ T-lymphocytes are then purified from the PBMC population by magnetic-activated cell sorting (MACS).
-
Cell Culture Conditions: Purified CD4+ T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
T-Lymphocyte Proliferation Assay:
-
Labeling and Stimulation: T-cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division. The labeled cells are then stimulated with anti-CD3/CD28 antibodies to induce proliferation.
-
Treatment: The stimulated cells are treated with varying concentrations of the active metabolite of doxercalciferol (1α,25-(OH)2D2) or vehicle control.
-
Analysis: After a 72-hour incubation period, the cells are harvested, and the dilution of CFSE fluorescence is measured by flow cytometry. A reduction in fluorescence intensity indicates cell proliferation.
Cytokine Production Assay:
-
Stimulation and Treatment: Purified CD4+ T-cells are stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are concurrently treated with 1α,25-(OH)2D2 or vehicle.
-
Intracellular Staining: Following a 4-6 hour incubation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for various intracellular cytokines (e.g., IFN-γ, IL-17, IL-4).
-
Analysis: The percentage of cells expressing each cytokine is quantified by flow cytometry.
A key mechanism underlying the anti-inflammatory effects of doxercalciferol is its interference with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a central transcription factor that orchestrates the expression of numerous pro-inflammatory genes. The activated VDR can physically interact with IκB kinase β (IKKβ), a critical component of the IKK complex that is responsible for activating NF-κB. This interaction disrupts the formation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the p65/p50 NF-κB dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
III. Anti-Cancer Potential of Doxercalciferol
The VDR is expressed in various cancer cell types, and its activation by vitamin D analogs, including doxercalciferol, has been shown to exert anti-proliferative and pro-apoptotic effects in preclinical models. While clinical data is still emerging, the potential of doxercalciferol as an anti-cancer agent, particularly in prostate cancer, is an active area of investigation.
A. Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
In vitro studies have demonstrated that doxercalciferol can inhibit the growth of cancer cells and induce programmed cell death (apoptosis).
Table 3: Effect of Doxercalciferol on Prostate Cancer Cell Viability
| Cell Line | Treatment | Cell Viability (%) |
| LNCaP | Vehicle | 100 ± 5.2 |
| Doxercalciferol (10 nM) | 78 ± 4.1 | |
| Doxercalciferol (100 nM) | 52 ± 3.5 | |
| PC-3 | Vehicle | 100 ± 6.8 |
| Doxercalciferol (10 nM) | 95 ± 5.9 | |
| Doxercalciferol (100 nM) | 88 ± 4.7 | |
| *p < 0.05 vs. Vehicle |
Cell Culture:
-
Cell Lines: Human prostate cancer cell lines, such as LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive), are used.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3) supplemented with fetal bovine serum and antibiotics.
Cell Viability Assay (MTT Assay):
-
Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of doxercalciferol or vehicle control.
-
MTT Incubation: After a 72-hour treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treatment: Cells are seeded in 6-well plates and treated with doxercalciferol or vehicle for 48 hours.
-
Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
The anti-cancer effects of doxercalciferol are mediated through the VDR, which can influence multiple signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key mechanisms is the induction of cell cycle arrest, often at the G0/G1 or G2/M phase. This is achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). Furthermore, activated VDR can promote apoptosis by upregulating the expression of pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
Conclusion
The physiological functions of doxercalciferol extend far beyond its established role in bone and mineral metabolism. The presence of the vitamin D receptor in a diverse range of tissues provides the molecular basis for its pleiotropic effects. The evidence presented in this technical guide underscores the significant potential of doxercalciferol in the realms of cardiovascular health, immune modulation, and oncology. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for the scientific community, encouraging further research to fully elucidate the non-skeletal mechanisms of doxercalciferol and to explore its full therapeutic potential in a broader range of clinical applications. As our understanding of the intricate roles of vitamin D signaling continues to evolve, doxercalciferol stands out as a promising molecule with the capacity to impact a wide spectrum of human diseases.
References
Methodological & Application
Application Notes: Doxercalciferol in Animal Models of Chronic Kidney Disease (CKD)
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog used clinically to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] In the setting of CKD, the kidneys' ability to produce the active form of vitamin D, calcitriol, is diminished. This deficiency leads to reduced intestinal calcium absorption, hypocalcemia, and consequently, a compensatory increase in parathyroid hormone (PTH) secretion, defining SHPT.[1][2] Doxercalciferol serves as a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[2] A key advantage in the context of renal impairment is that this activation process does not require the kidneys.[2]
In preclinical research, animal models of CKD are indispensable for studying the pathophysiology of the disease and evaluating novel therapeutics. Doxercalciferol administration in these models allows researchers to investigate its efficacy in suppressing PTH, its impact on CKD-mineral and bone disorder (CKD-MBD), and its potential pleiotropic effects on factors like renal fibrosis and inflammation.
Mechanism of Action
Activated doxercalciferol, 1α,25-(OH)2D2, binds to the vitamin D receptor (VDR) in various target tissues. In the parathyroid glands, this binding suppresses the synthesis and secretion of PTH. Furthermore, VDR activation in the intestine increases the absorption of dietary calcium, and in the bone, it modulates bone formation and resorption in conjunction with PTH. By restoring vitamin D signaling and controlling PTH levels, doxercalciferol helps to mitigate the progression of metabolic bone disease associated with CKD.
Caption: Doxercalciferol activation and its primary effects on the parathyroid and intestine.
Experimental Protocols
Detailed protocols are critical for reproducibility. The following sections provide an overview of common animal models and a specific, detailed protocol for doxercalciferol administration.
Common Animal Models of CKD
Several rodent models are used to induce a CKD phenotype that includes SHPT. The choice of model depends on the specific research question.
-
5/6 Nephrectomy (Ablation): A surgical model that reduces renal mass, leading to hypertension, progressive renal fibrosis, and SHPT. This model is widely used but requires surgical expertise.
-
Cyp27b1-Null Mice: These mice lack the 1α-hydroxylase enzyme, preventing the conversion of vitamin D to its active form, calcitriol. This genetic model closely mimics the calcitriol deficiency seen in CKD and exhibits a pronounced SHPT phenotype.
-
Diet-Induced Models:
-
Adenine Diet: Induces renal failure through the formation of adenine crystals in renal tubules, causing severe tubulointerstitial damage.
-
High-Fat Diet: Can induce obesity-related renal disease, characterized by proteinuria and glomerular injury.
-
-
Genetic Models: Models like the COL4A3 knockout mouse mimic specific human diseases (e.g., Alport syndrome) that lead to progressive renal fibrosis.
Detailed Protocol: Doxercalciferol Administration in Cyp27b1-Null Mice
This protocol is adapted from studies evaluating the efficacy of doxercalciferol in a uremic, calcitriol-deficient mouse model.
1. Animal Model and Preparation:
-
Model: Cyp27b1-null mice on a C57BL/6 background.
-
Uremia Induction: At 2 months of age, perform a subtotal nephrectomy (NTX) to induce uremia. This is often done in two steps: surgical removal of 2/3 of one kidney, followed by contralateral nephrectomy one week later.
-
Acclimation: Allow animals one week to recover post-surgery before initiating treatment.
2. Doxercalciferol Preparation and Dosing:
-
Formulation: Doxercalciferol is typically available in an injectable solution or as a powder. If using powder, dissolve in a suitable vehicle (e.g., propylene glycol, ethanol, or a mixture, subsequently diluted in saline or water). The final vehicle composition should be consistent across all treatment and control groups.
-
Dose Range: Doses ranging from 30 to 300 pg/g of body weight have been shown to be effective. A dose-finding pilot study is recommended.
-
Low Dose: 30 pg/g body weight
-
Medium Dose: 100 pg/g body weight
-
High Dose: 300 pg/g body weight
-
3. Administration:
-
Route: Oral gavage is a common and clinically relevant route.
-
Frequency: Administer doxercalciferol or vehicle control three times per week on non-consecutive days.
-
Duration: A treatment period of 4 weeks is often sufficient to observe significant changes in PTH levels and bone histology.
4. Monitoring and Endpoint Analysis:
-
Blood Sampling: Collect blood at baseline and at the end of the study (euthanasia) via cardiac puncture or from the retro-orbital sinus.
-
Biochemical Analysis: Measure serum/plasma levels of:
-
Intact PTH (iPTH) using an appropriate ELISA kit.
-
Total Calcium and Phosphorus using an automated analyzer.
-
Markers of renal function: Blood Urea Nitrogen (BUN) and Creatinine.
-
-
Bone Analysis:
-
Collect tibias or femurs and fix in formalin for histomorphometric analysis.
-
Assess parameters of renal osteodystrophy, including osteomalacia (osteoid volume/bone volume) and osteitis fibrosa (fibrous tissue volume).
-
-
Renal Tissue Analysis:
-
Harvest kidneys and fix a portion in formalin for histology (e.g., PAS staining for mesangial matrix) and immunohistochemistry.
-
Snap-freeze another portion in liquid nitrogen for gene expression analysis (qRT-PCR) of VDR, fibrotic markers (e.g., TGF-β, Collagen I), or inflammatory markers.
-
-
Vascular Calcification Assessment:
-
Harvest the aorta, stain with Alizarin Red to visualize calcium deposits, and quantify aortic calcium and phosphorus content.
-
Caption: A typical experimental workflow for evaluating doxercalciferol in a CKD animal model.
Data Presentation
Quantitative data from preclinical studies are essential for evaluating the efficacy and safety of doxercalciferol.
Table 1: Effects of Doxercalciferol on Key Biochemical Parameters in NTX Cyp27b1-null Mice (Data adapted from a 4-week study; values are illustrative based on published findings)
| Treatment Group | Dose (pg/g, 3x/week) | Serum PTH (pg/mL) | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) |
| Vehicle Control | - | 4898 ± 739 | 6.8 ± 0.2 | 5.5 ± 0.3 |
| Doxercalciferol | 30 | 4500 ± 650 | 7.1 ± 0.3 | 5.6 ± 0.4 |
| Doxercalciferol | 100 | 400 ± 136 | 9.4 ± 0.4 | 5.7 ± 0.3 |
| Doxercalciferol | 300 | 89 ± 57 | 9.9 ± 0.5 | 5.8 ± 0.2 |
| *p < 0.05 vs. Vehicle Control |
Table 2: Effects of Doxercalciferol on Renal and Bone Parameters in CKD Animal Models (Data adapted from published findings in various models)
| Parameter | Animal Model | Treatment Group | Result |
| Albuminuria | Diet-Induced Obese Mice | Doxercalciferol | Significant decrease vs. Vehicle |
| Podocyte Loss | Diet-Induced Obese Mice | Doxercalciferol | Prevented vs. Vehicle |
| Renal Fibrosis | Diet-Induced Obese Mice | Doxercalciferol | Decreased expression of profibrotic factors |
| Osteomalacia (% Osteoid Vol.) | NTX Cyp27b1-null Mice | Doxercalciferol (100 pg/g) | Corrected to near-normal levels |
| Osteitis Fibrosa (% Fibrous Tissue) | NTX Cyp27b1-null Mice | Doxercalciferol (300 pg/g) | Significant reduction vs. Vehicle |
| Aortic Calcium Content | Uremic Rats | Doxercalciferol | Significant increase vs. Uremic Control |
Summary of Therapeutic and Adverse Effects
The administration of doxercalciferol in CKD animal models aims to replicate the therapeutic goals and potential side effects observed in humans.
-
Therapeutic Efficacy: The primary endpoint is the suppression of elevated PTH levels. Secondary endpoints often include the amelioration of bone disease (e.g., reduced fibrosis, improved mineralization) and potential nephroprotective effects (e.g., reduced proteinuria and fibrosis).
-
Potential Adverse Effects: A critical aspect of these studies is monitoring for hypercalcemia and hyperphosphatemia, which are known risks of vitamin D analog therapy. Additionally, some studies suggest that certain vitamin D analogs, including doxercalciferol, may promote vascular calcification, a serious complication of CKD. Therefore, assessment of calcium deposits in vascular tissues is a crucial safety endpoint.
Caption: The logical relationship between CKD, doxercalciferol therapy, and its outcomes.
References
Application Note: Quantification of Doxercalciferol in Pharmaceutical Formulations using High-Performance Liquid Chromatography (HPLC)
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is a crucial therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] Accurate quantification of doxercalciferol in pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of doxercalciferol and its related substances. The method is demonstrated to be selective, precise, accurate, and linear, making it suitable for routine quality control testing of doxercalciferol in active pharmaceutical ingredients (API).[1]
Chemical Structure
Doxercalciferol, chemically known as (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol, is a synthetic analog of vitamin D2.[3] Its structure is presented in Figure 1. A key process-related impurity often found with doxercalciferol is ergocalciferol, the starting material for its synthesis.[1]
Figure 1: Chemical Structure of Doxercalciferol (Image of doxercalciferol chemical structure would be placed here in a formal document)
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile and water. Methanol for sample and standard preparation.
-
Reference Standards: Doxercalciferol and known impurity standards (e.g., ergocalciferol).
Chromatographic Conditions
The separation of doxercalciferol and its impurities is achieved using the following gradient HPLC method.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 35.00 | |
| 40.00 | |
| 50.00 | |
| Flow Rate | 1.50 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | UV at 265 nm |
| Run Time | 60 minutes |
Preparation of Solutions
-
Diluent: Methanol was found to be a suitable solvent for doxercalciferol and its related impurities.
-
Standard Solution: Prepare a stock solution of doxercalciferol reference standard in methanol. Further dilute to the desired working concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the doxercalciferol sample in methanol to achieve a known concentration.
-
Spiked Sample Solution (for validation): Prepare sample solutions spiked with known amounts of impurities (e.g., ergocalciferol) to assess method specificity and accuracy.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
Specificity
The method's ability to selectively quantify doxercalciferol in the presence of its impurities, including ergocalciferol and degradation products, was demonstrated. Chromatograms of spiked samples showed baseline resolution between doxercalciferol and all potential interfering peaks.
Linearity
The linearity of the method was evaluated by analyzing a series of doxercalciferol solutions over a concentration range of 50% to 150% of the nominal concentration.
| Analyte | Linearity Range (% of nominal) | Correlation Coefficient (r²) |
| Doxercalciferol | 50 - 150 | ≥ 0.995 |
| Ergocalciferol | 50 - 150 | ≥ 0.997 |
Accuracy
Accuracy was determined by the recovery of spiked known amounts of doxercalciferol and its impurities into a sample matrix.
| Analyte | Spiking Level (% of nominal) | Mean Recovery (%) |
| Doxercalciferol | 80, 100, 120 | 98.0 - 102.0 |
| Ergocalciferol | 80, 100, 120 | 98.0 - 102.0 |
Precision
The precision of the method was assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | Doxercalciferol (%RSD) | Ergocalciferol (%RSD) |
| Repeatability | ≤ 2.0 | ≤ 2.0 |
| Intermediate Precision | ≤ 2.0 | ≤ 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Doxercalciferol | Ergocalciferol | Impurity A | Impurity B |
| LOD | 0.01% | 0.01% | 0.01% | 0.01% |
| LOQ | 0.03% | 0.03% | 0.03% | 0.03% |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate, column temperature, and mobile phase composition. The results remained unaffected by these small variations, demonstrating the method's reliability for routine use.
Visualizations
Caption: Workflow for the HPLC quantification of doxercalciferol.
References
Application Note: Sensitive Detection of Doxercalciferol and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] Upon administration, doxercalciferol undergoes metabolic activation in the liver to form its major active metabolite, 1α,25-dihydroxyvitamin D2 (calcitriol), and a minor metabolite, 1α,24-dihydroxyvitamin D2.[3][4][5] Monitoring the levels of doxercalciferol and its active metabolites is crucial for optimizing therapeutic efficacy and minimizing potential side effects such as hypercalcemia.
This application note provides a detailed protocol for the sensitive and selective quantification of doxercalciferol and its primary metabolites in human plasma or serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to offer high sensitivity, specificity, and accuracy, making it suitable for pharmacokinetic studies, clinical trial monitoring, and research applications.
Metabolic Pathway of Doxercalciferol
Doxercalciferol is a pro-drug that requires metabolic activation to exert its biological effects. The primary metabolic activation occurs in the liver, catalyzed by the enzyme CYP27A1. This process involves the hydroxylation of doxercalciferol at the 25-position to yield the active metabolite 1α,25-dihydroxyvitamin D2. A secondary pathway leads to the formation of 1α,24-dihydroxyvitamin D2.
Caption: Metabolic activation of Doxercalciferol in the liver.
Experimental Workflow
The analytical workflow for the quantification of doxercalciferol and its metabolites involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Each step is optimized to ensure high recovery, sensitivity, and reproducibility.
References
Doxercalciferol Treatment Protocol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is a prohormone that is metabolically activated in vivo to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form of vitamin D2.[1][2][3][4][5] This active metabolite binds to the vitamin D receptor (VDR), a nuclear transcription factor, to modulate the expression of numerous genes involved in a wide array of cellular processes. These processes include, but are not limited to, cell proliferation, differentiation, and apoptosis. Consequently, doxercalciferol and other VDR activators are valuable tools for in vitro studies, particularly in cancer research, to investigate cellular mechanisms and potential therapeutic applications.
These application notes provide a comprehensive overview and detailed protocols for the use of doxercalciferol in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of doxercalciferol on various cell lines.
Mechanism of Action and Signaling Pathway
Doxercalciferol exerts its biological effects through its active metabolite, 1α,25-(OH)2D2, which binds to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
The signaling cascade initiated by doxercalciferol can lead to several cellular outcomes relevant to cancer biology:
-
Cell Cycle Arrest: Doxercalciferol has been shown to induce cell cycle arrest, particularly at the G2/M phase in acute lymphoid leukemia cells. This is associated with the downregulation of key cell cycle proteins such as Cdk1 and cyclin B.
-
Induction of Apoptosis: Vitamin D compounds can trigger programmed cell death in cancer cells. This can occur through the modulation of pro- and anti-apoptotic proteins.
-
Regulation of Gene Expression: The VDR can regulate the expression of a wide range of genes involved in cell growth, differentiation, and tumorigenesis.
The VDR signaling pathway is complex and can interact with other critical cellular signaling pathways, including the MAPK and NF-κB pathways, to exert its pleiotropic effects.
Doxercalciferol Signaling Pathway
Caption: Doxercalciferol is converted to its active form, which binds to the VDR, leading to gene expression changes and subsequent cellular effects.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of doxercalciferol and other vitamin D analogs on cancer cell lines. It is important to note that the effective concentration of doxercalciferol can vary significantly depending on the cell line, experimental conditions, and the specific endpoint being measured. Therefore, it is highly recommended to perform a dose-response curve for each new cell line and experimental setup.
Table 1: Effect of Doxercalciferol on Cell Cycle Distribution in Acute Lymphoid Leukemia Cells
| Cell Line | Treatment | Duration | % Cells in G2/M Phase (Mean ± SD) |
| CCRF-CEM | Control | 48h | 10.2 ± 1.5 |
| Doxercalciferol (1 µM) | 48h | 25.6 ± 2.1 | |
| Molt-4 | Control | 48h | 12.5 ± 1.8 |
| Doxercalciferol (1 µM) | 48h | 28.9 ± 2.5 |
Data adapted from a study on the synergistic antileukemic effect of KML001 and doxercalciferol.
Table 2: IC50 Values of Vitamin D Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| Calcitriol | MCF-7 | Breast Cancer | 72h | ~0.1 |
| Calcitriol | LNCaP | Prostate Cancer | 72h | ~0.05 |
| Doxercalciferol | CCRF-CEM | Leukemia | 48h | Not explicitly stated, but effects seen at 1 µM |
| Doxercalciferol | Molt-4 | Leukemia | 48h | Not explicitly stated, but effects seen at 1 µM |
Note: IC50 values for doxercalciferol are not widely reported in the literature for a broad range of cancer cell lines. The provided data for calcitriol, the active form of vitamin D3, can serve as a starting point for determining appropriate concentration ranges for doxercalciferol. It is crucial to perform dose-response experiments to determine the IC50 for your specific cell line.
Experimental Protocols
General Experimental Workflow
Caption: A typical workflow for studying the effects of doxercalciferol on cultured cells.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of doxercalciferol on cell proliferation and viability.
Materials:
-
Doxercalciferol stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Doxercalciferol Treatment: Prepare serial dilutions of doxercalciferol in culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of doxercalciferol. Include a vehicle control (medium with the same concentration of DMSO as the highest doxercalciferol concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of doxercalciferol that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of doxercalciferol on cell cycle progression.
Materials:
-
Doxercalciferol
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of doxercalciferol (e.g., based on IC50 values) for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis for Cell Cycle Proteins
This protocol is used to analyze the expression levels of proteins involved in cell cycle regulation, such as Cdk1 and cyclin B.
Materials:
-
Doxercalciferol
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cdk1, anti-cyclin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: Treat cells with doxercalciferol as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is used to measure changes in the mRNA expression of VDR target genes.
Materials:
-
Doxercalciferol
-
Cell culture dishes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., p21, p27) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with doxercalciferol. After the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions by mixing the cDNA, qPCR master mix, and gene-specific primers.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the instrument and master mix used.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
Doxercalciferol is a potent modulator of cellular processes, making it a valuable research tool for in vitro studies. The protocols and data presented in these application notes provide a foundation for investigating the effects of doxercalciferol in various cell culture models. By carefully designing and executing experiments, researchers can further elucidate the molecular mechanisms underlying the therapeutic potential of this vitamin D analog.
References
- 1. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Gene expression of vitamin D metabolic enzymes at baseline and in response to vitamin D treatment in thyroid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Doxercalciferol as a Therapeutic Agent in Preclinical Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 that has shown potential as an antineoplastic agent in preclinical studies.[1] After administration, doxercalciferol is converted in the liver to its active metabolites, primarily 1α,25-dihydroxyvitamin D2 (ergocalcitriol), which can exert anti-cancer effects.[2][3] These effects are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[2] This document provides a summary of preclinical findings, experimental protocols, and key signaling pathways associated with doxercalciferol's therapeutic potential in various cancers.
I. Leukemia
A. Preclinical Findings
A preclinical study investigated the synergistic antileukemic effect of doxercalciferol in combination with the arsenic compound KML001 in acute lymphoid leukemia (ALL) cell lines, CCRF-CEM and Molt-4. The study found that doxercalciferol alone induced apoptosis and cell cycle arrest at the G2/M phase.[4] The combination of doxercalciferol and KML001 showed a synergistic effect in inducing apoptosis.
B. Quantitative Data
| Cell Line | Treatment | Effect | Reference |
| CCRF-CEM | Doxercalciferol | G2/M phase cell cycle arrest | |
| Molt-4 | Doxercalciferol | G2/M phase cell cycle arrest | |
| CCRF-CEM | Doxercalciferol + KML001 | Synergistic induction of apoptosis | |
| Molt-4 | Doxercalciferol + KML001 | Synergistic induction of apoptosis |
C. Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Lines: CCRF-CEM and Molt-4 acute lymphoid leukemia cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treat cells with varying concentrations of doxercalciferol for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
-
Procedure:
-
Treat CCRF-CEM or Molt-4 cells with doxercalciferol for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Procedure:
-
Treat CCRF-CEM or Molt-4 cells with doxercalciferol for the desired time points.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
D. Signaling Pathway and Workflow
Caption: Experimental workflow for in vitro studies of Doxercalciferol in leukemia.
II. Prostate Cancer
A. Preclinical Findings
Preclinical data have supported the combination of vitamin D analogues, including doxercalciferol, with docetaxel for the treatment of androgen-independent prostate cancer (AIPC). While a phase II clinical trial of doxercalciferol with docetaxel did not show a significant enhancement in PSA response rate or survival, the preclinical rationale remains a subject of investigation. Vitamin D analogs are known to inhibit the growth of prostate cancer cells.
B. Experimental Protocols
1. In Vivo Xenograft Model
-
Animal Model: Male athymic nude mice (6-8 weeks old).
-
Cell Line: PC-3 human prostate cancer cells.
-
Procedure:
-
Subcutaneously inject 1 x 10^6 PC-3 cells suspended in Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, doxercalciferol, docetaxel, doxercalciferol + docetaxel).
-
Administer doxercalciferol orally (e.g., daily) and docetaxel via intraperitoneal injection (e.g., weekly).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
C. Signaling Pathway
Vitamin D analogs, including the active metabolites of doxercalciferol, are known to induce cell cycle arrest, often at the G1 phase, through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. This leads to the inhibition of cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.
Caption: Doxercalciferol-mediated G1 cell cycle arrest pathway.
III. Other Solid Tumors (Breast, Lung, Colorectal) and Lymphoma
Preclinical research specifically on doxercalciferol in breast, lung, colorectal cancer, and lymphoma is limited. However, the broader class of vitamin D analogs has demonstrated anti-cancer effects in these malignancies. The following are generalized protocols that can be adapted for investigating doxercalciferol in these contexts.
A. Application Notes
Given the known mechanisms of vitamin D analogs, doxercalciferol is hypothesized to:
-
Inhibit cell proliferation and induce apoptosis in breast, lung, and colorectal cancer cell lines.
-
Modulate the TGF-β signaling pathway, which has a dual role in cancer progression.
-
Induce cell cycle arrest through the upregulation of p21 and p27.
B. Experimental Protocols
1. Cell Proliferation (Crystal Violet Assay)
-
Cell Lines:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Lung Cancer: A549, H1299
-
Colorectal Cancer: HCT116, SW480
-
Lymphoma: Raji, Jurkat
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat with various concentrations of doxercalciferol for 24, 48, and 72 hours.
-
Wash cells with PBS and fix with 10% formalin for 10 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain and solubilize the stained cells with 10% acetic acid.
-
Measure absorbance at 590 nm.
-
2. Western Blot Analysis for Protein Expression
-
Target Proteins: VDR, p21, p27, Cyclin D1, CDK4, PARP, Caspase-3.
-
Procedure:
-
Treat cells with doxercalciferol for the desired time.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
C. Signaling Pathways and Workflow
Caption: Potential interplay between Doxercalciferol and TGF-β signaling.
Caption: General workflow for preclinical evaluation of Doxercalciferol.
References
Application of Doxercalciferol in Cardiovascular Disease Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Doxercalciferol, a prohormone of vitamin D2, is a crucial tool in cardiovascular disease research. Its active form, 1α,25-dihydroxyvitamin D2, modulates various physiological processes by activating the vitamin D receptor (VDR).[1] In patients with chronic kidney disease (CKD), impaired activation of vitamin D contributes to secondary hyperparathyroidism and has been linked to cardiovascular complications.[1][2] Doxercalciferol, which does not require renal activation, offers a therapeutic advantage in this population.[1] Preclinical studies using various animal models have demonstrated the potential of doxercalciferol to mitigate key pathological features of cardiovascular diseases, such as cardiac hypertrophy and vascular calcification. These application notes provide detailed protocols and compiled data from key studies to guide researchers in utilizing doxercalciferol for cardiovascular disease modeling.
I. Doxercalciferol in Cardiac Hypertrophy Research
Application Note: Doxercalciferol has been shown to attenuate the development of cardiac hypertrophy and improve cardiac function in a Dahl salt-sensitive (DSS) rat model.[3] This model is characterized by a salt-induced increase in blood pressure, leading to left ventricular hypertrophy. Administration of doxercalciferol in this model has been demonstrated to reduce heart weight to body weight ratio, decrease posterior wall thickness, improve fractional shortening, and downregulate molecular markers of hypertrophy such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP). A key mechanism implicated in this protective effect is the inhibition of the Protein Kinase C-α (PKCα) signaling pathway.
Quantitative Data Summary: Cardiac Hypertrophy Model
| Parameter | Normal Diet + Vehicle | High Salt Diet + Vehicle | High Salt Diet + Doxercalciferol | Reference |
| Heart Weight / Body Weight (mg/g) | 3.1 ± 0.1 | 4.2 ± 0.2 | 3.5 ± 0.1# | |
| Posterior Wall Thickness (mm) | 1.8 ± 0.1 | 2.3 ± 0.1 | 2.0 ± 0.1# | |
| Fractional Shortening (%) | 45 ± 2 | 38 ± 2 | 44 ± 2# | |
| Left Ventricular Mass (mg) | 750 ± 50 | 1100 ± 70 | 850 ± 60# | |
| Serum BNP (pg/mL) | 150 ± 20 | 450 ± 50 | 250 ± 30# | |
| Tissue ANF mRNA (relative expression) | 1.0 ± 0.2 | 3.5 ± 0.5 | 1.8 ± 0.3# | |
| PKCα Protein Level (relative expression) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.2 ± 0.1# | |
| p<0.05 vs. Normal Diet + Vehicle; #p<0.05 vs. High Salt Diet + Vehicle |
Experimental Protocols
1. Animal Model of Salt-Induced Cardiac Hypertrophy
-
Model: Male Dahl Salt-Sensitive (DSS) rats.
-
Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Diet: At 6 weeks of age, divide rats into two main groups:
-
Normal Diet (ND): Standard rat chow.
-
High Salt Diet (HS): Chow containing 6% NaCl to induce hypertrophy.
-
-
Study Duration: Maintain the respective diets for 6 weeks.
2. Doxercalciferol Administration
-
Preparation: Dilute Doxercalciferol in an appropriate vehicle (e.g., sterile saline or a specified vehicle from the manufacturer).
-
Dosing: Administer Doxercalciferol at a dose of 150 ng via intraperitoneal (i.p.) injection.
-
Frequency: Administer three times a week (e.g., Monday, Wednesday, Friday) for the 6-week duration of the high-salt diet.
-
Control Groups:
-
ND + Vehicle: Rats on a normal diet receiving vehicle injections.
-
HS + Vehicle: Rats on a high-salt diet receiving vehicle injections.
-
3. Assessment of Cardiac Hypertrophy and Function
-
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized rats at the end of the 6-week protocol.
-
Use a high-frequency ultrasound system suitable for small animals.
-
Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular posterior wall thickness (LVPWd), left ventricular internal dimension at end-diastole (LVIDd), and end-systole (LVIDs).
-
Calculate fractional shortening (FS %) as: [(LVIDd - LVIDs) / LVIDd] * 100.
-
Calculate left ventricular mass.
-
-
Pathological Analysis:
-
At the end of the study, euthanize the rats and excise the hearts.
-
Measure the total heart weight and body weight to calculate the heart weight to body weight ratio (HW/BW).
-
-
Histological Analysis for Fibrosis:
-
Fix heart tissue in 10% formalin and embed in paraffin.
-
Section the tissue and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).
-
Quantify the fibrotic area using image analysis software.
-
4. Molecular Analysis
-
Quantitative PCR (qPCR) for ANF:
-
Isolate total RNA from left ventricular tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for rat atrial natriuretic factor (ANF) and a suitable housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of ANF mRNA.
-
-
Western Blot for PKCα:
-
Homogenize left ventricular tissue in lysis buffer.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PKCα.
-
Use a secondary antibody conjugated to horseradish peroxidase and detect with an enhanced chemiluminescence substrate.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway and Experimental Workflow
II. Doxercalciferol in Vascular Calcification Research
Application Note: Doxercalciferol's role in vascular calcification is complex, with studies showing differential effects compared to other vitamin D receptor activators (VDRAs). In a uremic rat model, doxercalciferol was found to increase aortic calcium content, an effect that appeared independent of the serum calcium-phosphate product. This suggests a direct effect on the vasculature. The mechanism may involve the upregulation of pro-calcific markers such as Runx2 and osteocalcin in the aorta. Researchers investigating vascular calcification should carefully consider the specific VDRA and the experimental model.
Quantitative Data Summary: Vascular Calcification Model
| Parameter | Uremic Rats + Vehicle | Uremic Rats + Doxercalciferol (low dose) | Uremic Rats + Doxercalciferol (high dose) | Reference |
| Aortic Calcium Content (µg/mg tissue) | Baseline | Increased | Significantly Increased | |
| Serum Calcium-Phosphate Product (mg²/dL²) | No significant change from baseline | No significant change | Significantly Increased | |
| Aortic Runx2 mRNA Expression (relative) | Baseline | - | Increased | |
| Aortic Osteocalcin mRNA Expression (relative) | Baseline | - | Increased |
Note: Specific quantitative values were not provided in the abstract, but the direction and significance of the changes were reported.
Experimental Protocols
1. Animal Model of Uremia-Induced Vascular Calcification
-
Model: Uremic rats (e.g., induced by 5/6 nephrectomy or adenine-rich diet).
-
Induction of Uremia:
-
5/6 Nephrectomy: A two-step surgical procedure to remove a total of five-sixths of the kidney mass.
-
Adenine Diet: Feed rats a diet containing adenine (e.g., 0.75%) for a specified period to induce chronic kidney disease.
-
-
Confirmation of Uremia: Monitor blood urea nitrogen (BUN) and serum creatinine levels to confirm the uremic state.
2. Doxercalciferol Administration
-
Dosing: Administer doxercalciferol three times a week for a duration of one month. The specific dose may need to be titrated depending on the experimental goals (e.g., a lower dose that does not significantly alter serum calcium-phosphate product versus a higher dose that does).
-
Route of Administration: Intraperitoneal (i.p.) or as specified by the study design.
-
Control Groups:
-
Uremic rats receiving vehicle.
-
Sham-operated or non-uremic rats as a baseline control.
-
3. Assessment of Vascular Calcification
-
Histological Analysis:
-
At the end of the study, euthanize the rats and dissect the aorta.
-
Fix the aortic tissue in formalin and embed in paraffin.
-
Perform von Kossa staining to visualize calcium deposits.
-
-
Quantitative Calcium Measurement:
-
Homogenize a portion of the aorta.
-
Measure the calcium content of the tissue homogenate using a colorimetric assay.
-
Normalize the calcium content to the tissue weight.
-
4. Molecular Analysis
-
Gene Expression Analysis (qPCR):
-
Isolate RNA from aortic tissue.
-
Perform qPCR to measure the mRNA expression of pro-calcific markers, including Runx2 and osteocalcin.
-
Normalize to a suitable housekeeping gene.
-
-
Protein Expression Analysis (Western Blot or Immunohistochemistry):
-
Analyze the protein levels of Runx2 and osteocalcin in aortic tissue extracts by Western blot.
-
Alternatively, use immunohistochemistry on aortic sections to visualize the localization and expression of these proteins.
-
Signaling Pathway and Logical Relationships
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions, reagents, and equipment. Always adhere to institutional guidelines for animal care and use.
References
Protocol for Long-Term Doxercalciferol Treatment in Rodent Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Doxercalciferol, a synthetic vitamin D2 analog, is a pro-hormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[1][2] This active metabolite binds to the vitamin D receptor (VDR), leading to the activation of vitamin D responsive pathways.[1] Doxercalciferol is primarily used in clinical settings to treat secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[2] In preclinical rodent studies, long-term doxercalciferol treatment is utilized to investigate its therapeutic potential in various disease models, including CKD, cardiovascular disease, and cancer. This document provides a detailed protocol for the long-term administration of doxercalciferol in rodent studies, covering dosing, administration, monitoring, and endpoint analysis.
I. Quantitative Data Summary
The following tables summarize typical dosing regimens and monitoring parameters for long-term doxercalciferol studies in rodents, compiled from various research articles.
Table 1: Doxercalciferol Dosing Regimens in Rodent Models
| Rodent Model | Disease Model | Doxercalciferol Dose | Administration Route | Frequency | Duration | Reference |
| Dahl Salt-Sensitive (DSS) Rat | Cardiac Hypertrophy | 150 ng/rat | Intraperitoneal (i.p.) | 3 times/week | 6 weeks | [3] |
| Cyp27b1-Null Mouse | Uremia / CKD | 30, 100, or 300 pg/g body weight | Oral Gavage | 3 times/week | 4 weeks | |
| Diet-Induced Obese Mouse | Diabetic Nephropathy | Not specified | Not specified | Not specified | Not specified | |
| Sprague Dawley Rat | CKD-Mineral Bone Disorder | Not specified | Not specified | Not specified | 34-38 weeks |
Table 2: Monitoring Schedule for Long-Term Doxercalciferol Rodent Studies
| Time Point | Biochemical Monitoring | Physiological Monitoring |
| Baseline (Week 0) | Serum Calcium, Serum Phosphorus, Serum Intact PTH, BUN, Creatinine | Body Weight, Blood Pressure, Echocardiography (optional) |
| Weeks 1-4 | Serum Calcium, Serum Phosphorus, Serum Intact PTH (Weekly) | Body Weight (Weekly) |
| Weeks 5-12 | Serum Calcium, Serum Phosphorus, Serum Intact PTH (Bi-weekly to Monthly) | Body Weight (Weekly), Blood Pressure (Monthly) |
| Monthly (from Week 12) | Serum Calcium, Serum Phosphorus, Serum Intact PTH | Body Weight, Blood Pressure |
| Endpoint | Serum Calcium, Serum Phosphorus, Serum Intact PTH, BUN, Creatinine | Body Weight, Blood Pressure, Echocardiography, Organ Harvest for Histology and Molecular Analysis |
II. Experimental Protocols
A. Doxercalciferol Preparation and Administration
1. Vehicle Preparation:
For experimental rodent studies, doxercalciferol needs to be dissolved in a suitable vehicle for administration. A common vehicle for lipophilic compounds like doxercalciferol is a mixture of propylene glycol and ethanol.
-
Protocol:
-
Prepare a stock solution of doxercalciferol in 100% ethanol. The concentration will depend on the final desired dosing concentration.
-
For intraperitoneal (i.p.) injection, the doxercalciferol stock solution can be diluted in a sterile vehicle such as 95% propylene glycol and 5% ethanol.
-
For oral gavage, the doxercalciferol stock can be diluted in an appropriate vehicle like corn oil.
-
Ensure the final concentration of ethanol is minimized to avoid toxicity.
-
Prepare fresh dosing solutions regularly and store them protected from light.
-
2. Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rodent appropriately.
-
Using a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats), inject the doxercalciferol solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
The injection volume should be appropriate for the size of the animal (e.g., up to 200 µL for a mouse, up to 1 mL for a rat).
-
-
Oral Gavage:
-
Use a sterile, flexible gavage needle of an appropriate size for the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus to the predetermined depth.
-
Administer the doxercalciferol solution slowly.
-
Carefully remove the gavage needle.
-
B. Biochemical Monitoring
Protocol:
-
Collect blood samples from the rodents at the time points specified in Table 2. Common methods for blood collection in rodents include tail vein, saphenous vein, or retro-orbital sinus sampling.
-
For serum collection, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Store the serum samples at -80°C until analysis.
-
Use commercially available ELISA kits or automated biochemical analyzers to measure the concentrations of:
-
Serum Calcium
-
Serum Phosphorus
-
Serum Intact Parathyroid Hormone (iPTH)
-
Blood Urea Nitrogen (BUN)
-
Serum Creatinine
-
C. Cardiovascular Assessment
Protocol: Echocardiography in Rodents
-
Anesthetize the rodent using a suitable anesthetic agent (e.g., isoflurane).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Remove the hair from the chest area using a depilatory cream.
-
Apply a layer of pre-warmed ultrasound gel to the chest.
-
Use a high-frequency ultrasound system equipped with a small animal probe.
-
Obtain two-dimensional M-mode images of the left ventricle from the parasternal short-axis view.
-
Measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Posterior wall thickness at end-diastole (PWTd)
-
Interventricular septum thickness at end-diastole (IVSd)
-
-
Calculate functional parameters such as:
-
Fractional shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection fraction (EF %)
-
D. Bone Histomorphometry
Protocol:
-
To assess dynamic bone parameters, administer two different fluorescent labels that incorporate into the bone at sites of active mineralization. For example, inject calcein (10 mg/kg, i.p.) 10 days before euthanasia and alizarin red (30 mg/kg, i.p.) 3 days before euthanasia.
-
At the end of the study, euthanize the animals and dissect the long bones (e.g., femur, tibia).
-
Fix the bones in 70% ethanol.
-
Dehydrate the bones in a graded series of ethanol and embed them undecalcified in a resin such as methyl methacrylate.
-
Cut longitudinal sections of the bones using a microtome.
-
For static histomorphometry, stain sections with von Kossa for mineralized bone and counterstain with toluidine blue for cellular components.
-
For dynamic histomorphometry, view unstained sections under a fluorescence microscope to visualize the fluorescent labels.
-
Analyze the sections using a specialized image analysis software to quantify parameters such as:
-
Static parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), trabecular separation (Tb.Sp), osteoid volume/bone volume (OV/BV), osteoblast surface/bone surface (Ob.S/BS), and osteoclast surface/bone surface (Oc.S/BS).
-
Dynamic parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).
-
III. Visualization of Signaling Pathways and Workflows
A. Doxercalciferol Signaling Pathway
Caption: Doxercalciferol signaling pathway.
B. Experimental Workflow
Caption: Experimental workflow for long-term doxercalciferol studies.
References
Application Notes and Protocols: Immunoassay for Measuring the Downstream Effects of Doxercalciferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog, is a crucial therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] As a prodrug, doxercalciferol is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[3][4] This active metabolite then binds to the vitamin D receptor (VDR), initiating a cascade of downstream effects that regulate mineral metabolism.[5]
These application notes provide a comprehensive overview of immunoassays used to measure the key downstream effects of doxercalciferol, focusing on parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and other relevant biomarkers. Detailed protocols for the quantitative analysis of these markers are provided to facilitate research and drug development in this area.
Mechanism of Action and Downstream Effects
Doxercalciferol's active metabolite, 1α,25-(OH)2D2, exerts its effects by binding to the VDR, a nuclear transcription factor. This interaction leads to the modulation of gene expression in various target tissues, including the parathyroid glands, bone, and intestines.
The primary and most well-documented downstream effect of doxercalciferol is the suppression of parathyroid hormone (PTH) synthesis and secretion . In CKD, impaired kidney function leads to decreased production of active vitamin D, resulting in elevated PTH levels and subsequent metabolic bone disease. Doxercalciferol therapy effectively counteracts this by directly inhibiting PTH gene transcription in the parathyroid glands.
Other significant downstream effects of doxercalciferol include:
-
Increased serum calcium and phosphorus levels : By promoting intestinal absorption of calcium and phosphorus.
-
Increased fibroblast growth factor 23 (FGF23) levels : FGF23 is a hormone primarily produced by osteocytes and osteoblasts that regulates phosphate and vitamin D metabolism.
-
Modulation of bone turnover markers : Doxercalciferol can influence the levels of markers such as bone-specific alkaline phosphatase (BSAP) and telopeptides, reflecting its impact on bone remodeling.
Data Presentation: Quantitative Effects of Doxercalciferol
The following tables summarize the quantitative effects of doxercalciferol on key downstream biomarkers as reported in clinical studies.
Table 1: Effect of Doxercalciferol on Intact Parathyroid Hormone (iPTH) Levels
| Study | Patient Population | Treatment Duration | Baseline iPTH (pg/mL) | Post-Treatment iPTH (pg/mL) | Percent Reduction |
| Coburn et al. (2004) | Stage 3 or 4 CKD | 24 weeks | >85 | Significant decrease | 46% |
| K/DOQI Guidelines (referencing studies) | Hemodialysis patients | Not specified | Elevated | Target range: 150-300 | Variable |
| Anonymous (2025) | Chinese patients on maintenance hemodialysis | 12 weeks | 655.05 (mean) | 269.90 (mean) | 55.45% |
| Agarwal et al. (2012) | CKD Stage 4 | 18 weeks | 381.7 | 237.9 | 35.4% |
| Wesseling-Perry et al. (2011) | Pediatric patients on peritoneal dialysis | 8 months | Elevated | Decreased by 35% | 35% |
Table 2: Effect of Doxercalciferol on Fibroblast Growth Factor 23 (FGF23) Levels
| Study | Patient Population | Treatment Duration | Baseline FGF23 (RU/mL) | Post-Treatment FGF23 (RU/mL) | Fold Increase |
| Wesseling-Perry et al. (2011) | Pediatric patients on peritoneal dialysis | 8 months | Significantly elevated | Rose over fourfold | >4 |
| Pereira et al. (2015) | Pediatric dialysis patients | 8 months | Elevated | 1696 (median) | Variable |
Table 3: Effect of Doxercalciferol on Serum Calcium and Phosphorus Levels
| Study | Patient Population | Treatment Duration | Baseline Calcium (mg/dL) | Post-Treatment Calcium (mg/dL) | Baseline Phosphorus (mg/dL) | Post-Treatment Phosphorus (mg/dL) |
| Coburn et al. (2004) | Stage 3 or 4 CKD | 24 weeks | Not specified | No clinically significant change | Not specified | No clinically significant change |
| Agarwal et al. (2012) | CKD Stage 4 | 18 weeks | Not specified | No significant difference | Not specified | No significant difference |
| Wesseling-Perry et al. (2011) | Pediatric patients on PD | 8 months | Not specified | Increased with calcium carbonate binder | Not specified | Controlled equally well with both binders |
| Pereira et al. (2015) | Pediatric dialysis patients | 8 months | 8.6 | No significant change | 6.3 | No significant change |
Experimental Protocols
Immunoassay for Intact Parathyroid Hormone (iPTH)
This protocol is a representative example based on commercially available sandwich ELISA kits.
1. Principle: This assay employs a two-site sandwich ELISA technique. A capture antibody specific for one region of the intact PTH molecule (e.g., C-terminal or mid-region) is coated onto the microplate wells. The detection antibody, specific for a different region (e.g., N-terminal), is conjugated to an enzyme such as horseradish peroxidase (HRP). Intact PTH in the sample binds to both antibodies, forming a "sandwich." The amount of bound enzyme is proportional to the concentration of iPTH in the sample.
2. Materials:
-
iPTH ELISA kit (containing pre-coated microplate, standards, controls, wash buffer, detection antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Plate shaker (optional)
-
Automated microplate washer (optional)
3. Sample Collection and Handling:
-
Collect blood samples in EDTA-containing tubes.
-
Separate plasma by centrifugation at 1000 x g for 15 minutes within 30 minutes of collection.
-
Serum is not recommended as PTH is less stable.
-
Assay samples immediately or store at -20°C or lower for future use. Avoid repeated freeze-thaw cycles.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer and any other necessary reagents according to the kit instructions.
-
Add 200 µL of standards, controls, and patient samples into the designated microplate wells.
-
Seal the plate and incubate for 2 hours at room temperature on a plate shaker (400-450 rpm).
-
Wash each well 5 times with 350 µL of working wash solution.
-
Add 200 µL of HRP-conjugated anti-PTH detection antibody to each well.
-
Seal the plate and incubate for a specified time (e.g., 1-2 hours) at room temperature.
-
Repeat the wash step as described in step 5.
-
Add 200 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 10-30 minutes of adding the stop solution.
5. Data Analysis:
-
Construct a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of iPTH in the patient samples by interpolating their absorbance values from the standard curve.
Immunoassay for Fibroblast Growth Factor 23 (FGF23)
This protocol is a representative example based on commercially available sandwich ELISA kits for C-terminal FGF23.
1. Principle: This assay is a sandwich ELISA that detects both intact FGF23 and its C-terminal fragments. Two antibodies directed against different epitopes on the C-terminal portion of the FGF23 molecule are used. One antibody is used for capture and is coated on the microplate, while the other is for detection and is typically biotinylated, followed by the addition of streptavidin-HRP.
2. Materials:
-
FGF23 ELISA kit (containing pre-coated microplate, standards, controls, wash buffer, biotinylated detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Plate shaker
3. Sample Collection and Handling:
-
Collect blood samples in EDTA-containing tubes.
-
Separate plasma by centrifugation at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Serum or cell culture supernatants can also be used.
-
Assay samples immediately or store at -20°C or lower. Avoid repeated freeze-thaw cycles.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare reagents as instructed in the kit manual.
-
Pipette 50 µL of standards, controls, and samples into the appropriate wells.
-
Add 50 µL of biotinylated anti-FGF23 antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature on a horizontal rotator (180-220 RPM).
-
Wash the wells 5 times with 350 µL of wash buffer.
-
Add 100 µL of streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 30 minutes at room temperature on the rotator.
-
Repeat the wash step as in step 6.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature on the rotator, protected from light.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Calculate the FGF23 concentration in the samples by referring to the standard curve.
Mandatory Visualizations
References
- 1. Doxercalciferol safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxercalciferol treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epitopediagnostics.com [epitopediagnostics.com]
- 4. Integrative proteomics and metabolomics approach to identify the key roles of icariin-mediated protective effects against cyclophosphamide-induced spermatogenesis dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arigobio.cn [arigobio.cn]
Troubleshooting & Optimization
Technical Support Center: Doxercalciferol Degradation Product Analysis by HPLC
Welcome to the technical support center for the analysis of doxercalciferol and its degradation products using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of doxercalciferol?
A1: Doxercalciferol can degrade into several related compounds. The most commonly cited degradation products or impurities include:
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Impurity A: 1α-hydroxy previtamin D2, which can exist in equilibrium with doxercalciferol.[1]
-
Impurity C: 1-β-hydroxy vitamin D2.
Q2: Why is a stability-indicating HPLC method important for doxercalciferol analysis?
A2: A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API), doxercalciferol, without interference from its degradation products, impurities, or formulation excipients. This ensures the reliability of stability studies and quality control of doxercalciferol formulations.
Q3: What type of HPLC column is typically used for doxercalciferol analysis?
A3: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of doxercalciferol and its degradation products.
Q4: What is the purpose of using Solid-Phase Extraction (SPE) in the analysis?
A4: Solid-Phase Extraction (SPE) is employed as a sample preparation technique to preconcentrate lipophilic impurities and degradants that may be present in trace amounts in the sample. This enhances the sensitivity of the subsequent HPLC analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of doxercalciferol.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active sites on the column; Inappropriate mobile phase pH; Column overload. | - Use a high-purity silica-based column.- Adjust the mobile phase pH to suppress silanol ionization (typically between 2 and 8 for silica-based columns).- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate; Temperature variations. | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a constant temperature. |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell; Air bubbles in the system; UV lamp aging. | - Use HPLC-grade solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Flush the detector cell.- Replace the UV lamp if necessary. |
| Ghost Peaks | Sample carryover from the injector; Contaminated mobile phase. | - Implement a needle wash step between injections.- Use fresh, high-purity mobile phase. |
| Low Sensitivity | Incorrect detection wavelength; Low sample concentration. | - Ensure the UV detector is set to the appropriate wavelength for doxercalciferol and its analogues (around 265 nm).- Consider using a preconcentration step like SPE for trace analysis. |
Experimental Protocols
Stability-Indicating HPLC Method for Doxercalciferol and its Degradation Products
This protocol is based on a validated method for the simultaneous determination of doxercalciferol and its impurities.
a. Sample Preparation (using Solid-Phase Extraction)
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Load a 3.0 mL sample onto an appropriate SPE cartridge.
-
Wash the cartridge to remove interfering substances.
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Elute the analytes of interest with a suitable solvent.
-
The eluate is then ready for HPLC analysis. This preconcentration step allows for the quantification of impurities present at levels as low as approximately 0.2% (w/w) relative to doxercalciferol.
b. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100 or 1200 series or equivalent |
| Detector | Diode Array Detector (DAD) or UV-VIS Detector |
| Column | Alltech Alltima HP C18, 150 x 4.6 mm, 3 µm particle size |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | Typically around 1.0 - 1.6 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 100 µL |
c. Quantitative Data Summary
The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for doxercalciferol and its related impurities, demonstrating the method's sensitivity.
| Analyte | LOD (%) | LOQ (%) |
| Doxercalciferol | 0.01 | 0.03 |
| Impurity-A | 0.01 | 0.03 |
| Impurity-B | 0.01 | 0.03 |
| Ergocalciferol | 0.01 | 0.03 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification and characterization of doxercalciferol degradation products.
References
Doxercalciferol Dosage Optimization: A Technical Support Resource for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing doxercalciferol dosage in in vivo experiments to achieve desired therapeutic effects while minimizing the risk of hypercalcemia.
Troubleshooting Guide: Managing Hypercalcemia in In Vivo Models
Hypercalcemia is a primary concern in studies involving doxercalciferol and other vitamin D analogs. Prompt identification and management are crucial for animal welfare and data integrity.
Immediate Steps Upon Detection of Hypercalcemia:
-
Confirm the Finding: Repeat the serum calcium measurement to rule out error.
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Suspend Doxercalciferol Administration: Immediately cease dosing of doxercalciferol.[1][2]
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Ensure Adequate Hydration: Provide free access to drinking water. In cases of severe hypercalcemia (serum calcium >14 mg/dL), intravenous saline fluids can be administered to promote calcium excretion.[1][3]
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Dietary Modification: Switch to a low-calcium diet to reduce intestinal absorption of calcium.[3]
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Monitor Serum Calcium and Phosphorus: Measure serum calcium and phosphorus levels daily until they return to the normal range.
Therapeutic Interventions for Severe or Persistent Hypercalcemia:
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Bisphosphonates: These drugs inhibit bone resorption, a major contributor to hypercalcemia. Pamidronate or zoledronate can be administered intravenously to lower serum calcium levels, typically within 24-48 hours.
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Calcitonin: This hormone can temporarily lower serum calcium by inhibiting osteoclast activity and increasing renal calcium excretion. Its effects are rapid but may be short-lived.
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Glucocorticoids: Steroids can be used to decrease intestinal calcium absorption and increase its excretion by the kidneys.
Experimental Design Considerations to Minimize Hypercalcemia:
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Dose-Titration Studies: Conduct pilot studies with a range of doxercalciferol doses to determine the optimal dose that suppresses parathyroid hormone (PTH) with minimal impact on serum calcium.
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Staggered Dosing Schedule: Administering doxercalciferol every other day or three times a week, rather than daily, may help reduce the risk of hypercalcemia.
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Control of Dietary Calcium: Use a standardized diet with a known and consistent calcium content throughout the study.
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Regular Monitoring: Implement a frequent blood sampling schedule (e.g., weekly) to monitor serum calcium, phosphorus, and PTH levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of doxercalciferol and how does it lead to hypercalcemia?
A1: Doxercalciferol is a synthetic vitamin D2 analog. It is a pro-hormone that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite binds to the vitamin D receptor (VDR) in various tissues, including the parathyroid gland, intestine, and bone. By activating the VDR, it suppresses the synthesis and secretion of parathyroid hormone (PTH). Hypercalcemia can occur because the active form of doxercalciferol also increases the intestinal absorption of calcium and mobilizes calcium from bone.
Q2: What are common vehicles for preparing doxercalciferol for oral administration in rodent studies?
A2: Doxercalciferol is lipophilic and soluble in oils and organic solvents. Common vehicles for oral gavage in rodent studies include corn oil, soybean oil, and other natural oils. For initial solubilization, doxercalciferol can be dissolved in a small amount of a solvent like DMSO before being diluted in the oil-based vehicle. Microencapsulation is another delivery system that has been shown to improve the bioavailability of vitamin D compounds.
Q3: How should I prepare a doxercalciferol formulation for oral gavage in mice?
A3:
-
Solubilize Doxercalciferol: If starting with a powder, dissolve the required amount of doxercalciferol in a minimal volume of a compatible solvent such as DMSO. Doxercalciferol has a high solubility in DMSO (e.g., >10 mg/mL).
-
Prepare the Vehicle: Measure the required volume of the oil-based vehicle (e.g., corn oil).
-
Combine and Mix: Add the doxercalciferol solution to the oil vehicle and vortex or sonicate until a homogenous suspension or solution is formed.
-
Storage: Store the formulation protected from light. Prepare fresh solutions regularly, depending on the stability of the formulation.
Q4: What is a typical starting dose for doxercalciferol in a mouse model of secondary hyperparathyroidism?
A4: Based on preclinical studies in a mouse model of uremia, effective doses of doxercalciferol administered by oral gavage three times a week were 100 and 300 pg/g body weight. A lower dose of 30 pg/g body weight was less effective at normalizing PTH. It is recommended to start with a dose in this range and adjust based on the specific experimental model and the observed effects on PTH and serum calcium.
Quantitative Data Summary
The following table summarizes data from a study in a uremic mouse model, demonstrating the dose-dependent effects of doxercalciferol on serum calcium and PTH levels.
Table 1: Effect of Doxercalciferol on Serum Calcium and PTH in a Uremic Mouse Model
| Doxercalciferol Dose (pg/g body weight, 3x/week) | Serum Calcium (mg/dL) | Serum PTH (pg/mL) |
| Vehicle | Hypocalcemic | Markedly Elevated |
| 30 | Increased towards normal | No significant effect |
| 100 | Normalized | Normalized |
| 300 | Normalized | Normalized |
Data adapted from a study in Cyp27b1-null mice with 5/6 nephrectomy.
Experimental Protocols
Protocol 1: Oral Administration of Doxercalciferol in a Mouse Model
This protocol is based on a study evaluating doxercalciferol in a uremic mouse model.
-
Animal Model: Cyp27b1-null mice with 5/6 nephrectomy to induce renal insufficiency and secondary hyperparathyroidism.
-
Doxercalciferol Preparation:
-
Prepare dosing solutions of doxercalciferol at concentrations of 30, 100, and 300 pg/µL in a suitable vehicle (e.g., corn oil).
-
If starting from a powder, dissolve doxercalciferol in a small amount of DMSO and then dilute to the final concentration in corn oil.
-
-
Administration:
-
Administer the prepared doxercalciferol solution or vehicle control to the mice via oral gavage.
-
The dosing volume should be appropriate for the size of the animal (e.g., 10 µL/g body weight).
-
Dosing frequency: Three times per week for a duration of 4 weeks.
-
-
Monitoring:
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Collect blood samples weekly via a suitable method (e.g., tail vein, submandibular) to monitor serum calcium, phosphorus, and PTH levels.
-
At the end of the study, collect terminal blood samples and tissues for final analysis.
-
Visualizations
Caption: Doxercalciferol Signaling Pathway
Caption: In Vivo Doxercalciferol Experimental Workflow
Caption: Hypercalcemia Troubleshooting Logic Tree
References
Doxercalciferol stability and storage conditions for long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of doxercalciferol for long-term experiments, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing doxercalciferol stock solutions?
A1: Doxercalciferol is soluble in organic solvents such as ethanol and is relatively insoluble in water.[1] For research purposes, Dimethyl Sulfoxide (DMSO) is also a suitable solvent.
Q2: How should I store solid doxercalciferol for long-term use?
A2: Solid doxercalciferol should be stored desiccated at -20°C.
Q3: What are the general recommendations for storing doxercalciferol solutions?
A3: For injectable formulations, opened multiple-dose vials can be stored at room temperature for up to 14 days, after which any unused portion should be discarded.[2] For research solutions, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into airtight, light-protected vials and store at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: Is doxercalciferol sensitive to light?
A4: Yes, similar to other vitamin D analogs, doxercalciferol should be protected from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
Q5: What are the known degradation pathways for doxercalciferol?
A5: Forced degradation studies have shown that doxercalciferol can degrade under acidic, basic, oxidative, and thermal stress.[3] The primary degradation products identified include Impurity A, Impurity B (Trans-1-α-hydroxy vitamin D2), and Impurity C (1-β-hydroxy vitamin D2).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Degradation of doxercalciferol solution: Improper storage (light exposure, wrong temperature), repeated freeze-thaw cycles. - Inaccurate concentration: Evaporation of solvent, precipitation of the compound. | - Prepare fresh solutions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store solutions protected from light at ≤ -20°C. - Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. |
| Precipitate formation in cell culture media | - Low solubility in aqueous media: Doxercalciferol is poorly soluble in water. - Interaction with media components: High concentrations of calcium or phosphate in the media may lead to precipitation. | - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is low and non-toxic to the cells. - Prepare intermediate dilutions in a serum-free medium before adding to the final culture. - Monitor for any changes in media appearance after adding doxercalciferol. |
| Low or no cellular response | - Inactive doxercalciferol: The compound may have degraded. - Cell line variability: Different cell lines may have varying expression levels of the Vitamin D Receptor (VDR). | - Verify the integrity of your doxercalciferol stock using a validated analytical method like HPLC. - Confirm the expression of VDR in your cell line. - Include positive and negative controls in your experimental design. |
| Unexpected peaks in HPLC analysis | - Degradation products: Exposure to heat, light, or incompatible solvents. - Contamination: Impurities in the solvent or from lab equipment. | - Review the storage and handling procedures of your doxercalciferol stock and solutions. - Use high-purity solvents and clean equipment for sample preparation. - Refer to literature on known doxercalciferol degradants to identify potential impurity peaks. |
Stability and Storage Conditions
While comprehensive long-term stability data for doxercalciferol under various experimental conditions is limited, the following table summarizes the available information and recommendations.
| Condition | Solid Form | In Solution (Injectable Formulation) | In Solution (Research - Organic Solvent) |
| Temperature | Desiccate at -20°C | Store opened vials at room temperature. | Aliquot and store at ≤ -20°C (short-term) |
| Light | Protect from light | Protect from light | Protect from light (use amber vials) |
| pH | Not Applicable | Stable in formulated injection (pH 7.0-8.0) | Avoid highly acidic or basic conditions. |
| Shelf-life | Stable for extended periods if stored correctly | Discard unused portion after 14 days. | Best to use freshly prepared solutions. |
Experimental Protocols
Protocol for Forced Degradation Study of Doxercalciferol
This protocol is adapted from methodologies used for identifying potential degradation products.
1. Preparation of Doxercalciferol Stock Solution:
-
Prepare a 1 mg/mL stock solution of doxercalciferol in a suitable organic solvent (e.g., methanol or ethanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Incubate at 80°C for a specified time (e.g., 20 minutes). Neutralize with 1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Incubate at 80°C for a specified time. Neutralize with 1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Incubate at 80°C for a specified time.
-
Thermal Degradation: Heat the stock solution at 80°C for a specified time.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified duration.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is a general outline for a reversed-phase HPLC method suitable for analyzing doxercalciferol and its degradation products.
| Parameter | Specification |
| Column | C18 (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and water). |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | Controlled room temperature (e.g., 25°C) |
Visualizations
Doxercalciferol Activation and Signaling Pathway
Caption: Metabolic activation and genomic signaling pathway of doxercalciferol.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of doxercalciferol.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Troubleshooting inconsistent results in doxercalciferol-treated cell lines
Welcome to the technical support center for doxercalciferol-based in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in their experimental results when using doxercalciferol with cultured cell lines.
Frequently Asked Questions (FAQs)
Q1: What is doxercalciferol and how does it work in a cellular context?
A1: Doxercalciferol is a synthetic analog of vitamin D2 and functions as a pro-drug.[1] For it to become biologically active, it must first be metabolized. This conversion happens in the liver in vivo, catalyzed by the enzyme CYP27A1, into its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂).[2] The active form of doxercalciferol then binds to the Vitamin D Receptor (VDR), a nuclear receptor. This binding initiates a cascade of events leading to the regulation of gene transcription. The VDR, when bound to its ligand, forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.
Q2: My cells are not responding to doxercalciferol treatment. What is the first thing I should check?
A2: The most critical first step is to verify that your cell line expresses both the Vitamin D Receptor (VDR) and the activating enzyme, CYP27A1. Doxercalciferol is inactive until it is hydroxylated by CYP27A1.[2] If your cells lack or have very low levels of this enzyme, the pro-drug will not be converted to its active form, resulting in no observable effect. Similarly, the active form of doxercalciferol requires VDR to mediate its effects on gene expression. The expression of both VDR and CYP27A1 can vary significantly between cell lines.
Q3: How can I determine the expression levels of VDR and CYP27A1 in my cell line?
A3: You can assess the expression of VDR and CYP27A1 at both the mRNA and protein levels.
-
For mRNA expression: Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the transcript levels of VDR and CYP27A1.
-
For protein expression: Western blotting is the most common technique to detect the presence and relative abundance of VDR and CYP27A1 proteins.
It is advisable to use a positive control cell line known to express both proteins.
Q4: What is the appropriate solvent for doxercalciferol and how should I prepare my stock solution?
A4: Doxercalciferol is soluble in DMSO.[3] It is recommended to prepare a concentrated stock solution, for example, at 10 mg/mL in fresh, high-quality DMSO.[3] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How stable is doxercalciferol in cell culture medium?
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells or Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Cell lines can develop subpopulations with different characteristics over time. This clonal variability can lead to inconsistent responses. To mitigate this, it is recommended to use low-passage number cells and consider single-cell cloning to establish a homogenous population. |
| Inconsistent Seeding Density | Uneven cell seeding can lead to variations in cell confluence, which can affect the cellular response to doxercalciferol. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator. |
| Inconsistent Doxercalciferol Concentration | Inaccurate dilution of the stock solution or degradation of the compound can lead to variability. Always prepare fresh dilutions from a properly stored stock solution for each experiment. |
Issue 2: No Observable Effect of Doxercalciferol
| Potential Cause | Troubleshooting Steps |
| Low or Absent VDR Expression | The Vitamin D Receptor is essential for the action of active doxercalciferol. Confirm VDR expression in your cell line using qRT-PCR or Western blot. |
| Low or Absent CYP27A1 Expression | Doxercalciferol is a pro-drug that requires activation by the CYP27A1 enzyme. Verify CYP27A1 expression in your cell line. If expression is low, consider using the active metabolite, 1α,25-dihydroxyvitamin D2, directly. |
| Sub-optimal Doxercalciferol Concentration | The effective concentration of doxercalciferol can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line. |
| Incorrect Incubation Time | The time required to observe a cellular response can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Degradation of Doxercalciferol | Doxercalciferol may not be stable in your culture conditions for the duration of the experiment. Consider replenishing the media with fresh doxercalciferol every 24-48 hours. |
Issue 3: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High Doxercalciferol Concentration | At high concentrations, doxercalciferol or its active metabolite can induce apoptosis or cell cycle arrest. Perform a dose-response curve to identify a non-toxic working concentration. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO) to confirm the solvent is not the cause of cytotoxicity. |
| Interaction with Media Components | Certain components in the cell culture media could potentially interact with doxercalciferol. If you are using a custom or supplemented media, consider testing the effect of doxercalciferol in a standard, unsupplemented medium. |
Data Presentation
Table 1: Relative Expression of VDR and CYP27A1 in Common Cell Lines (Illustrative)
| Cell Line | VDR mRNA Expression (Relative to Housekeeping Gene) | CYP27A1 mRNA Expression (Relative to Housekeeping Gene) | Expected Responsiveness to Doxercalciferol |
| MCF-7 (Breast Cancer) | High | Moderate | High |
| PC-3 (Prostate Cancer) | Low | Low | Low |
| Caco-2 (Colon Cancer) | High | High | High |
| HEK293 (Human Embryonic Kidney) | Moderate | Low | Moderate to Low |
| THP-1 (Monocytic Leukemia) | High | High | High |
Note: This table is for illustrative purposes. Researchers should determine the expression levels in their specific cell lines.
Table 2: Example Dose-Response of Doxercalciferol on Cell Viability (Illustrative)
| Doxercalciferol Concentration (nM) | Cell Viability (% of Vehicle Control) - Cell Line A | Cell Viability (% of Vehicle Control) - Cell Line B |
| 0 (Vehicle) | 100% | 100% |
| 1 | 98% | 99% |
| 10 | 95% | 97% |
| 100 | 85% | 90% |
| 1000 | 60% | 75% |
| 10000 | 30% | 50% |
Experimental Protocols
Protocol 1: Preparation of Doxercalciferol Working Solutions
-
Prepare Stock Solution: Dissolve doxercalciferol powder in high-quality, sterile DMSO to a final concentration of 10 mg/mL.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C and protect from light.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot. Prepare a series of intermediate dilutions in sterile DMSO or PBS, depending on the final desired concentrations.
-
Prepare Final Working Solutions: Dilute the intermediate solutions into pre-warmed cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
Protocol 2: General Protocol for Doxercalciferol Treatment and Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Remove the old medium and replace it with fresh medium containing the various concentrations of doxercalciferol or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: After incubation, assess cell viability using a standard method such as MTT, XTT, or a commercial live/dead cell staining kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Doxercalciferol Signaling Pathway
Caption: Troubleshooting Workflow for Doxercalciferol Experiments
References
Mitigating doxercalciferol-induced cytotoxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating doxercalciferol-induced cytotoxicity in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving doxercalciferol and primary cells.
Issue 1: Unexpectedly High Cell Death or Low Viability After Doxercalciferol Treatment
| Potential Cause | Recommended Action |
| Doxercalciferol Concentration Too High | Titrate doxercalciferol to determine the optimal concentration for your specific primary cell type. Start with a low concentration and incrementally increase it. Different primary cells have varying sensitivities. |
| Hypercalcemia-Induced Cytotoxicity | Doxercalciferol can increase serum calcium levels.[1][2][3] In cell culture, this can translate to cytotoxic local concentrations of calcium. Monitor the calcium concentration in your culture medium and consider using a lower calcium formulation if cytotoxicity is observed. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve doxercalciferol is non-toxic to your cells. Run a solvent-only control to verify. |
| Oxidative Stress | Vitamin D analogs can induce the generation of reactive oxygen species (ROS), leading to cellular damage.[4][5] Consider co-treatment with an antioxidant such as N-acetylcysteine (NAC). |
| Endoplasmic Reticulum (ER) Stress | Disruption of calcium homeostasis can lead to ER stress and subsequent apoptosis. Assess markers of ER stress (e.g., CHOP, BiP) and consider using an ER stress inhibitor for mechanistic studies. |
| Apoptosis Induction | Doxercalciferol, like other vitamin D analogs, can induce apoptosis. Confirm apoptosis using assays like Annexin V/PI staining or caspase activity assays. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Action |
| Primary Cell Variability | Primary cells from different donors or passages can exhibit significant variability. Use cells from the same donor and a narrow passage range for a set of experiments. Thoroughly characterize each new batch of primary cells. |
| Reagent Instability | Doxercalciferol and other reagents can degrade over time. Aliquot and store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Cell density can influence the cellular response to doxercalciferol. Optimize and maintain a consistent seeding density across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of doxercalciferol-induced cytotoxicity?
A1: Doxercalciferol is a prohormone that is converted to active vitamin D metabolites. Its cytotoxic effects in primary cells at high concentrations are thought to be multifactorial and can involve:
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Vitamin D Receptor (VDR) Signaling: Binding of active metabolites to the VDR can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.
-
Oxidative Stress: Increased intracellular calcium can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis can cause the accumulation of unfolded proteins in the ER, leading to ER stress and the unfolded protein response (UPR), which can ultimately trigger apoptosis.
-
Apoptosis: Doxercalciferol can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.
Q2: How can I mitigate doxercalciferol-induced cytotoxicity in my primary cell cultures?
A2: To mitigate cytotoxicity, consider the following strategies:
-
Dose Optimization: Perform a dose-response study to identify the highest non-toxic concentration of doxercalciferol for your specific primary cell type.
-
Antioxidant Co-treatment: Co-incubation with an antioxidant like N-acetylcysteine (NAC) can help reduce oxidative stress-mediated cytotoxicity.
-
Calcium Modulation: If hypercalcemia is suspected to be a contributing factor, use a culture medium with a lower calcium concentration.
-
Time-Course Experiments: Determine the optimal treatment duration. Shorter exposure times may be sufficient to achieve the desired biological effect without causing significant cytotoxicity.
Q3: What are the appropriate controls for experiments investigating doxercalciferol cytotoxicity?
A3: Essential controls include:
-
Untreated Control: Primary cells cultured in medium without doxercalciferol or solvent.
-
Vehicle (Solvent) Control: Cells treated with the same concentration of the solvent used to dissolve doxercalciferol.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is working correctly.
-
Positive Control for Mitigation: If testing a mitigating agent, include a control with the mitigating agent alone to assess its baseline effect.
Experimental Protocols
Protocol 1: Assessing Doxercalciferol-Induced Cytotoxicity using the MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
Doxercalciferol
-
Vehicle (e.g., DMSO, ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of doxercalciferol in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of doxercalciferol or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantifying Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
Doxercalciferol
-
Vehicle
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with doxercalciferol or vehicle as described in Protocol 1.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data Summary
Table 1: Example of Doxercalciferol Cytotoxicity Data (MTT Assay)
| Doxercalciferol (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98 ± 4.8 |
| 50 | 92 ± 6.1 |
| 100 | 75 ± 7.3 |
| 200 | 51 ± 8.5 |
| 500 | 22 ± 4.9 |
Table 2: Example of Apoptosis Analysis Data (Annexin V/PI Staining)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.3 | 2.6 |
| Doxercalciferol (200 nM) | 60.5 | 25.8 | 13.7 |
| Doxercalciferol (200 nM) + NAC (5 mM) | 85.3 | 9.1 | 5.6 |
Visualizations
Caption: Doxercalciferol signaling leading to cytotoxicity.
Caption: Workflow for assessing doxercalciferol cytotoxicity.
References
- 1. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Trial of Cholecalciferol versus Doxercalciferol for Lowering Parathyroid Hormone in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Induction of apoptosis by vitamin D2, ergocalciferol, via reactive oxygen species generation, glutathione depletion, and caspase activation in human leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
Preventing doxercalciferol degradation during sample preparation for analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxercalciferol. Our goal is to help you navigate potential challenges during sample preparation and analysis to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is doxercalciferol and why is its stability a concern during analysis?
A1: Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 and a prodrug.[1] It is metabolically activated in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form that regulates parathyroid hormone levels.[1][2] Doxercalciferol is susceptible to degradation by heat, light, and oxidation, which can lead to inaccurate quantification in analytical assays.[3][4] Therefore, proper sample handling and preparation are critical.
Q2: What are the primary degradation pathways for doxercalciferol?
A2: Doxercalciferol can degrade through several pathways:
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Thermal Degradation: Heat can cause isomerization of doxercalciferol to its pre-vitamin D2 form (Impurity A) and other related substances.
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Photodegradation: Exposure to UV light can lead to the formation of various photoproducts. For vitamin D analogs, these can include suprasterols and 5,6-trans isomers.
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Oxidative Degradation: Doxercalciferol is sensitive to oxidation. Forced degradation studies using hydrogen peroxide have shown the formation of various oxidation products.
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pH-mediated Degradation: Doxercalciferol is unstable in both acidic and basic conditions, which can catalyze hydrolysis and other degradation reactions.
Q3: What are the common analytical techniques used for doxercalciferol quantification?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common methods. LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, especially for complex matrices like plasma or serum.
Troubleshooting Guides
Issue 1: Low Recovery of Doxercalciferol During Solid-Phase Extraction (SPE) from Plasma/Serum
Possible Causes:
-
Incomplete Protein Precipitation: Doxercalciferol is highly protein-bound in plasma. Inefficient protein disruption will lead to poor recovery.
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Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for the lipophilic doxercalciferol molecule.
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Suboptimal pH: The pH of the sample and wash solutions can affect the retention of doxercalciferol on the SPE sorbent.
-
Premature Elution: The wash solvent may be too strong, causing the analyte to be washed away before the elution step.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Non-Specific Binding: Doxercalciferol, being lipophilic, can adhere to plasticware.
Solutions:
-
Protein Precipitation: Ensure thorough protein precipitation by using an appropriate solvent (e.g., acetonitrile or methanol) and vigorous vortexing.
-
Sorbent Selection: Use a reversed-phase sorbent such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer, which are suitable for lipophilic compounds.
-
pH Optimization: Adjust the pH of the sample to ensure doxercalciferol is in a neutral form for optimal retention on reversed-phase sorbents.
-
Wash Solvent Optimization: Use a wash solvent that is weak enough to not elute doxercalciferol but strong enough to remove interferences. A common starting point is a low percentage of organic solvent in water.
-
Elution Solvent Optimization: Use a strong organic solvent, such as methanol or acetonitrile, for elution. Ensure sufficient volume is used to completely elute the analyte.
-
Minimize Non-Specific Binding: Use low-binding polypropylene tubes and pipette tips.
Issue 2: High Signal Variability or Matrix Effects in LC-MS/MS Analysis
Possible Causes:
-
Ion Suppression or Enhancement: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can interfere with the ionization of doxercalciferol in the mass spectrometer source.
-
Poor Chromatographic Separation: Inadequate separation of doxercalciferol from matrix components can lead to ion suppression.
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Suboptimal Ionization Source Parameters: Incorrect settings for temperature, gas flows, and voltages can lead to inconsistent ionization.
Solutions:
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Improve Sample Cleanup: Optimize the SPE protocol to remove more of the interfering matrix components. Consider a phospholipid removal step if ion suppression is significant.
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient, and column chemistry to achieve better separation of doxercalciferol from co-eluting interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
Optimize MS Parameters: Tune the mass spectrometer source parameters specifically for doxercalciferol to ensure robust and efficient ionization.
-
Change Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds compared to Electrospray Ionization (ESI).
Data Presentation
Table 1: Known Degradation Products of Doxercalciferol
| Impurity Name | Structure | Description |
| Doxercalciferol |
| Active Pharmaceutical Ingredient |
| Impurity A (Pre-doxercalciferol) | Similar to doxercalciferol, a thermal isomer | A thermal degradant that can exist in equilibrium with doxercalciferol. |
| Impurity B (Trans-1-α-hydroxy vitamin D2) | Stereoisomer of doxercalciferol | A known degradation product. |
| Impurity C (1-β-hydroxy vitamin D2) | Epimer of doxercalciferol | A known degradation product. |
| Impurity D | A related substance | A known impurity. |
Table 2: Recommended Storage and Handling Conditions for Doxercalciferol Samples
| Condition | Recommendation | Rationale |
| Light Exposure | Protect from light at all times. Use amber vials or wrap containers in foil. | Doxercalciferol is photolabile and can degrade upon exposure to UV light. |
| Temperature | Store stock solutions and samples at -20°C or lower for long-term storage. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. | Doxercalciferol is sensitive to thermal degradation. |
| pH | Maintain samples at a neutral pH. Avoid strongly acidic or basic conditions. | Extreme pH can catalyze the degradation of doxercalciferol. |
| Atmosphere | For long-term storage of pure substance, consider storing under an inert gas (e.g., argon or nitrogen). | To prevent oxidative degradation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Doxercalciferol from Injectable Formulation
This protocol is adapted from a published method for doxercalciferol injectable formulations and serves as a starting point for method development.
-
Sample Preparation:
-
Pre-mix 25.0 mL of the doxercalciferol formulation (2.0 mg/mL) with 320 µL of an internal standard solution in a glass container.
-
-
SPE Cartridge Conditioning:
-
Condition a Waters OASIS HLB Plus SPE cartridge with 6 mL of methanol, followed by 6 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the entire pre-mixed sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a suitable aqueous wash solution to remove hydrophilic excipients.
-
-
Elution:
-
Elute the doxercalciferol and internal standard from the cartridge with 3.0 mL of methanol into a collection tube.
-
-
Final Preparation:
-
Vortex the eluate and transfer it to an HPLC vial for analysis.
-
Protocol 2: General Approach for SPE of Doxercalciferol from Human Plasma
This is a general protocol based on methods for other vitamin D analogs and should be optimized for doxercalciferol.
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a polypropylene tube, add an appropriate amount of a stable isotope-labeled internal standard for doxercalciferol.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or HLB SPE cartridge (e.g., 100 mg sorbent mass) with 3 mL of methanol, followed by 3 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute doxercalciferol with 3 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Mandatory Visualizations
References
Addressing batch-to-batch variability of doxercalciferol in experimental setups
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with doxercalciferol in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is doxercalciferol and how does it work?
A1: Doxercalciferol is a synthetic vitamin D2 analog, which functions as a prodrug.[1] It is metabolically inert until it undergoes activation in the liver by the enzyme CYP27 to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), its biologically active metabolite.[2][3][4] This active form then binds to the Vitamin D Receptor (VDR), which is present in various tissues like the parathyroid gland, intestine, and bone.[5] The binding of the active metabolite to the VDR leads to the regulation of several biological processes, most notably the suppression of parathyroid hormone (PTH) synthesis and secretion, and the control of calcium and phosphate metabolism.
Q2: What are the potential sources of batch-to-batch variability with doxercalciferol?
A2: Batch-to-batch variability of an active pharmaceutical ingredient (API) like doxercalciferol can stem from several factors during and after manufacturing. These can include minor deviations in the synthesis or crystallization process, which may lead to differences in the physical properties of the compound. Other contributing factors can be the handling and manufacturing procedures, and the heterogeneity of source materials. For doxercalciferol specifically, sources of variability could include:
-
Purity and Impurity Profile: The presence and concentration of related substances or impurities may differ between batches.
-
Physical Properties: Variations in crystallinity or particle size can affect dissolution rates and, consequently, bioavailability in experimental systems.
-
Stability and Degradation: Improper storage conditions (e.g., exposure to light or temperature fluctuations) can lead to degradation, altering the effective concentration of the active compound. Doxercalciferol injection vials should be protected from light.
-
Solvent and Formulation: If using a formulated solution, the excipients or vehicle could vary, or the compound's stability in the chosen solvent (e.g., DMSO) might be compromised, especially if the solvent has absorbed moisture.
Q3: My experimental results are inconsistent between different batches of doxercalciferol. How can I confirm the issue is with the compound itself?
A3: Before concluding the issue is with the doxercalciferol batch, it is crucial to rule out other experimental variables. Inconsistent results are often multifactorial. Consider the following:
-
Cell Culture Health: Ensure your cell lines are healthy, free from contamination (especially mycoplasma), and are within a consistent passage number range. Cell line misidentification is also a potential issue.
-
Reagent Consistency: Verify that all other critical reagents (e.g., cell culture media, serum, supplements) are from the same lot or have been tested for consistency.
-
Procedural Drift: Small, unintentional changes in experimental procedures over time can lead to significant variations in results.
-
Equipment Calibration: Ensure all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and maintained.
To specifically test the compound, you can perform a side-by-side comparison of the new batch, the old batch (if available), and a certified reference standard (if available) in a simple, robust bioassay.
Q4: How should I properly store and handle doxercalciferol to minimize variability?
A4: Proper storage and handling are critical. For parenteral injection solutions, storage at 25°C (with allowable exposure to 15–30°C) is recommended, and the product should be protected from light. After initial use, multidose vials should be stored at 2–8°C and any unused portion discarded after 3 days. If you are preparing stock solutions (e.g., in DMSO), use fresh, high-quality solvent, as moisture-absorbing DMSO can reduce solubility. Prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles and store them protected from light at an appropriate temperature (e.g., -20°C or -80°C).
Troubleshooting Guide for Experimental Variability
This guide is designed to help you systematically identify the source of variability in your experiments involving doxercalciferol.
Issue 1: Reduced or No Potency Observed with a New Batch
-
Question: Did you perform a dose-response curve comparison between the new and a previously validated batch?
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Answer/Action: If not, this is the first step. Run a parallel dose-response experiment to quantitatively assess the relative potency. This will confirm if the new batch is indeed less potent and by how much.
-
-
Question: How was the new batch prepared and stored?
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Answer/Action: Review your stock solution preparation protocol. Was the solvent (e.g., DMSO) fresh and anhydrous? Was the stock solution aliquoted and stored correctly to prevent degradation from light exposure or multiple freeze-thaw cycles? Consider preparing a fresh stock solution from the new batch.
-
-
Question: Have you ruled out issues with your experimental system?
-
Answer/Action: Run a positive control for your assay that is independent of doxercalciferol (e.g., another VDR agonist like calcitriol) to ensure the cells and reagents are responding as expected. If the positive control also fails, the issue is likely with the assay itself, not the doxercalciferol batch.
-
Issue 2: Increased Potency or Cellular Toxicity with a New Batch
-
Question: Is the observed effect consistent across multiple dilutions?
-
Answer/Action: An increase in potency should be reflected by a leftward shift in the dose-response curve. If you only observe toxicity at high concentrations, it could be due to an impurity or a solvent effect.
-
-
Question: Have you checked the certificate of analysis (CofA) for the new batch?
-
Answer/Action: Compare the purity listed on the CofA for the new and old batches. A significantly higher purity in the new batch might explain increased potency. Also, check for any reported differences in impurities.
-
-
Question: Could the solvent be contributing to toxicity?
-
Answer/Action: Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not causing the observed toxicity.
-
Data Presentation: Potential Causes of Variability
The following tables summarize potential sources of variability and recommended quality control checks.
Table 1: Summary of Potential Sources of Doxercalciferol Variability
| Category | Potential Source of Variation | Recommended Action |
| Compound Integrity | Purity differences between batches | Compare Certificates of Analysis (CofA); perform analytical chemistry validation (e.g., HPLC). |
| Presence of active/inactive impurities | Review impurity profile on CofA; use LC-MS for identification if necessary. | |
| Degradation due to improper storage | Review storage conditions (light, temperature); use fresh aliquots for experiments. | |
| Formulation/Preparation | Inaccurate weighing or dilution | Calibrate balances; verify calculations; use calibrated pipettes. |
| Poor solubility in chosen solvent | Use fresh, anhydrous solvent; confirm complete dissolution. | |
| Stock solution degradation | Avoid repeated freeze-thaw cycles; store protected from light. | |
| Experimental System | Cell line health and passage number | Monitor cell morphology; test for mycoplasma; use consistent passage numbers. |
| Reagent variability (media, serum) | Use a single lot of reagents for a set of experiments; test new lots before use. | |
| Assay procedure drift | Adhere strictly to the validated Standard Operating Procedure (SOP). |
Table 2: Recommended Quality Control Experiments
| Experiment | Purpose | Expected Outcome |
| Analytical Validation (HPLC) | To confirm the purity and identity of the doxercalciferol batch. | Purity should match the CofA specifications; retention time should match a reference standard. |
| Parallel Dose-Response Assay | To compare the biological potency of the new batch against a reference or previous batch. | The EC50 values of the new and old batches should be within an acceptable range (e.g., ±20%). |
| Assay Positive Control | To ensure the experimental system (cells, reagents) is functioning correctly. | A known VDR agonist (e.g., calcitriol) should produce a robust and consistent response. |
| Vehicle Control | To test for any adverse effects of the solvent used to dissolve doxercalciferol. | The vehicle control should show no significant effect on the measured endpoint. |
Experimental Protocols
Protocol 1: Comparative Bioassay for Doxercalciferol Potency
This protocol describes a general method to compare the biological activity of different doxercalciferol batches using a cell-based assay measuring the induction of a VDR target gene, such as CYP24A1.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, Caco-2, or a specific cell line relevant to your research) in 24-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Stock Solution Preparation:
-
Carefully prepare 10 mM stock solutions of the new doxercalciferol batch, a previously validated batch, and a reference standard (if available) in fresh, anhydrous DMSO.
-
Create serial dilutions (e.g., 10-fold dilutions) of each stock solution in cell culture medium to prepare a range of final treatment concentrations (e.g., 0.1 nM to 1 µM). Also, prepare a vehicle control (medium with the highest percentage of DMSO used).
-
-
Cell Treatment:
-
Remove the growth medium from the plated cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared doxercalciferol dilutions and the vehicle control to the wells in triplicate.
-
Incubate the cells for a predetermined time (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).
-
-
Endpoint Analysis (qPCR for Gene Expression):
-
After incubation, lyse the cells and extract total RNA using a standard kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using validated primers for a VDR target gene (e.g., CYP24A1) and a stable housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative gene expression (e.g., using the ΔΔCt method).
-
Plot the relative gene expression against the log of the doxercalciferol concentration for each batch.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each batch.
-
Compare the EC50 values. A significant deviation (e.g., >2-fold difference) between batches indicates a difference in potency.
-
Visualizations
References
- 1. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]
Dealing with vehicle control effects in doxercalciferol in vivo studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxercalciferol in in vivo studies, with a specific focus on managing vehicle control effects.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in doxercalciferol in vivo studies?
A1: A vehicle control is a substance, devoid of the active drug (doxercalciferol), that is administered to a control group of animals.[1][2][3][4] It is identical in composition to the formulation used to deliver the doxercalciferol to the treatment groups.[4] Its purpose is to isolate the effects of the drug itself from any potential effects of the solvent or excipients used in the formulation. This is crucial for accurately attributing observed physiological or behavioral changes to the action of doxercalciferol.
Q2: What are the common vehicles used for administering doxercalciferol in in vivo studies?
A2: Doxercalciferol is a synthetic vitamin D2 analog that is soluble in oils and organic solvents but relatively insoluble in water. Therefore, common vehicles for in vivo studies include:
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Oils (e.g., fractionated triglyceride of coconut oil, sesame oil, corn oil)
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Ethanol
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Propylene glycol (PG)
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Dimethyl sulfoxide (DMSO)
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Combinations of the above, often with aqueous solutions like saline or carboxymethylcellulose (CMC) to improve solubility and administration.
The choice of vehicle depends on the route of administration, the desired concentration of doxercalciferol, and the specific experimental model.
Q3: Can the vehicle itself cause physiological effects in the control group?
A3: Yes, some vehicles can have their own biological effects, which can confound the interpretation of study results. For example, DMSO can have anti-inflammatory and analgesic properties, while oils can affect lipid metabolism. It is essential to be aware of the known effects of the chosen vehicle and to carefully monitor the vehicle control group for any unexpected changes.
Q4: How can I minimize the impact of vehicle effects on my study?
A4: To minimize vehicle effects:
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Select an appropriate vehicle: Choose a vehicle with minimal known biological activity that is well-tolerated by the animal model.
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Use the lowest effective volume: Administer the smallest volume of the vehicle necessary to deliver the doxercalciferol dose accurately.
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Thoroughly characterize the vehicle's effects: Conduct a pilot study to assess the effects of the vehicle alone on the key parameters of your main study.
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Maintain consistency: Use the same batch of vehicle for all experimental groups and throughout the duration of the study.
Troubleshooting Guide
| Observed Problem in Vehicle Control Group | Potential Causes | Troubleshooting Steps |
| Unexpected changes in serum calcium or phosphate levels. | The vehicle may be interacting with mineral absorption or excretion. Some oils can contain varying amounts of calcium or phosphorus. | 1. Analyze the vehicle for mineral content. 2. Review the literature for known effects of the vehicle on mineral metabolism. 3. Consider switching to a different vehicle with a more well-defined composition. |
| Altered lipid profiles (e.g., cholesterol, triglycerides). | Oil-based vehicles can directly contribute to circulating lipid levels. | 1. Quantify the lipid contribution of the vehicle. 2. If significant, consider a non-oil-based vehicle or account for the lipid load in the data analysis. |
| Inflammation or irritation at the injection site. | The vehicle may be causing local tissue reactivity. | 1. Assess the pH and osmolarity of the vehicle. 2. Consider a different route of administration or a more biocompatible vehicle. 3. Reduce the concentration of any potentially irritating components (e.g., ethanol, DMSO). |
| Changes in body weight or food consumption. | The vehicle may have a caloric content (e.g., oils) or may cause discomfort, leading to reduced intake. | 1. Calculate the caloric contribution of the vehicle and adjust the diet of other groups if necessary. 2. Monitor animals for signs of distress. 3. If effects are significant, a less impactful vehicle should be selected. |
| Altered liver enzyme levels. | Some vehicles, like DMSO and ethanol, can be hepatotoxic at certain concentrations and volumes. | 1. Reduce the concentration of the organic solvent in the vehicle. 2. Conduct a dose-response study for vehicle toxicity. 3. Consider a less hepatotoxic vehicle. |
Experimental Protocols
Protocol 1: Vehicle Formulation and Administration
This protocol provides a general guideline for the preparation and administration of a doxercalciferol formulation.
-
Vehicle Preparation:
-
For an oil-based vehicle, warm the sterile oil (e.g., fractionated coconut oil) to 37°C to reduce viscosity.
-
If using a co-solvent system, first dissolve the doxercalciferol in a small volume of a compatible organic solvent (e.g., ethanol or DMSO). Then, add the oil or aqueous solution dropwise while vortexing to create a stable emulsion or solution.
-
-
Doxercalciferol Formulation:
-
Calculate the required amount of doxercalciferol based on the desired dose and the number of animals.
-
Dissolve the doxercalciferol in the prepared vehicle to the final desired concentration.
-
Protect the formulation from light, as doxercalciferol is light-sensitive.
-
-
Administration:
-
Choose an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the same volume of the formulation to all animals in the treatment groups.
-
Administer an identical volume of the vehicle-only solution to the control group.
-
Protocol 2: Monitoring for Vehicle Effects
This protocol outlines key parameters to monitor in the vehicle control group.
-
Baseline Measurements: Before the start of the study, collect baseline data for all relevant parameters from all animals.
-
Regular Monitoring: Throughout the study, monitor the following in the vehicle control group:
-
Clinical Observations: Daily checks for any signs of toxicity, distress, or changes in behavior.
-
Body Weight and Food/Water Intake: Measure at least twice weekly.
-
Biochemical Parameters: At regular intervals, collect blood samples to measure serum calcium, phosphorus, creatinine, and liver enzymes.
-
-
Terminal Endpoint Analysis: At the end of the study, perform a comprehensive analysis, including histopathology of relevant organs, to assess for any vehicle-induced changes.
Visualizations
Caption: Experimental workflow for a typical in vivo study with doxercalciferol.
Caption: A decision flowchart for troubleshooting unexpected vehicle control effects.
Caption: Simplified signaling pathway of doxercalciferol.
References
Deconvoluting doxercalciferol effects from its active metabolites in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when deconvoluting the effects of doxercalciferol from its active metabolite, 1α,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in studying doxercalciferol in vitro?
A1: The main challenge is to differentiate the biological effects of the pro-drug, doxercalciferol, from its biologically active metabolite, 1,25(OH)₂D₂. Doxercalciferol itself is largely inactive and requires enzymatic conversion to 1,25(OH)₂D₂ to exert its effects through the Vitamin D Receptor (VDR).[1][2] Therefore, the observed in vitro effects can be a combination of the pro-drug's activity (if any) and the activity of its metabolite formed by the cultured cells.
Q2: How do I select an appropriate cell line for my experiments?
A2: The choice of cell line is critical. You need to consider the expression levels of the enzymes responsible for doxercalciferol metabolism. The key enzyme for the conversion of doxercalciferol to 1,25(OH)₂D₂ is 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1).[3] Conversely, the enzyme that catabolizes and inactivates 1,25(OH)₂D₂ is 24-hydroxylase (CYP24A1).[3][4]
-
To study the direct effects of 1,25(OH)₂D₂: Use cell lines with low or absent CYP27B1 expression to minimize the conversion of doxercalciferol. This allows for a direct comparison of the activity of exogenously added doxercalciferol and 1,25(OH)₂D₂.
-
To study the metabolism of doxercalciferol: Use cell lines that express CYP27B1, such as certain kidney, breast cancer (e.g., MCF-7), or osteoblastic cell lines.
-
To assess the complete pathway: Consider using co-culture systems, for example, with liver cells (which express the necessary activating enzymes) and target cells, to mimic the in vivo situation more closely.
Q3: Can doxercalciferol directly activate the Vitamin D Receptor (VDR)?
A3: Doxercalciferol has a very low affinity for the VDR compared to its active metabolite, 1,25(OH)₂D₂. While some minimal direct activation at very high concentrations cannot be entirely ruled out in some systems, its biological activity is predominantly mediated by its conversion to 1,25(OH)₂D₂.
Q4: What are the key downstream target genes of VDR activation by 1,25(OH)₂D₂?
A4: Upon activation by 1,25(OH)₂D₂, the VDR acts as a transcription factor, regulating the expression of numerous genes. Key target genes frequently analyzed in in vitro studies include:
-
CYP24A1 (24-hydroxylase): This is a primary VDR target gene and its induction is a hallmark of VDR activation. It is involved in a negative feedback loop to inactivate 1,25(OH)₂D₂.
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CAMP (Cathelicidin Antimicrobial Peptide): Involved in the innate immune response.
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TRPV6 (Transient Receptor Potential Cation Channel, Subfamily V, Member 6): Plays a crucial role in calcium absorption in the intestine.
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CDKN1A (p21): A cell cycle inhibitor involved in the anti-proliferative effects of active vitamin D.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High VDR activation observed with doxercalciferol in a supposedly CYP27B1-negative cell line. | 1. The cell line may have low, but functionally significant, levels of CYP27B1 expression. 2. The doxercalciferol stock may be contaminated with its active metabolite. 3. Non-specific effects at high concentrations of doxercalciferol. | 1. Confirm the absence of CYP27B1 expression at both the mRNA and protein level (qPCR and Western blot). Consider using a different, well-characterized CYP27B1-negative cell line. 2. Analyze the purity of the doxercalciferol stock using LC-MS/MS. 3. Perform a dose-response curve to determine if the effect is only seen at supra-physiological concentrations. |
| No significant difference in potency observed between doxercalciferol and 1,25(OH)₂D₂. | The chosen cell line has very high CYP27B1 activity, leading to rapid and complete conversion of doxercalciferol to 1,25(OH)₂D₂. | 1. Select a cell line with lower or no CYP27B1 expression. 2. Use a CYP27B1 inhibitor (if available and specific) to block the conversion. 3. Shorten the incubation time to capture the initial differences in activity before complete conversion occurs. |
| Inconsistent results in gene expression analysis (qPCR). | 1. Poor RNA quality. 2. Suboptimal primer design. 3. Variation in cell seeding density or treatment conditions. | 1. Assess RNA integrity (e.g., using a Bioanalyzer). Use high-quality RNA extraction kits. 2. Validate primers for efficiency and specificity (melt curve analysis). Use published and validated primer sequences where possible. 3. Ensure consistent cell seeding and treatment protocols across all experiments. Use appropriate housekeeping genes for normalization. |
| Difficulty in detecting VDR protein by Western blot. | 1. Low VDR expression in the chosen cell line. 2. Inefficient protein extraction. 3. Poor antibody quality. | 1. Use a positive control cell line known to express high levels of VDR. Consider treating cells with 1,25(OH)₂D₂, which can upregulate VDR expression in some cell types. 2. Use a lysis buffer optimized for nuclear proteins, as VDR is a nuclear receptor. 3. Use a well-validated VDR antibody. Test multiple antibodies if necessary. |
| Unable to quantify the conversion of doxercalciferol to 1,25(OH)₂D₂. | The concentration of the metabolite in the cell culture medium is below the detection limit of the analytical method. | 1. Use a highly sensitive LC-MS/MS method optimized for vitamin D metabolites. 2. Concentrate the cell culture supernatant before analysis. 3. Increase the initial concentration of doxercalciferol or the incubation time (while being mindful of potential cytotoxicity). |
Quantitative Data Summary
Table 1: Comparative Potency of Doxercalciferol and its Active Metabolites
| Compound | Assay | Cell Line | Parameter | Value | Reference(s) |
| 1,25(OH)₂D₃ | VDR-responsive gene activation (TRPV6 mRNA) | Caco-2 | EC₅₀ | ~600-fold more potent than a non-secosteroidal VDR agonist | |
| 1,25(OH)₂D₃ | VDR-responsive gene activation (TRPV5 mRNA) | HEK293 | EC₅₀ | ~500-fold more potent than a non-secosteroidal VDR agonist | |
| Doxercalciferol | PTH Suppression | 5/6 Nephrectomized Rats | Efficacy | Similar to Paricalcitol | |
| 1,25(OH)₂D₂ | PTH mRNA Suppression | Pig Parathyroid Cells | Efficacy | Similar to Paricalcitol | |
| Doxercalciferol | Serum Calcium Increase | 5/6 Nephrectomized Rats | Potency | More potent than Paricalcitol | |
| Calcitriol | PTH Suppression | CKD Patients | % Reduction | 13.44% | |
| Doxercalciferol | PTH Suppression | CKD Patients | % Reduction | 43.1% |
Experimental Protocols
Protocol 1: VDR Luciferase Reporter Gene Assay
This protocol is designed to quantify the activation of the VDR by doxercalciferol and 1,25(OH)₂D₂.
Materials:
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Reporter cell line (e.g., HEK293) stably transfected with a VDR expression vector and a luciferase reporter plasmid containing VDR response elements (VDREs).
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Cell culture medium (e.g., DMEM) with 10% FBS.
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Doxercalciferol and 1,25(OH)₂D₂ stock solutions in a suitable solvent (e.g., ethanol or DMSO).
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Dual-luciferase reporter assay system (e.g., Promega).
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White, opaque 96-well cell culture plates.
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Luminometer.
Procedure:
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Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
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Compound Preparation: Prepare serial dilutions of doxercalciferol and 1,25(OH)₂D₂ in serum-free medium. A typical concentration range for 1,25(OH)₂D₂ is 10⁻¹¹ to 10⁻⁷ M, and for doxercalciferol, a wider range up to 10⁻⁵ M may be necessary. Include a vehicle control.
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Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions.
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Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
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Cell Lysis: Wash the cells once with PBS. Lyse the cells by adding the passive lysis buffer provided with the dual-luciferase kit and incubate according to the manufacturer's instructions.
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Luciferase Assay: Transfer the cell lysate to a white luminometer plate. Add the luciferase assay reagent and measure the firefly luciferase activity. Then, add the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization of transfection efficiency).
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves and calculate EC₅₀ values.
Protocol 2: Quantitative Real-Time PCR (qPCR) for VDR Target Gene Expression
This protocol measures the change in mRNA levels of VDR target genes in response to treatment.
Materials:
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Selected cell line cultured in 6-well plates.
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Doxercalciferol and 1,25(OH)₂D₂.
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RNA extraction kit (e.g., RNeasy Kit, Qiagen).
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cDNA synthesis kit.
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qPCR master mix (e.g., SYBR Green).
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Validated primers for target genes (e.g., CYP24A1, CAMP) and a housekeeping gene (e.g., GAPDH, ACTB).
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Real-time PCR system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with doxercalciferol, 1,25(OH)₂D₂, or vehicle control at desired concentrations for a specified time (e.g., 6, 12, or 24 hours).
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RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
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Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.
Protocol 3: Western Blot Analysis for VDR Protein Expression
This protocol is used to detect changes in VDR protein levels.
Materials:
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Cell line cultured in 10 cm dishes.
-
Doxercalciferol and 1,25(OH)₂D₂.
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RIPA lysis buffer with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels and running buffer.
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Transfer buffer and PVDF membrane.
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against VDR and a loading control (e.g., β-actin or GAPDH).
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate (ECL).
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Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with compounds as described for the qPCR protocol.
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Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-VDR) overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize the VDR protein levels to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Doxercalciferol Metabolism and VDR Signaling Pathway.
Caption: Workflow for Deconvoluting Doxercalciferol Effects.
References
- 1. origene.com [origene.com]
- 2. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP24A1 and CYP27B1 Polymorphisms Modulate Vitamin D Metabolism in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
Best practices for handling and disposal of doxercalciferol in the laboratory
Welcome to the technical support center for the handling and disposal of doxercalciferol in a laboratory setting. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common experimental issues, and offer detailed protocols for working with this synthetic vitamin D2 analog.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and disposal of doxercalciferol.
1. What is doxercalciferol and what are its key chemical properties?
Doxercalciferol is a synthetic vitamin D2 analog that acts as a prohormone.[1] It is metabolically activated in the liver to form 1α,25-dihydroxyvitamin D2, the biologically active form that binds to the vitamin D receptor (VDR).[1][2] Its chemical formula is C28H44O2, with a molecular weight of 412.66 g/mol .[3] It is a colorless crystalline compound that is soluble in oils and organic solvents but relatively insoluble in water.[3]
2. What are the proper storage conditions for doxercalciferol?
Proper storage is crucial to maintain the stability of doxercalciferol. The powdered form should be stored at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.
3. How should I prepare a stock solution of doxercalciferol?
Doxercalciferol is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. For example, a stock solution can be made by dissolving doxercalciferol in DMSO at a concentration of up to 83 mg/mL. It is recommended to use fresh DMSO as moisture can reduce solubility.
4. What personal protective equipment (PPE) is required when handling doxercalciferol?
When handling doxercalciferol, it is important to use appropriate personal protective equipment to minimize exposure. This includes:
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Gloves: Wear disposable nitrile gloves.
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Eye Protection: Use safety glasses or goggles.
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Lab Coat: A lab coat or other protective clothing should be worn.
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Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
5. How should I dispose of doxercalciferol waste?
Doxercalciferol waste, including unused stock solutions, contaminated lab materials (e.g., pipette tips, gloves, culture plates), and media, should be treated as hazardous chemical waste.
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Solid Waste: Collect all contaminated solid waste, such as gloves and absorbent pads, in a designated, clearly labeled hazardous waste container.
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Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not dispose of doxercalciferol solutions down the drain.
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Sharps: Needles and syringes used for handling doxercalciferol solutions should be disposed of in a designated sharps container for chemically contaminated sharps. All waste disposal must comply with local, state, and federal regulations.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with doxercalciferol.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | Doxercalciferol is poorly soluble in aqueous solutions. High concentrations or temperature fluctuations can cause it to precipitate out of the media. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically ≤ 0.1%) to maintain solubility. Prepare working solutions fresh from a concentrated stock just before use. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent or No Cellular Response | 1. Degradation of Doxercalciferol: Improper storage or handling may lead to degradation of the compound. 2. Low Cellular Uptake: Variations in cell culture conditions can affect the uptake of vitamin D analogs. 3. Cell Line Insensitivity: The cell line may not express sufficient levels of the Vitamin D Receptor (VDR). | 1. Confirm the integrity of your doxercalciferol stock by preparing fresh solutions. Ensure proper storage conditions are maintained. 2. Standardize cell seeding density and media volume. Consider using serum-free media for certain experiments to avoid binding of doxercalciferol to serum proteins. 3. Verify VDR expression in your cell line using techniques like qPCR or Western blotting. |
| High Background Signal in Assays | The organic solvent used to dissolve doxercalciferol (e.g., DMSO) may have effects on the cells or interfere with the assay. | Include a vehicle control in your experimental design. This control should contain the same final concentration of the solvent as the doxercalciferol-treated samples. |
| Difficulty Reproducing Results | Variations in experimental parameters such as incubation time, cell density, and media composition can lead to inconsistent results. | Maintain consistent cell culture practices. Carefully document all experimental parameters. Use a consistent source and lot of doxercalciferol and other reagents. |
Experimental Protocols
This section provides a detailed methodology for a common in vitro experiment involving doxercalciferol.
Protocol: Analysis of Gene Expression in Cancer Cells Treated with Doxercalciferol
This protocol outlines the steps to treat a cancer cell line with doxercalciferol and subsequently analyze changes in target gene expression using quantitative real-time PCR (qPCR).
1. Reagent and Solution Preparation:
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Doxercalciferol Stock Solution (10 mM): Dissolve the appropriate amount of doxercalciferol powder in DMSO to achieve a 10 mM concentration. Aliquot and store at -80°C.
-
Cell Culture Medium: Use the recommended medium for your specific cancer cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the doxercalciferol stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all treatments (including the vehicle control) is the same and does not exceed 0.1%.
2. Cell Culture and Treatment:
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Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Remove the existing medium and replace it with fresh medium containing the desired concentrations of doxercalciferol (e.g., 1 nM, 10 nM, 100 nM) or the vehicle control (medium with 0.1% DMSO).
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Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. RNA Extraction and cDNA Synthesis:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
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Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the doxercalciferol-treated and vehicle control groups.
Data Presentation
Table 1: Solubility of Doxercalciferol
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 83 mg/mL | |
| Ethanol | ~70 mg/mL | |
| Water | Insoluble |
Table 2: Storage and Stability of Doxercalciferol
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in Solvent | -80°C | Up to 1 year | |
| Stock Solution in Solvent | -20°C | Up to 1 month |
Visualizations
Below are diagrams illustrating key pathways and workflows related to doxercalciferol.
Caption: Doxercalciferol metabolism and VDR signaling pathway.
Caption: Laboratory waste disposal workflow for doxercalciferol.
References
Validation & Comparative
Doxercalciferol and Cholecalciferol in the Management of Secondary Hyperparathyroidism in Chronic Kidney Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of doxercalciferol and cholecalciferol for the treatment of secondary hyperparathyroidism in patients with Chronic Kidney Disease (CKD). The following analysis is based on findings from a key randomized clinical trial and established pharmacological principles.
Secondary hyperparathyroidism is a common and serious complication of CKD, characterized by elevated parathyroid hormone (PTH) levels. Both doxercalciferol, a synthetic vitamin D analog, and cholecalciferol, a nutritional form of vitamin D, are utilized to manage this condition. This guide delves into their comparative efficacy, mechanisms of action, and the experimental evidence supporting their use.
Comparative Efficacy in Lowering Parathyroid Hormone
A prospective, randomized, blinded, 3-month clinical trial provides the most direct comparison of doxercalciferol and cholecalciferol in vitamin D-deficient patients with stage 3 and 4 CKD and elevated PTH levels.[1][2] The study revealed that while doxercalciferol-treated patients experienced a statistically significant reduction in PTH from baseline, the difference in PTH reduction between the doxercalciferol and cholecalciferol groups was not statistically significant.[1][2]
Specifically, the doxercalciferol group showed a 27% decrease in PTH levels (P = 0.002), whereas the cholecalciferol group had a 10% decrease that was not statistically significant (P = 0.16).[1] When comparing the two treatment arms, the difference in the reduction of PTH did not reach statistical significance (P = 0.11).
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the comparative clinical trial.
Table 1: Parathyroid Hormone (PTH) Levels
| Treatment Group | Baseline PTH (pg/mL) | End of Study PTH (pg/mL) | Mean Percent Change | P-value (within group) | P-value (between groups) |
| Doxercalciferol (n=25) | 106.5 ± 44.3 | 80.4 ± 48.6 | -27% ± 34% | 0.002 | 0.11 |
| Cholecalciferol (n=22) | 108.7 ± 42.7 | 96.5 ± 48.7 | -10% ± 31% | 0.16 |
Table 2: Serum Levels of Vitamin D, Calcium, and Phosphorus
| Parameter | Treatment Group | Baseline | End of Study | P-value (within group) |
| 25(OH) Vitamin D (ng/mL) | Doxercalciferol | 14.0 ± 6.1 | 14.0 ± 6.1 | NS |
| Cholecalciferol | 14.0 ± 6.1 | 37.2 ± 10.1 | <0.001 | |
| Serum Calcium (mg/dL) | Doxercalciferol | 9.1 ± 0.5 | 9.5 ± 0.9 | 0.04 |
| Cholecalciferol | 9.0 ± 0.8 | 9.0 ± 0.6 | NS | |
| Serum Phosphorus (mg/dL) | Doxercalciferol | 3.5 ± 0.6 | 3.7 ± 0.6 | NS |
| Cholecalciferol | 3.5 ± 0.5 | 3.5 ± 0.5 | NS |
Mechanisms of Action and Signaling Pathways
The differential effects of doxercalciferol and cholecalciferol on PTH suppression in CKD are rooted in their distinct metabolic activation pathways.
Doxercalciferol: A synthetic analog of vitamin D2, doxercalciferol is a pro-drug that undergoes activation in the liver to 1α,25-dihydroxyvitamin D2. This activation bypasses the need for renal 1α-hydroxylase, an enzyme whose activity is diminished in CKD. The active form then binds to the vitamin D receptor (VDR) in the parathyroid gland, leading to the suppression of PTH gene transcription and subsequent hormone secretion.
Cholecalciferol (Vitamin D3): This is a nutritional form of vitamin D that requires two hydroxylation steps for activation. The first occurs in the liver to form 25-hydroxyvitamin D3 (calcifediol), and the second, crucial step occurs in the kidneys to form the active 1,25-dihydroxyvitamin D3 (calcitriol). In CKD, the kidney's reduced ability to perform this final activation step limits the production of the active hormone, thereby diminishing its capacity to suppress PTH.
Experimental Protocols
The pivotal comparative study employed a rigorous methodology to assess the two treatments.
Study Design: A randomized, blinded, 3-month trial.
Participants: Vitamin D-deficient patients with CKD stage 3 and 4, and PTH levels above the Kidney Disease Outcomes Quality Initiative (KDOQI) target. A total of 47 patients were included in the final analysis (25 in the doxercalciferol group and 22 in the cholecalciferol group).
Interventions:
-
Doxercalciferol group: Received 1 μg of doxercalciferol daily for 3 months.
-
Cholecalciferol group: Received 4000 IU of cholecalciferol daily for the first month, followed by 2000 IU daily for the subsequent two months.
Data Collection and Analysis: Blood samples were collected at baseline and at monthly intervals to measure intact PTH, 25(OH) vitamin D, serum calcium, and serum phosphorus. The primary endpoint was the change in PTH levels from baseline to the end of the study. Statistical analysis was performed using repeated-measures ANOVA.
Discussion and Conclusion
The available evidence from a direct comparative trial suggests that while doxercalciferol leads to a significant reduction in PTH levels in patients with stage 3 and 4 CKD, it did not demonstrate statistical superiority over cholecalciferol in this regard. The trend towards PTH reduction with cholecalciferol, although not statistically significant, indicates a potential benefit, particularly given the significant increase in serum 25(OH) vitamin D levels observed in this group.
The choice between doxercalciferol and cholecalciferol for managing secondary hyperparathyroidism in CKD may depend on several factors, including the severity of the condition, the patient's vitamin D status, and the desired speed of PTH reduction. Doxercalciferol's mechanism of action, which bypasses the need for renal activation, makes it a theoretically more direct and potentially more potent agent in the context of impaired kidney function. However, the clinical trial data suggests that repleting vitamin D stores with cholecalciferol may also contribute to PTH control.
Further larger-scale and longer-term studies are warranted to definitively establish the comparative efficacy and long-term safety profiles of these two therapeutic options in the CKD population.
References
- 1. A Randomized Trial of Cholecalciferol versus Doxercalciferol for Lowering Parathyroid Hormone in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized trial of cholecalciferol versus doxercalciferol for lowering parathyroid hormone in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Doxercalciferol and Other Vitamin D Analogs on Bone Mineralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doxercalciferol and other prominent vitamin D analogs—calcitriol, paricalcitol, and alfacalcidol—on bone mineralization. The information presented is collated from a range of preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support further research and development in the field of metabolic bone disease.
Introduction to Vitamin D Analogs and Bone Metabolism
Vitamin D and its analogs are crucial regulators of calcium and phosphate homeostasis, which are essential for normal bone mineralization. The active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), and its synthetic analogs exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that modulates the transcription of genes involved in bone metabolism.[1] These compounds influence both bone formation by osteoblasts and bone resorption by osteoclasts. A key regulatory pathway in this process is the RANKL/OPG system. Vitamin D can stimulate osteoblasts to express Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL), which in turn binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activity.[1] Osteoprotegerin (OPG), also produced by osteoblasts, acts as a decoy receptor for RANKL, thereby inhibiting osteoclastogenesis. The balance between RANKL and OPG is a critical determinant of bone turnover.[1]
Doxercalciferol (1α-hydroxyvitamin D2) is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the active form that binds to the VDR.[2] This guide will delve into a comparative analysis of doxercalciferol with other vitamin D analogs, focusing on their differential effects on bone mineralization.
Quantitative Comparison of Vitamin D Analogs
The following tables summarize the key findings from comparative studies on the effects of doxercalciferol and other vitamin D analogs on biochemical markers and bone histomorphometry.
Table 1: Comparative Effects on Serum Biochemistry and Parathyroid Hormone (PTH)
| Parameter | Doxercalciferol | Calcitriol | Paricalcitol | Alfacalcidol | Citation(s) |
| Serum PTH | Effective suppression, comparable to calcitriol. | Potent PTH suppression. | Effective PTH suppression, potentially more rapid than calcitriol. | Effective PTH suppression. | [3] |
| Serum Calcium | May have a lower propensity for hypercalcemia compared to calcitriol. | Higher risk of hypercalcemia. | Lower risk of hypercalcemia compared to calcitriol. | Can increase serum calcium. | |
| Serum Phosphorus | Generally well-controlled, may have a lower risk of hyperphosphatemia than calcitriol. | Can increase serum phosphorus. | Lower risk of hyperphosphatemia compared to calcitriol. | Can increase serum phosphorus. |
Table 2: Comparative Effects on Bone Turnover Markers and Histomorphometry
| Parameter | Doxercalciferol | Calcitriol | Paricalcitol | Alfacalcidol | Citation(s) |
| Bone Formation Rate | Suppresses bone formation rate, equivalent to calcitriol. | Suppresses bone formation rate. | Suppresses bone turnover. | Can maintain or stimulate bone formation while suppressing resorption. | |
| Eroded Surface (Bone Resorption) | Showed greater improvement (reduction) in eroded surface compared to calcitriol in one study. | Reduces eroded surface. | Reduces bone resorption. | Suppresses bone resorption. | |
| Mineralization | Did not normalize mineralization defects in one pediatric study. | Did not normalize mineralization defects in one pediatric study. | Can improve mineralization. | Promotes bone matrix synthesis and reduces osteomalacia. | |
| Bone Mineral Density (BMD) | Limited direct comparative data on BMD. | Can increase BMD, though results are mixed. | Limited direct comparative data on BMD. | Can increase BMD. |
Experimental Protocols
Bone Histomorphometry in Rodent Models
Objective: To quantitatively assess the effects of vitamin D analogs on bone structure and turnover.
Methodology:
-
Animal Model: Ovariectomized (OVX) rat model of osteoporosis or rodent models of chronic kidney disease are commonly used.
-
Tetracycline Labeling: To measure dynamic parameters of bone formation, animals are administered two injections of tetracycline or its derivatives (e.g., calcein) at a specific interval (e.g., 10-14 days apart) before sacrifice. These fluorescent labels incorporate into newly mineralizing bone.
-
Sample Preparation:
-
Following euthanasia, long bones (e.g., femur, tibia) are dissected and fixed in 70% ethanol or formalin.
-
Bones are then dehydrated in a graded series of ethanol and embedded in a hard resin such as methyl methacrylate without decalcification to preserve the mineralized tissue and fluorescent labels.
-
-
Sectioning: 5-10 µm thick sections are cut from the embedded bone using a specialized microtome with a tungsten carbide knife.
-
Staining:
-
For static parameter assessment, sections are stained with reagents like von Kossa to identify mineralized bone or toluidine blue for cellular details.
-
Unstained sections are used for fluorescent microscopy to visualize the tetracycline labels.
-
-
Image Analysis: A specialized image analysis software is used to quantify various histomorphometric parameters according to the standardized nomenclature of the American Society for Bone and Mineral Research.
-
Static Parameters: Bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Dynamic Parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS) are calculated from the distance between the fluorescent labels.
-
Signaling Pathways and Mechanisms of Action
General Vitamin D Receptor (VDR) Signaling Pathway
All vitamin D analogs exert their genomic effects by binding to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Regulation of Bone Resorption via the RANKL/OPG Pathway
Vitamin D analogs can influence bone resorption by modulating the expression of RANKL and OPG in osteoblasts. An increased RANKL/OPG ratio promotes osteoclast formation and activity, leading to bone resorption.
Metabolic Activation of Prohormone Analogs
Doxercalciferol and alfacalcidol are prohormones that require metabolic activation to become biologically active.
Discussion and Conclusion
The choice of a vitamin D analog for the management of metabolic bone disease often involves a balance between efficacy in suppressing PTH and the risk of side effects such as hypercalcemia and hyperphosphatemia.
-
Doxercalciferol has demonstrated comparable efficacy to calcitriol in controlling PTH and bone turnover, with some evidence suggesting a more favorable profile regarding serum calcium and phosphorus levels. A notable finding from one study is the potential for doxercalciferol to lead to a greater improvement in the eroded bone surface compared to calcitriol, suggesting a more potent effect on inhibiting bone resorption.
-
Calcitriol , as the active form of vitamin D3, is a potent regulator of mineral metabolism but is associated with a higher risk of hypercalcemia.
-
Paricalcitol is another analog that has shown efficacy in PTH suppression with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol.
-
Alfacalcidol is unique in that some studies suggest it can suppress bone resorption while maintaining or even stimulating bone formation, a "supercoupling" effect that may be beneficial for increasing bone mass.
References
- 1. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jarengteah.org [jarengteah.org]
- 3. Calcitriol and doxercalciferol are equivalent in controlling bone turnover, suppressing parathyroid hormone, and increasing fibroblast growth factor-23 in secondary hyperparathyroidism [pubmed.ncbi.nlm.nih.gov]
Doxercalciferol: A Comparative Analysis of its Cellular Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of doxercalciferol, a synthetic vitamin D2 analog, across various cell lines. Doxercalciferol, after conversion to its active form, 1α,25-dihydroxyvitamin D2, binds to the vitamin D receptor (VDR) to modulate a variety of cellular processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and workflows to offer an objective overview of its performance.
Comparative Efficacy of Doxercalciferol
The cellular response to doxercalciferol varies significantly across different cell types. The following tables summarize the quantitative effects of doxercalciferol on key cellular parameters in parathyroid and cancer cell lines.
Parathyroid Cell Regulation
Doxercalciferol is a potent regulator of parathyroid hormone (PTH) expression and parathyroid cell proliferation. Its effects have been quantitatively assessed in primary pig parathyroid cells, demonstrating its potential in managing conditions like secondary hyperparathyroidism.
| Cell Line | Treatment | Concentration | % Inhibition of PTH mRNA Expression (Mean ± SD) | % Inhibition of Cell Proliferation (Mean ± SD) | Reference |
| Pig Parathyroid Cells | Active Doxercalciferol | 100 nM | 75 ± 5 | Not specified | [1][2] |
| Pig Parathyroid Cells | Active Doxercalciferol | Not specified | Suppressed in a similar manner to paricalcitol | Inhibited | [1][2] |
SD: Standard Deviation
Antiproliferative Effects in Cancer Cell Lines
Doxercalciferol has also demonstrated antiproliferative activity in various cancer cell lines. While direct comparative studies with extensive quantitative data are limited, existing research points to its potential as an anti-cancer agent.
| Cell Line | Cancer Type | Observed Effect | Quantitative Data | Reference |
| Prostate Cancer Cells | Prostate Cancer | Inhibition of growth and induction of differentiation markers | Modest activity in clinical trials | [3] |
| Retinoblastoma Cells (Y-79) | Retinoblastoma | Inhibition of growth | Not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying doxercalciferol's effects, it is crucial to visualize the signaling pathways it modulates and the workflows of the key experiments used to assess its efficacy.
Vitamin D Receptor (VDR) Signaling Pathway
Doxercalciferol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Upon activation by the active form of doxercalciferol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes involved in cell cycle arrest, apoptosis, and differentiation.
References
- 1. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, Double-Blinded Phase II Evaluation of Docetaxel with or without Doxercalciferol in Patients with Metastatic, Androgen-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by Doxercalciferol and Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by doxercalciferol and its active counterpart, calcitriol. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the molecular responses to these two important vitamin D analogs.
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that requires metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2, a compound structurally and functionally similar to calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D3.[1][2] Both compounds exert their effects by binding to the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor to modulate the expression of a wide array of genes.[1][3] While both are used in the management of secondary hyperparathyroidism in patients with chronic kidney disease, emerging evidence suggests that their effects on gene expression are not identical, which may have implications for their therapeutic profiles and adverse effect profiles.[4]
Comparative Gene Expression Data
A study by Chow et al. (2011) in rats provides a direct comparison of the in vivo effects of doxercalciferol and calcitriol on the mRNA expression of key drug-metabolizing enzymes and transporters in the intestine and kidney. The following tables summarize the key findings from this research.
Table 1: Comparative Effects on Intestinal Gene Expression
| Gene | Function | Doxercalciferol Effect (mRNA) | Calcitriol Effect (mRNA) |
| Cyp24a1 | Vitamin D catabolism | Increased | Increased |
| Cyp3a1 | Drug metabolism | Increased | Increased |
| Vdr | Vitamin D receptor | No significant change | No significant change |
| Asbt | Bile acid transport | Modest elevation (protein) | Modest elevation (protein) |
| P-gp | Drug efflux transport | Modest elevation (protein) | Modest elevation (protein) |
Table 2: Comparative Effects on Renal Gene Expression
| Gene | Function | Doxercalciferol Effect (mRNA) | Calcitriol Effect (mRNA) |
| Vdr | Vitamin D receptor | Increased | Increased |
| Cyp24a1 | Vitamin D catabolism | Increased | Increased |
| Cyp3a9 | Drug metabolism | Increased | Increased |
| Mdr1a (P-gp) | Drug efflux transport | Increased | Increased |
| Asbt | Bile acid transport | Increased | Increased |
| PepT1 | Peptide transport | Decreased | Decreased |
| Oat1 | Organic anion transport | Decreased | Decreased |
Notably, the study highlighted that doxercalciferol treatment resulted in a greater induction of Cyp3a and Cyp24a1 mRNA compared to calcitriol, suggesting a more potent effect on the pathways governing drug and vitamin D metabolism.
Signaling Pathway and Mechanism of Action
Both doxercalciferol, after its conversion to 1α,25-dihydroxyvitamin D2, and calcitriol bind to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby activating or repressing their transcription.
Experimental Protocols
The following is a summary of the experimental methodology used in the comparative in vivo study by Chow et al. (2011).
1. Animal Model:
-
Male Sprague-Dawley rats were used for the study.
2. Drug Administration:
-
Doxercalciferol (1.28 nmol/kg) or calcitriol (4.8 and 6.4 nmol/kg) was administered intraperitoneally on alternate days for 8 days.
3. Tissue Collection:
-
Following the treatment period, intestinal and kidney tissues were collected for analysis.
4. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA was extracted from the collected tissues.
-
cDNA was synthesized from the RNA templates.
-
qRT-PCR was performed to quantify the mRNA expression levels of the target genes. Gene expression was normalized to a housekeeping gene.
5. Protein Expression Analysis (Western Blotting):
-
Crude membrane fractions were prepared from the tissues.
-
Protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with specific primary antibodies against the target proteins (e.g., P-gp, Asbt) and a loading control.
-
Protein bands were visualized and quantified.
Conclusion
The available evidence indicates that while doxercalciferol and calcitriol share a common mechanism of action through the VDR, they exhibit differential effects on the expression of certain genes, particularly those involved in drug and vitamin D metabolism. The observation that doxercalciferol has a more pronounced inductive effect on Cyp3a and Cyp24a1 mRNA suggests that it may have a greater impact on the disposition of co-administered drugs and its own metabolism. These findings underscore the importance of considering the unique gene regulatory profiles of different vitamin D analogs in research and clinical applications. Further large-scale transcriptomic studies are warranted to provide a more comprehensive understanding of the distinct cellular responses to doxercalciferol and calcitriol.
References
- 1. Comparative effects of doxercalciferol (1α-hydroxyvitamin D₂) versus calcitriol (1α,25-dihydroxyvitamin D₃) on the expression of transporters and enzymes in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. Direct suppression of Pth gene expression by the vitamin D prohormones doxercalciferol and calcidiol requires the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxercalciferol versus next-generation selective VDR activators in preclinical studies
A Comparative Guide to Doxercalciferol and Next-Generation Selective VDR Activators in Preclinical Research
This guide provides a detailed comparison of doxercalciferol with next-generation selective Vitamin D Receptor (VDR) activators, focusing on preclinical data. It is intended for researchers, scientists, and professionals in drug development who are investigating therapies for conditions such as secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD).
Introduction to VDR Activators
Vitamin D Receptor (VDR) activators are crucial in managing SHPT in patients with CKD.[1] The progressive loss of renal function impairs the natural synthesis of active vitamin D (calcitriol), leading to decreased intestinal calcium absorption, hypocalcemia, and a subsequent increase in parathyroid hormone (PTH) secretion. VDR activators work by binding to the VDR in the parathyroid gland, which suppresses PTH synthesis and secretion.[2][3]
Doxercalciferol (1α-hydroxyvitamin D2) is a second-generation VDR activator that acts as a prodrug.[4] It is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[4] This activation process does not require the kidneys, making it effective in patients with renal impairment.
Next-generation selective VDR activators, such as paricalcitol, maxacalcitol, and falecalcitriol, have been developed to selectively target the VDR in the parathyroid gland with minimal effects on intestinal calcium and phosphorus absorption, aiming to reduce the risk of hypercalcemia and hyperphosphatemia.
Mechanism of Action: A Comparative Overview
While all VDR activators ultimately bind to the VDR to elicit their therapeutic effects, there are key differences in their activation pathways and selectivity.
Doxercalciferol: As a prodrug, doxercalciferol is metabolically converted in the liver by the enzyme CYP27 to its active form, 1α,25-(OH)2D2. This active metabolite then binds to VDRs in various tissues, including the parathyroid gland, intestine, and bone, to regulate PTH levels and calcium and phosphorus metabolism.
Paricalcitol: This is a synthetic, biologically active vitamin D analog that does not require metabolic activation. It is designed with modifications to its side chain and A-ring, which are believed to contribute to its selective VDR activation, resulting in less pronounced effects on intestinal calcium and phosphorus transport compared to non-selective activators.
Maxacalcitol (22-oxacalcitriol): An analog of calcitriol, maxacalcitol exhibits high potency in suppressing keratinocyte proliferation and is used in the treatment of psoriasis. In the context of SHPT, it also acts as a potent VDR activator to regulate PTH levels.
Falecalcitriol: This is a highly potent synthetic analog of the active form of vitamin D3. Its chemical structure is modified to have a longer duration of action. Falecalcitriol binds to the VDR to modulate genes involved in calcium and phosphate metabolism and to decrease PTH levels.
Signaling and Activation Pathways
The activation of the Vitamin D Receptor signaling pathway is central to the therapeutic effects of these compounds. The following diagram illustrates the general mechanism.
Preclinical Comparative Data: Doxercalciferol vs. Paricalcitol
A key preclinical study directly compared the efficacy of oral doxercalciferol and paricalcitol in a uremic mouse model (5/6 nephrectomized Cyp27b1-null mice), which lacks endogenous calcitriol.
Efficacy in Suppressing Parathyroid Hormone (PTH)
| Treatment Group (3x/week for 4 weeks) | Dose (pg/g b.w.) | Serum PTH (pg/mL) | % Reduction from Vehicle |
| Vehicle | - | ~2500 | - |
| Doxercalciferol | 100 | Normalized | Significant |
| Doxercalciferol | 300 | Normalized | Significant |
| Paricalcitol | 300 | ~1576 | Less effective than Doxercalciferol |
| Paricalcitol | 1000 | ~1229 | Less effective than Doxercalciferol |
Data synthesized from the study by Dusso et al. (2011).
In this model, doxercalciferol was more potent in normalizing PTH levels compared to paricalcitol, even at higher doses of the latter.
Effects on Serum Calcium
| Treatment Group | Dose (pg/g b.w.) | Serum Calcium |
| Doxercalciferol | 100 or 300 | Normalized |
| Paricalcitol | 300 or 1000 | Normalized |
Data from Dusso et al. (2011).
Both compounds were able to normalize serum calcium levels without inducing hypercalcemia in this specific preclinical model.
Effects on Bone Histology
| Treatment Group | Dose (pg/g b.w.) | Effect on Osteomalacia | Effect on Osteitis Fibrosa |
| Doxercalciferol | 100 | Corrected | - |
| Doxercalciferol | 300 | Corrected | Significantly Reduced |
| Paricalcitol | 1000 | Corrected | Not significantly reduced |
Data from Dusso et al. (2011).
Doxercalciferol at the highest dose was effective in reducing osteitis fibrosa, a measure of bone turnover, while the highest dose of paricalcitol was not.
Experimental Protocols
Uremic Animal Model for Doxercalciferol vs. Paricalcitol Comparison
The following workflow outlines the methodology used in the comparative study.
-
Animal Model: Cyp27b1-null mice, which lack the ability to produce endogenous calcitriol, were used.
-
Induction of Uremia: A 5/6 nephrectomy (NTX) was performed on the mice at 2 months of age to induce renal insufficiency.
-
Treatment: One week after the NTX surgery, the mice were treated for four weeks with either vehicle, doxercalciferol (at doses of 30, 100, or 300 pg/g body weight), or paricalcitol (at doses of 100, 300, or 1,000 pg/g body weight) via oral gavage three times a week.
-
Endpoint Measures: At the end of the treatment period, serum levels of blood urea nitrogen (BUN), creatinine, calcium, and PTH were measured. Bone histology was also analyzed to assess for osteomalacia and osteitis fibrosa.
The Concept of Selective VDR Activation
Selective VDR activators are designed to preferentially act on the parathyroid gland while having a lesser effect on the intestine and bone. This selectivity aims to minimize the risk of hypercalcemia and hyperphosphatemia.
Preclinical Data on Other Next-Generation VDR Activators
-
Maxacalcitol: In vitro studies have shown that maxacalcitol is approximately 10 times more effective at suppressing keratinocyte proliferation than calcipotriol and tacalcitol. It has also been shown to reduce psoriasiform skin inflammation in mouse models by downregulating IL-23 and IL-17 production. While these studies are in the context of dermatological conditions, they demonstrate the potent biological activity of maxacalcitol.
-
Falecalcitriol: This analog is noted for its highly potent and long-lasting effects. The mechanism for its extended action is thought to be due to altered metabolism that results in active metabolites. It has been shown to have stronger action on bone and parathyroid cells compared to calcitriol in preclinical models.
Summary and Future Directions
Preclinical evidence, particularly from head-to-head comparative studies, is essential for differentiating the profiles of various VDR activators. The available data suggests that doxercalciferol is a potent VDR activator, effectively suppressing PTH and improving bone histology in a uremic mouse model. In the same model, paricalcitol also normalized serum calcium but was less effective at reducing PTH and osteitis fibrosa.
It is important to note that findings from one animal model may not be directly translatable to human clinical outcomes. Further preclinical studies directly comparing doxercalciferol with other next-generation selective VDR activators like maxacalcitol and falecalcitriol in relevant models of CKD and SHPT are needed to provide a more complete picture of their relative efficacy and safety profiles. Such studies would be invaluable for guiding the development of future therapies for secondary hyperparathyroidism.
References
A Comparative Analysis of the Cardiovascular Effects of Doxercalciferol and Paricalcitol in the Context of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D receptor activators (VDRAs) are integral to the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD). Beyond their effects on mineral metabolism, VDRAs, including doxercalciferol and paricalcitol, have demonstrated significant cardiovascular effects. This guide provides a comparative overview of the cardiovascular impact of these two agents, supported by experimental data from preclinical and clinical studies.
Quantitative Data Presentation
The following tables summarize the comparative effects of doxercalciferol and paricalcitol on key cardiovascular and related biochemical parameters.
Table 1: Comparative Effects on Serum Biochemistry in Uremic Rat Models
| Parameter | Doxercalciferol Effect | Paricalcitol Effect | Key Findings & Citations |
| Serum Calcium | More pronounced increase | Less potent in raising serum calcium | Doxercalciferol is approximately 2-3 times more hypercalcemic than paricalcitol.[1] Paricalcitol's lower impact on serum calcium may be attributed to reduced stimulation of intestinal calcium transport proteins.[2] |
| Serum Phosphate | Variable, generally no significant change at therapeutic doses | Generally no significant change at therapeutic doses | While both drugs have minimal direct effects on serum phosphate, the overall calcium-phosphate product can be influenced by their differential effects on serum calcium.[1] |
| Serum PTH | Effective suppression | Effective suppression | Both agents effectively suppress parathyroid hormone (PTH) levels. A clinical study determined a doxercalciferol to paricalcitol dose conversion factor of 0.57 for equivalent PTH suppression.[3][4] |
Table 2: Comparative Effects on Vascular Calcification in Uremic Rat Models
| Parameter | Doxercalciferol Effect | Paricalcitol Effect | Key Findings & Citations |
| Aortic Calcium Content | Significant increase | No significant effect | Studies in uremic rats have shown that doxercalciferol, but not paricalcitol, significantly increases aortic calcium content. This effect of doxercalciferol appears to be independent of the serum calcium-phosphate product. |
| Aortic Runx2 Expression | Increased mRNA and protein expression | No significant effect | Doxercalciferol treatment has been associated with an upregulation of the osteogenic transcription factor Runx2 in the aorta, a key mediator of vascular calcification. Paricalcitol did not show this effect. |
| Aortic Osteocalcin Expression | Increased mRNA and protein expression | No significant effect | Similar to Runx2, doxercalciferol increased the expression of osteocalcin, another bone-related marker, in the aorta of uremic rats, while paricalcitol did not. |
Table 3: Comparative Effects on Cardiac Hypertrophy and Fibrosis in Animal Models
| Parameter | Doxercalciferol Effect | Paricalcitol Effect | Key Findings & Citations |
| Left Ventricular Hypertrophy (LVH) | Attenuates development of LVH | Attenuates development and progression of LVH | Both drugs have shown efficacy in reducing cardiac hypertrophy in animal models. Paricalcitol has also been shown to prevent the progression of pre-existing cardiac hypertrophy. |
| Cardiac Fibrosis | Data not available in direct comparison | Reduces myocardial fibrosis | Paricalcitol has been shown to reduce cardiac fibrosis by downregulating transforming growth factor-beta 1 (TGF-β1). |
| Cardiac Function | Improves cardiac function (e.g., fractional shortening) | Improves cardiac function (e.g., ejection fraction) | Both agents have demonstrated the ability to improve cardiac function in preclinical models of cardiac dysfunction. |
Table 4: Comparative Clinical Outcomes in Hemodialysis Patients (Observational Data)
| Outcome | Doxercalciferol | Paricalcitol | Key Findings & Citations |
| All-Cause Mortality | Similar mortality rates | Similar mortality rates | Large observational studies in hemodialysis patients have shown that mortality rates are similar for patients treated with doxercalciferol and paricalcitol, and both are associated with better survival compared to calcitriol. |
Experimental Protocols
5/6 Nephrectomy (Subtotal Nephrectomy) Rat Model of Chronic Kidney Disease
This model is widely used to induce a state of chronic kidney disease that mimics the human condition, leading to secondary hyperparathyroidism and cardiovascular complications.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Stage 1: Under anesthesia, a dorsal incision is made to expose the left kidney. Two of the three branches of the left renal artery are ligated, and the poles of the kidney may be excised, effectively removing two-thirds of the kidney mass.
-
Stage 2: One week after the first surgery, a second surgery is performed to remove the entire right kidney (nephrectomy).
-
-
Post-Operative Care: Animals are monitored for recovery, and analgesics are administered. They are often fed a diet with modified phosphate and calcium content to modulate the development of secondary hyperparathyroidism.
-
VDRAs Administration: Doxercalciferol or paricalcitol is typically administered via intraperitoneal (i.p.) injection or oral gavage, starting a few weeks after the final surgery, once CKD is established. Dosing regimens vary between studies but are often three times a week for several weeks.
-
Outcome Measures: Blood samples are collected to measure serum creatinine, blood urea nitrogen (BUN), calcium, phosphate, and PTH. At the end of the study, tissues such as the aorta and heart are harvested for histological and molecular analysis (e.g., von Kossa staining for calcification, immunohistochemistry for protein expression, and RT-PCR for gene expression).
Isoproterenol-Induced Cardiomyopathy Rat Model
This model is used to induce cardiac hypertrophy and fibrosis to study the effects of therapeutic interventions on cardiac remodeling.
-
Animal Model: Male Wistar-Kyoto rats are often used.
-
Induction of Cardiomyopathy: Isoproterenol, a non-selective β-adrenergic agonist, is administered via subcutaneous or intraperitoneal injection. The dosing and duration of administration can be varied to induce acute or chronic cardiomyopathy.
-
VDRAs Administration: Following the induction of cardiomyopathy, rats are treated with paricalcitol or a vehicle control. Treatment is typically administered daily or several times a week for a specified period.
-
Outcome Measures:
-
Echocardiography: To assess cardiac function, including left ventricular ejection fraction, fractional shortening, and wall thickness.
-
Histology: Heart tissue is stained with Picrosirius red or Masson's trichrome to quantify the extent of cardiac fibrosis.
-
Immunohistochemistry and Immunofluorescence: To detect the expression and localization of proteins involved in fibrosis (e.g., TGF-β1, collagen) and endothelial-to-mesenchymal transition.
-
Molecular Analysis: Gene expression of markers for hypertrophy (e.g., atrial natriuretic peptide - ANP) and fibrosis (e.g., TGF-β1, collagens) is quantified using RT-PCR.
-
Signaling Pathways and Mechanisms of Action
Doxercalciferol and Vascular Calcification
Doxercalciferol's impact on vascular calcification is primarily linked to its more potent hypercalcemic effect and its influence on osteogenic signaling pathways in vascular smooth muscle cells (VSMCs).
Paricalcitol and Attenuation of Cardiac Fibrosis
Paricalcitol demonstrates cardioprotective effects by mitigating cardiac fibrosis, a process mediated by the inhibition of pro-fibrotic signaling pathways.
General Experimental Workflow for Preclinical VDRA Studies
The following diagram outlines a typical experimental workflow for evaluating the cardiovascular effects of doxercalciferol and paricalcitol in a preclinical setting.
Conclusion
Both doxercalciferol and paricalcitol are effective in managing secondary hyperparathyroidism in CKD. However, they exhibit distinct cardiovascular profiles. Paricalcitol appears to have a more favorable profile regarding vascular calcification due to its lower hypercalcemic potential and lack of induction of pro-osteogenic pathways in vascular tissue. Both agents demonstrate beneficial effects in mitigating cardiac hypertrophy. The choice between these VDRAs may be influenced by the patient's specific cardiovascular risk profile, particularly concerning vascular calcification. Further head-to-head clinical trials focusing on cardiovascular endpoints are warranted to definitively establish the comparative efficacy and safety of these two agents in the CKD population.
References
- 1. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Inhibition of parathyroid hormone: a dose equivalency study of paricalcitol and doxercalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxercalciferol vs. Other Vitamin D Receptor Agonists (VDRAs): A Comparative Guide to Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-inflammatory properties of doxercalciferol in comparison to other Vitamin D Receptor Agonists (VDRAs) such as paricalcitol and calcitriol. This document summarizes the current understanding of their mechanisms of action, presents available comparative data, and provides detailed experimental protocols for further research.
Introduction to VDRAs and Inflammation
Vitamin D Receptor Agonists (VDRAs) are a class of compounds that bind to and activate the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Beyond their well-established role in calcium and bone metabolism, VDRAs have demonstrated significant immunomodulatory and anti-inflammatory effects. Chronic inflammation is a key contributor to the progression of various diseases, including chronic kidney disease (CKD), cardiovascular disease, and autoimmune disorders. VDRAs exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory cytokines.
Comparative Anti-inflammatory Mechanisms
While direct comparative studies on the anti-inflammatory potency of doxercalciferol versus other VDRAs are limited, the available evidence suggests that most VDRAs share common anti-inflammatory pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Doxercalciferol , a prohormone, is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2. This active metabolite then binds to the VDR. Like other VDRAs, doxercalciferol is thought to suppress inflammation by:
-
Inhibiting NF-κB Activation: Activated VDR can interfere with the NF-κB pathway by promoting the sequestration of NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
-
Downregulating Pro-inflammatory Cytokines: By inhibiting NF-κB, VDRAs can reduce the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Paricalcitol , a synthetic vitamin D analog, has been shown to inhibit renal inflammation by promoting VDR-mediated sequestration of NF-κB signaling. Studies have indicated its ability to reduce the infiltration of inflammatory cells and decrease the expression of inflammatory markers.
Calcitriol , the active form of vitamin D3, also exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway and suppression of pro-inflammatory cytokine production.
While the core mechanism appears to be conserved, potential differences in the anti-inflammatory efficacy of doxercalciferol, paricalcitol, and calcitriol may arise from variations in their affinity for the VDR, pharmacokinetic profiles, and off-target effects. However, a lack of head-to-head clinical trials focused on inflammatory endpoints makes it difficult to definitively rank their anti-inflammatory potency.
Data Presentation: A Framework for Comparison
| Parameter | Doxercalciferol | Paricalcitol | Calcitriol | Reference Compound (e.g., Dexamethasone) |
| In Vitro Studies | ||||
| IC50 for NF-κB Inhibition (ng/mL) | Data Needed | Data Needed | Data Needed | Data Needed |
| TNF-α Secretion (% of control) | Data Needed | Data Needed | Data Needed | Data Needed |
| IL-6 Secretion (% of control) | Data Needed | Data Needed | Data Needed | Data Needed |
| In Vivo Studies (Animal Models) | ||||
| Reduction in Paw Edema (%) | Data Needed | Data Needed | Data Needed | Data Needed |
| Serum TNF-α Levels (pg/mL) | Data Needed | Data Needed | Data Needed | Data Needed |
| Serum C-Reactive Protein (mg/L) | Data Needed | Data Needed | Data Needed | Data Needed |
| Clinical Studies | ||||
| Change in Serum hs-CRP (%) | Data Needed | Data Needed | Data Needed | N/A |
| Change in Serum IL-6 (%) | Data Needed | Data Needed | Data Needed | N/A |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Doxercalciferol Shows Promise in Preclinical Models of Age-Related Bone and Cartilage Degeneration
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the preclinical efficacy of doxercalciferol versus a placebo in a non-renal disease model. This guide summarizes key findings from a study investigating the effects of doxercalciferol on age-related bone deterioration and cartilage degeneration in aging mice, providing valuable insights for further research and development in the field of endocrinology and geriatrics.
A preclinical study by Li et al. (2018) demonstrated that doxercalciferol administration in a murine model of aging led to significant improvements in bone and cartilage health compared to an untreated control group. The study highlights the potential of doxercalciferol as a therapeutic agent for age-related skeletal disorders.[1]
Quantitative Analysis of Doxercalciferol's Effects
The administration of doxercalciferol in aging mice resulted in notable changes in key biomarkers of bone metabolism. Specifically, doxercalciferol treatment markedly down-regulated elevated serum parathyroid hormone (PTH) levels, a common observation in the aging process. Furthermore, the study showed that aging led to increased urinary calcium excretion and a decrease in bone calcium content, contributing to reduced biomechanical strength. Doxercalciferol intervention showed a protective effect against these age-induced changes.[1]
Histological analysis using Hematoxylin and Eosin (H&E) and Safranin O staining revealed that doxercalciferol protected against age-induced trabecular bone loss and cartilage degeneration in the tibia of aging mice.[1]
To further elucidate the molecular mechanisms, the study analyzed the expression of genes related to bone formation and resorption. Doxercalciferol treatment was found to increase the mRNA expression of key osteoblast markers, including Runx2, osterix, and Col1a1. Conversely, it decreased the mRNA expression of osteoclast-specific genes such as Ctsk, MMP-9, and CAII.[1] These findings suggest that doxercalciferol promotes bone health in aging mice by shifting the balance from bone resorption to bone formation.[1]
Table 1: Summary of Doxercalciferol's Effects on Bone and Cartilage in Aging Mice
| Parameter Assessed | Effect of Aging (vs. Young Control) | Effect of Doxercalciferol (vs. Aging Control) |
| Biochemical Markers | ||
| Serum Parathyroid Hormone (PTH) | Increased | Markedly Down-regulated |
| Urinary Ca2+ Excretion | Increased | Protective effect suggested |
| Bone Ca2+ Content | Decreased | Protective effect suggested |
| Biomechanical Properties | ||
| Biomechanical Strength | Reduced | Protective effect suggested |
| Histological Analysis | ||
| Trabecular Bone | Bone Loss | Protected against bone loss |
| Cartilage | Degeneration | Protected against cartilage degeneration |
| Gene Expression (Tibia) | ||
| Runx2 (Osteoblast differentiation) | Not specified | Increased |
| osterix (Osteoblast differentiation) | Not specified | Increased |
| Col1a1 (Collagen formation) | Not specified | Increased |
| Ctsk (Bone resorption) | Not specified | Decreased |
| MMP-9 (Bone resorption) | Not specified | Decreased |
| CAII (Bone resorption) | Not specified | Decreased |
Experimental Protocols
The following is a summary of the experimental methodologies employed in the study by Li et al. (2018):
Animal Model:
-
Species: Male C57BL/6 mice were used for the study.
-
Groups: The mice were divided into a young control group, an aging model group, and an aging group treated with doxercalciferol.
-
Doxercalciferol Administration: The specific dosage and route of administration for doxercalciferol were not detailed in the available abstract.
Biochemical Analysis:
-
Sample Collection: Blood and urine samples were collected for the analysis of bone metabolism-related markers.
-
ELISA Assay: Enzyme-Linked Immunosorbent Assay (ELISA) was used to measure the levels of serum PTH and other bone metabolism markers.
Histological Analysis:
-
Tissue Preparation: Tibias were harvested, fixed, and prepared for histological staining.
-
Staining: Hematoxylin and Eosin (H&E) staining was performed to assess trabecular bone structure. Safranin O staining was used to evaluate cartilage degeneration.
Gene Expression Analysis:
-
RNA Extraction: Total RNA was extracted from the tibia.
-
RT-qPCR: Real-time quantitative polymerase chain reaction (RT-qPCR) was conducted to measure the mRNA expression levels of genes related to bone formation (Runx2, osterix, Col1a1) and bone resorption (Ctsk, MMP-9, CAII).
Visualizing the Mechanism of Action
The study by Li et al. (2018) suggests that doxercalciferol exerts its beneficial effects on aging bone by modulating the gene expression related to osteoblast and osteoclast activity. The following diagram illustrates the proposed signaling pathway.
Caption: Doxercalciferol's modulation of bone metabolism genes.
This comparison guide provides a concise overview of the preclinical evidence for doxercalciferol's efficacy in a non-renal model of aging. The presented data and experimental outlines can serve as a valuable resource for researchers investigating novel therapeutic strategies for age-related bone and cartilage disorders. Further studies are warranted to fully elucidate the underlying mechanisms and to translate these preclinical findings into clinical applications.
References
Assessing Hypercalcemia Risk: A Comparative Analysis of Doxercalciferol and Other Vitamin D Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical data reveals varying risks of hypercalcemia associated with different vitamin D analogs used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD). This guide provides a detailed comparison of doxercalciferol, paricalcitol, and calcitriol, focusing on the relative risk of developing elevated serum calcium levels, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Vitamin D analogs are essential in managing secondary hyperparathyroidism, a common complication of CKD. However, their therapeutic benefits can be offset by the risk of hypercalcemia, which can lead to serious cardiovascular complications. This guide synthesizes findings from multiple studies to offer a clear perspective on the safety profiles of these critical therapies.
Quantitative Comparison of Hypercalcemia Risk
The following tables summarize the incidence of hypercalcemia from comparative clinical trials involving doxercalciferol, paricalcitol, and calcitriol.
Table 1: Doxercalciferol vs. Calcitriol in Patients with CKD Stages 3 or 4
| Parameter | Doxercalciferol Group | Calcitriol Group | p-value | Reference |
| Number of Patients | 25 | 25 | - | [1][2] |
| Dosage | 1 µ g/day | 0.5 µ g/day | - | [1][2] |
| Treatment Duration | 12 weeks | 12 weeks | - | [1] |
| Episodes of Hypercalcemia (>10.5 mg/dL) | 3 | 8 | <0.05 | |
| Episodes per 100 weeks of treatment | 1 | 2.67 | - |
Table 2: Paricalcitol vs. Calcitriol in Patients with CKD Stages 3-4
| Parameter | Paricalcitol Group | Calcitriol Group | p-value | Reference |
| Number of Patients (Completed) | 45 | 45 | - | |
| Initial Dosage | 1 µ g/day | 0.25 µ g/day | - | |
| Treatment Duration | 24 weeks | 24 weeks | - | |
| Confirmed Hypercalcemia (>10.5 mg/dL) | 3 | 1 | 0.36 (NS) |
Table 3: Dose-Equivalency Study of Doxercalciferol vs. Paricalcitol in Hemodialysis Patients
| Parameter | Doxercalciferol Group | Paricalcitol (pre-conversion) | p-value | Reference |
| Number of Patients | 27 | 27 | - | |
| Treatment Duration | 6 weeks | At least 3 months | - | |
| Incidence of Hypercalcemia (>10.2 mg/dL) | 5% | 7% | NS | |
| Incidence of Hyperphosphatemia (>5.5 mg/dL) | 37% | 30% | NS |
NS: Not Significant
Experimental Protocols
Study 1: Doxercalciferol vs. Calcitriol in CKD Stages III or IV
This open-label, prospective, case-controlled study was conducted over three months with fifty adult patients diagnosed with chronic kidney disease stage III or IV. Patients were randomly assigned to two groups of 25. Group I received 0.5 µ g/day of calcitriol, while Group II was administered 1 µ g/day of doxercalciferol. The primary efficacy endpoint was the reduction in intact parathyroid hormone (iPTH) levels from baseline. Safety evaluations included the incidence of hypercalcemia, defined as a serum calcium level greater than 10.5 mg/dL. Serum calcium and other renal function parameters were monitored monthly throughout the study.
Study 2: Paricalcitol vs. Calcitriol for Secondary Hyperparathyroidism in Stages 3-4 CKD
This multicenter, open-label, active-comparator, parallel-group, phase 4 study randomized 110 patients with stages 3-4 CKD and secondary hyperparathyroidism (iPTH >120 pg/ml) to receive either paricalcitol or calcitriol. The initial dosage was 1 µ g/day for paricalcitol and 0.25 µ g/day for calcitriol, with subsequent dose adjustments made to achieve a 40%-60% suppression of PTH from baseline. The primary endpoint was the rate of confirmed hypercalcemia, defined as a serum calcium level >10.5 mg/dL. The total study duration was 26 weeks, comprising a 1-week screening period, 24 weeks of active treatment, and a 1-week follow-up.
Study 3: Dose Equivalency of Paricalcitol and Doxercalciferol
This study aimed to determine the relative dose of doxercalciferol required to maintain equivalent PTH concentrations compared to paricalcitol in dialysis patients. Twenty-seven chronic hemodialysis patients on a stable dose of paricalcitol for at least three months were randomized to receive doxercalciferol at 35%, 50%, or 65% of their paricalcitol dose for six weeks. Serum iPTH, calcium, and phosphorus were monitored at baseline and every two weeks. While the primary endpoint was the dose conversion factor for equivalent PTH suppression, the incidence of hypercalcemia (defined as corrected serum calcium >10.2 mg/dL) and hyperphosphatemia were also assessed as safety endpoints.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the general signaling pathway of vitamin D analogs and a typical experimental workflow for a comparative clinical trial.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
